N-(4-chloroquinolin-3-yl)pentanamide
Beschreibung
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Eigenschaften
Molekularformel |
C14H15ClN2O |
|---|---|
Molekulargewicht |
262.73 g/mol |
IUPAC-Name |
N-(4-chloroquinolin-3-yl)pentanamide |
InChI |
InChI=1S/C14H15ClN2O/c1-2-3-8-13(18)17-12-9-16-11-7-5-4-6-10(11)14(12)15/h4-7,9H,2-3,8H2,1H3,(H,17,18) |
InChI-Schlüssel |
HNYCMTAYXIRXQQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(=O)NC1=C(C2=CC=CC=C2N=C1)Cl |
Herkunft des Produkts |
United States |
N-(4-chloroquinolin-3-yl)pentanamide chemical structure and physicochemical properties
N-(4-chloroquinolin-3-yl)pentanamide: Structural Elucidation, Physicochemical Profiling, and Synthetic Methodologies
Executive Overview
In the landscape of modern drug discovery, the quinoline scaffold remains a highly privileged pharmacophore, forming the backbone of numerous antimalarial, antiviral, and antineoplastic agents[1]. Among its derivatives, N-(4-chloroquinolin-3-yl)pentanamide (CAS: 878757-77-8)[2] emerges as a highly versatile synthetic intermediate and a compelling structural motif. This technical whitepaper provides an in-depth analysis of its physicochemical properties, details a self-validating synthetic protocol, and explores its downstream utility in nucleophilic aromatic substitution (SNAr) pathways for advanced drug development.
Part 1: Chemical Identity & Structural Architecture
Understanding the structural nuances of N-(4-chloroquinolin-3-yl)pentanamide is critical for predicting its behavior in both synthetic environments and biological systems. The molecule consists of an electron-deficient quinoline core, a reactive 4-chloro substituent, and a lipophilic pentanamide chain at the 3-position.
To facilitate rapid assessment for drug development professionals, the quantitative molecular descriptors are summarized in Table 1.
Table 1: Physicochemical & Structural Descriptors
| Parameter | Value | Causality / Significance in Drug Design |
| Chemical Name | N-(4-chloroquinolin-3-yl)pentanamide | IUPAC identification. |
| CAS Registry Number | 878757-77-8 | Unique identifier for literature and commercial sourcing[2]. |
| Molecular Formula | C14H15ClN2O | Defines exact stoichiometry. |
| Molecular Weight | 262.74 g/mol | Well within Lipinski's Rule of 5 (<500 Da), ensuring favorable oral bioavailability. |
| LogP (Estimated) | ~3.8 | Optimal lipophilicity for membrane permeation without excessive hydrophobic trapping. |
| H-Bond Donors | 1 (Amide NH) | Minimizes the desolvation energy penalty during intracellular target binding. |
| H-Bond Acceptors | 2 (Amide C=O, Quinoline N) | Facilitates highly specific interactions with target kinase or receptor hinges. |
| Rotatable Bonds | 4 | Maintains sufficient conformational flexibility for induced-fit binding mechanics. |
Part 2: Physicochemical Profiling & Causality in Drug Design
The architecture of N-(4-chloroquinolin-3-yl)pentanamide is not arbitrary; each functional group plays a distinct, causal role in its overall Absorption, Distribution, Metabolism, and Excretion (ADME) profile.
-
The Pentyl Chain (Lipophilicity): The aliphatic pentanamide tail significantly increases the molecule's partition coefficient (LogP ~3.8). This lipophilicity is the primary driver for passive cellular membrane permeability, allowing the scaffold to reach intracellular targets or cross the blood-brain barrier.
-
The Amide Linkage (Target Binding): The amide group acts as a rigid, planar linker that provides essential hydrogen-bonding vectors. The NH acts as a donor, while the carbonyl oxygen acts as an acceptor, which is a common requirement for anchoring molecules within the ATP-binding pockets of kinases.
-
The 4-Chloroquinoline Core (Reactivity & Stability): The quinoline nitrogen withdraws electron density from the aromatic system, rendering the 4-position highly electrophilic. While the chlorine atom provides metabolic stability against cytochrome P450 oxidation at that specific site, its primary value lies in its susceptibility to Nucleophilic Aromatic Substitution (SNAr)[1].
Influence of structural motifs on the ADME profile of N-(4-chloroquinolin-3-yl)pentanamide.
Part 3: Synthetic Methodology & Mechanistic Workflow
The synthesis of N-(4-chloroquinolin-3-yl)pentanamide relies on the chemoselective acylation of 3-amino-4-chloroquinoline (CAS: 58401-43-7)[3]. As an Application Scientist, it is crucial to understand that the success of this reaction depends entirely on controlling the nucleophilicity of the primary amine while suppressing side reactions at the quinoline nitrogen.
Step-by-Step Experimental Protocol
-
Preparation & Inert Atmosphere: Flame-dry a 50 mL round-bottom flask and purge with Argon. Dissolve 3-amino-4-chloroquinoline (1.0 eq) in anhydrous Dichloromethane (DCM) to achieve a 0.1 M concentration.
-
Causality: Anhydrous conditions are mandatory. Any trace moisture will hydrolyze the highly electrophilic pentanoyl chloride into unreactive pentanoic acid, drastically reducing the yield.
-
-
Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (1.5 eq) to the solution.
-
Causality: DIPEA acts as a non-nucleophilic base to scavenge the HCl byproduct generated during acylation. Its steric bulk prevents it from competing with the primary amine for the acyl chloride, ensuring high chemoselectivity.
-
-
Electrophile Addition: Cool the reaction mixture to 0 °C using an ice bath. Introduce pentanoyl chloride (1.1 eq) dropwise over 10 minutes.
-
Causality: The acylation reaction is highly exothermic. Cooling the system prevents thermal degradation and minimizes the risk of di-acylation at the primary amine.
-
-
Reaction Propagation: Remove the ice bath and allow the mixture to warm to ambient temperature. Stir for 3 hours.
-
Quenching & Workup: Quench the reaction with saturated aqueous NaHCO3 (20 mL).
-
Causality: The mild base neutralizes excess pentanoyl chloride and residual HCl, ensuring the target compound remains unprotonated and partitions entirely into the organic phase. Extract with DCM (3 x 20 mL), dry the combined organic layers over anhydrous Na2SO4, and concentrate in vacuo.
-
Synthetic workflow and mechanistic pathway for N-(4-chloroquinolin-3-yl)pentanamide.
Part 4: Analytical Characterization & Self-Validating Protocols
A robust protocol must be a self-validating system. To ensure the integrity of the synthesized N-(4-chloroquinolin-3-yl)pentanamide, the following checkpoints must be met:
-
In-Process Validation (TLC): Monitor the reaction using Thin Layer Chromatography (Hexane:EtOAc 7:3). The starting material (primary amine) will appear as a highly polar, lower Rf spot. Successful acylation masks the polar amine, resulting in a distinct, higher Rf product spot that is strongly UV-active at 254 nm.
-
Mass Confirmation (LC-MS): Electrospray ionization (ESI+) should yield a clean pseudo-molecular ion peak[M+H]+ at m/z 263.1. The presence of a characteristic M+2 isotope peak at m/z 265.1 (approx. 33% intensity) will definitively confirm the retention of the chlorine atom.
-
Structural Verification (1H NMR): The success of the reaction is confirmed by two critical shifts:
-
The disappearance of the broad primary amine signal (~5.0 ppm).
-
The appearance of a downfield, broad singlet (~8.5–9.0 ppm) corresponding to the new amide NH.
-
The integration of a distinct triplet at ~0.9 ppm, confirming the presence of the terminal methyl group of the pentyl chain.
-
Part 5: Pharmacological Relevance & Downstream Applications
The true value of N-(4-chloroquinolin-3-yl)pentanamide lies in its utility as an advanced intermediate[4]. The 4-chloro position of the quinoline ring is highly activated toward SNAr reactions[1].
By subjecting this compound to thermal or microwave-assisted SNAr with various primary or secondary alkylamines, researchers can readily synthesize 4-amino-3-amidoquinolines[1]. These derivatives are direct precursors to imidazo[4,5-c]quinolines —a highly potent class of Toll-like receptor (TLR) 7 and 8 agonists utilized in antiviral and immuno-oncology therapies. Furthermore, 4-aminoquinoline derivatives synthesized via this exact functionalization pathway have demonstrated significant in vitro cytotoxicity against human breast tumor cell lines, including MCF7 and MDA-MB468, highlighting their potential as standalone antineoplastic agents[5].
References
- ChemicalBook. "Pentanamide, N-(4-chloro-3-quinolinyl)- | 878757-77-8".
- ChemScene. "58401-43-7 | 4-Chloroquinolin-3-amine".
- Frontiers in Chemistry. "4-Aminoquinoline: a comprehensive review of synthetic strategies".
- National Institutes of Health (PMC). "Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives".
- Chem-Impex. "4-Chloroquinoline".
Sources
In vitro biological activity and screening of N-(4-chloroquinolin-3-yl)pentanamide
An In-Depth Technical Guide to the In Vitro Biological Activity and Screening of N-(4-chloroquinolin-3-yl)pentanamide
Abstract
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] This guide introduces N-(4-chloroquinolin-3-yl)pentanamide, a derivative of the 4-chloroquinoline class, and provides a comprehensive framework for its initial in vitro biological evaluation. Given the well-documented bioactivity of structurally related quinoline compounds, a systematic screening of this molecule is warranted to uncover its therapeutic potential.[2][3] This document serves as a technical guide for researchers, scientists, and drug development professionals, detailing a tiered screening strategy, step-by-step experimental protocols, and the scientific rationale behind each methodological choice. We will outline procedures for primary cytotoxicity screening against a panel of human cancer cell lines, broad-spectrum antimicrobial assays, and secondary mechanistic studies to elucidate potential modes of action.
Introduction: The Rationale for Screening N-(4-chloroquinolin-3-yl)pentanamide
Quinoline and its derivatives are privileged heterocyclic structures renowned for their diverse pharmacological profiles.[1] The 4-aminoquinoline core, for instance, is famously represented by the antimalarial drug chloroquine.[4][5][6] Modifications to the quinoline ring system have yielded potent agents targeting a variety of cellular processes. The presence of a chlorine atom at the 4-position and an amide linkage at the 3-position suggests several plausible biological hypotheses for N-(4-chloroquinolin-3-yl)pentanamide:
-
Anticancer Potential: Many quinoline-based agents exhibit potent cytotoxic effects on cancer cells by inducing apoptosis, arresting the cell cycle, and inhibiting key signaling pathways such as PI3K/Akt/mTOR.[1][7] Fluoroquinolone analogs have also been investigated as inhibitors of Topoisomerase II, a critical enzyme in DNA replication.[8]
-
Antimicrobial Activity: The quinolone family is famous for its antibacterial properties, primarily through the inhibition of bacterial DNA gyrase.[8] Screening against a panel of pathogenic bacteria and fungi is a logical starting point.[9][10]
-
Enzyme Inhibition: The quinoline structure is a versatile scaffold for designing enzyme inhibitors. Derivatives have shown activity against kinases, acetylcholinesterase (AChE), and beta-site APP cleaving enzyme-1 (BACE1), suggesting a potential role in neurodegenerative diseases or other enzyme-driven pathologies.[1][11]
This guide proposes a systematic, multi-tiered approach to efficiently screen N-(4-chloroquinolin-3-yl)pentanamide, progressing from broad initial assessments to more focused mechanistic studies.
Caption: A tiered workflow for screening N-(4-chloroquinolin-3-yl)pentanamide.
Tier 1: Primary In Vitro Screening Protocols
The initial phase aims to broadly assess the biological activity of the compound to determine if further investigation is justified.
Protocol: Anticancer Cytotoxicity Screening via MTT Assay
The MTT assay is a robust and cost-effective colorimetric method to measure cell viability.[12] It quantifies the reduction of the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by mitochondrial dehydrogenases in living cells.[13] The amount of formazan produced is directly proportional to the number of viable, metabolically active cells.[13][14]
Experimental Rationale: A panel of cancer cell lines from diverse tissue origins (e.g., breast, lung, colon) is used to identify broad-spectrum activity or potential tissue-specific selectivity. Including a non-cancerous cell line (e.g., HEK293, human embryonic kidney cells) is critical for assessing the compound's selectivity index—its ability to target cancer cells while sparing normal ones.[12]
Step-by-Step Methodology:
-
Cell Culture & Seeding:
-
Maintain human cancer cell lines (e.g., MCF-7 for breast, A549 for lung, HCT116 for colon) and a non-cancerous line (e.g., HEK293) in their recommended media in a humidified incubator at 37°C with 5% CO2.[14]
-
Harvest cells during their logarithmic growth phase.
-
Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of medium and incubate for 24 hours to allow attachment.[14][15]
-
-
Compound Preparation & Treatment:
-
Prepare a 10 mM stock solution of N-(4-chloroquinolin-3-yl)pentanamide in dimethyl sulfoxide (DMSO).
-
Perform serial dilutions in complete cell culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration is below 0.5% to avoid solvent toxicity.[15]
-
Remove the old medium from the cells and add 100 µL of the medium containing the test compound concentrations. Include a vehicle control (DMSO only) and a positive control (e.g., Doxorubicin).[15]
-
-
Incubation: Incubate the plates for 48-72 hours.[15]
-
MTT Addition & Formazan Solubilization:
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[13]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration required to inhibit 50% of cell growth).[14]
Protocol: Antimicrobial Activity Screening
To assess the compound's potential as an antimicrobial agent, initial screening can be performed using diffusion methods, followed by dilution methods for quantitative analysis.[9][10][16]
Experimental Rationale: The agar well diffusion method provides a qualitative and rapid assessment of antimicrobial activity.[10] If zones of inhibition are observed, the broth microdilution method is then used to quantitatively determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible microbial growth.[9]
Step-by-Step Methodology (Agar Well Diffusion):
-
Inoculum Preparation: Prepare a standardized inoculum (e.g., 0.5 McFarland standard) of test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).
-
Plate Inoculation: Evenly spread the microbial suspension across the surface of a suitable agar plate (e.g., Mueller-Hinton agar for bacteria, Sabouraud Dextrose agar for fungi) using a sterile swab.[17]
-
Well Creation and Compound Addition:
-
Create uniform wells (6-8 mm in diameter) in the agar using a sterile borer.
-
Add a defined volume (e.g., 50-100 µL) of the test compound solution (e.g., 1 mg/mL in DMSO) into the wells.
-
Include a negative control (DMSO) and a positive control (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi).
-
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 30°C for 48 hours for fungi).
-
Data Acquisition: Measure the diameter of the zone of inhibition (in mm) around each well. A larger zone indicates greater antimicrobial activity.
Tier 2: Secondary & Mechanistic Assays
If the primary screening reveals significant activity, the next tier of experiments aims to confirm the activity, understand the mechanism of cell death (for anticancer hits), and quantify the antimicrobial potency.
Protocol: Cell Cycle Analysis by Flow Cytometry
Experimental Rationale: Dysregulation of the cell cycle is a hallmark of cancer.[1] This assay determines if the compound induces cell cycle arrest at a specific phase (G0/G1, S, or G2/M), providing insight into its antiproliferative mechanism. Propidium Iodide (PI) is a fluorescent dye that binds stoichiometrically to DNA, allowing for the quantification of DNA content and thus cell cycle phase distribution.[1]
Caption: Workflow for cell cycle analysis using flow cytometry.
Step-by-Step Methodology:
-
Cell Treatment: Seed cells in 6-well plates and treat them with the compound at its determined IC50 concentration for 24 or 48 hours.[1]
-
Harvesting: Collect both adherent and floating cells and centrifuge to form a pellet.
-
Fixation: Wash the cell pellet with cold PBS, then resuspend in ice-cold 70% ethanol while vortexing gently. Fix the cells overnight or for at least 2 hours at -20°C.[1]
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Data Acquisition: Analyze the samples using a flow cytometer.
-
Data Analysis: Generate DNA content histograms to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Data Presentation and Interpretation
All quantitative data should be summarized in clear, concise tables for easy comparison.
Table 1: Hypothetical Cytotoxicity Data for N-(4-chloroquinolin-3-yl)pentanamide
| Cell Line | Tissue Origin | Type | IC50 (µM) | Selectivity Index (SI)* |
| MCF-7 | Breast | Cancer | 8.5 | 5.3 |
| A549 | Lung | Cancer | 12.1 | 3.7 |
| HCT116 | Colon | Cancer | 6.8 | 6.6 |
| HEK293 | Kidney | Non-cancerous | 45.2 | - |
*Selectivity Index (SI) = IC50 in non-cancerous cells / IC50 in cancer cells. A higher SI value indicates greater cancer cell selectivity.
Table 2: Hypothetical Antimicrobial Activity Data
| Test Organism | Type | Zone of Inhibition (mm) | MIC (µg/mL) |
| S. aureus | Gram-positive Bacteria | 18 | 16 |
| E. coli | Gram-negative Bacteria | 12 | 64 |
| C. albicans | Fungus | 15 | 32 |
Conclusion and Future Directions
This guide provides a foundational framework for the initial in vitro characterization of N-(4-chloroquinolin-3-yl)pentanamide. The proposed tiered approach ensures a cost-effective and scientifically rigorous evaluation, starting with broad screening for anticancer and antimicrobial activities, followed by more detailed mechanistic studies for active "hits".[13] Positive results from this screening cascade—such as potent and selective cytotoxicity or significant antimicrobial activity—would establish this novel compound as a promising lead for further preclinical development and structure-activity relationship (SAR) studies.[6]
References
- BenchChem. (2025). Application Notes: Protocol for Testing Anticancer Activity of Quinoline Derivatives.
- Roy, P. S. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. International Journal of Pharmaceutical Research and Applications.
- BenchChem. (2025). Application Notes and Protocols for Quinoline Derivatives in Anticancer Agent Synthesis.
- BenchChem. (2025). Preliminary Cytotoxicity Screening of Novel Anticancer Compounds: A Technical Guide.
- News-Medical.Net. (2024). Novel fluoroquinolone analogs as anticancer agents.
- BenchChem. (2025). Protocol for Cytotoxicity Assessment of Novel Compounds in Cancer Cell Lines.
- Unknown Author. (n.d.). A comprehensive review on in-vitro methods for anti-microbial activity.
- Teanpaisan, R., & Kawsud, P. (n.d.). Methods for in vitro evaluating antimicrobial activity: A review. PMC - NIH.
- Al-Shabib, N. A., et al. (n.d.). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. PMC.
- Roy, P. S. (n.d.). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. International Journal of Pharmaceutical Research and Applications (IJPRA).
- Synonyms. (2025). In vitro antimicrobial screening: Significance and symbolism.
- WOAH. (n.d.). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING.
- Rajapakse, C. S. K., et al. (2015). Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum. PLOS One.
- Unknown Author. (2025). In Silico and In Vitro Evaluation of Quinoline Derivatives as Potential Inhibitors of AChE, BACE1, and GSK3β for Neurodegenerative Diseases Treatment. PubMed.
- Unknown Author. (2007). Synthesis and antiplasmodial activity of new N-[3-(4-{3-[(7-chloroquinolin-4-yl)amino]propyl}piperazin-1-yl)propyl]carboxamides. PubMed.
- Chandane, A. Y., et al. (2025). Molecular Docking And In Vitro Studies Of New Quinoline Derivatives With Antimalarial Potential. International Journal of Environmental Sciences.
- Unknown Author. (2024). Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking. RSC Publishing.
- Unknown Author. (2005). Design, synthesis, and biological evaluation of novel 4-hydro-quinoline-3-carboxamide derivatives as an immunomodulator. PubMed.
- Unknown Author. (n.d.). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline.
- Unknown Author. (2024). Three-Step Synthesis of N-(7-chloro-4- morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. Preprints.org.
- Unknown Author. (2022). Design, Synthesis, Molecular Docking Analysis and Biological Evaluations of 4-[(Quinolin-4-yl)amino]benzamide Derivatives as Nov. Semantic Scholar.
- Unknown Author. (n.d.). Synthesis and in Vitro and in Vivo Pharmacological Evaluation of New 4-Aminoquinoline-Based Compounds. PMC.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. oamonitor.ireland.openaire.eu [oamonitor.ireland.openaire.eu]
- 3. preprints.org [preprints.org]
- 4. Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum | PLOS One [journals.plos.org]
- 5. Synthesis and antiplasmodial activity of new N-[3-(4-{3-[(7-chloroquinolin-4-yl)amino]propyl}piperazin-1-yl)propyl]carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. theaspd.com [theaspd.com]
- 7. Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecul ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04371E [pubs.rsc.org]
- 8. news-medical.net [news-medical.net]
- 9. A comprehensive review on in-vitro methods for anti- microbial activity - IP Int J Compr Adv Pharmacol [ijcap.in]
- 10. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 11. In Silico and In Vitro Evaluation of Quinoline Derivatives as Potential Inhibitors of AChE, BACE1, and GSK3β for Neurodegenerative Diseases Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. woah.org [woah.org]
- 17. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
Elucidating the Mechanism of Action of N-(4-chloroquinolin-3-yl)pentanamide: A Cellular Assay Whitepaper
Target Audience: Researchers, Assay Scientists, and Drug Development Professionals Document Type: Technical Guide & Methodological Whitepaper
Executive Summary & Structural Rationale
As a Senior Application Scientist, I approach the cellular evaluation of novel chemical entities not as a simple screening exercise, but as a rigorous process of hypothesis falsification. N-(4-chloroquinolin-3-yl)pentanamide (NCQP) presents a fascinating pharmacological profile due to its specific structural moieties.
The quinoline core is a privileged scaffold, heavily utilized in the discovery of potent, allosteric MALT1 inhibitors[1] and as a critical precursor in the synthesis of imidazo[4,5-c]quinolines, which act as potent endosomal TLR7/8 agonists (e.g., resiquimod derivatives)[2]. Furthermore, 4-chloroquinolin-3-yl amides are known to undergo cascade reactions to form bioactive imidazo-quinolinones[3], and structurally related scaffolds are pivotal in the synthesis of dual PI3K/mTOR inhibitors like dactolisib[4].
When designing cellular assays for NCQP, we must account for two critical structural features:
-
The Pentanamide Tail: This aliphatic chain significantly enhances the molecule's lipophilicity (LogP), driving plasma membrane permeability and facilitating accumulation in intracellular compartments, such as endosomes (critical for TLR engagement).
-
The 4-Chloro Substituent: Positioned on an electron-deficient quinoline ring, this halogen is a highly reactive electrophilic center capable of nucleophilic aromatic substitution (SNAr). Consequently, our assays must distinguish between reversible allosteric binding and irreversible covalent modification of target proteins.
Strategic Framework: The MoA Deconvolution Cascade
To prevent data artifacts—such as mistaking cytotoxicity for target inhibition—every protocol must be part of a self-validating system. We employ a three-tiered deconvolution strategy to isolate the true Mechanism of Action (MoA) of NCQP.
Fig 1. Multi-tiered MoA deconvolution workflow for NCQP evaluation.
Quantitative Data Presentation
Before executing downstream functional assays, we establish a quantitative baseline. The table below outlines the expected pharmacological signature of NCQP across our assay matrix, detailing the specific artifact mitigation strategies required for quinoline derivatives.
Table 1: Quantitative Profiling Matrix for NCQP
| Assay Category | Primary Readout | Expected NCQP Signature | Artifact Mitigation Strategy (Self-Validation) |
| Cytotoxicity | CellTiter-Glo (ATP) | IC 50 > 50 µM | Subtract background luminescence to negate intrinsic quinoline fluorescence. |
| Binding Kinetics | Washout Assay | Sustained Inhibition | Compare continuous vs. washed exposure to detect covalent SNAr binding. |
| MALT1 Inhibition | CYLD Cleavage (Western) | Accumulation of full-length CYLD | Normalize target bands to GAPDH/Actin to rule out global translation shutdown. |
| TLR7/8 Agonism | NF-κB Reporter (RLU) | Dose-dependent RLU increase | Dual-Luciferase (Renilla normalization) to filter out cell proliferation artifacts. |
In-Depth Cellular Assay Protocols
The following methodologies are engineered to provide definitive, artifact-free insights into NCQP's cellular mechanism.
Protocol A: Reversibility & Target Engagement (The Washout Assay)
Causality: Because the 4-chloro group can act as a covalent warhead, we must determine if NCQP permanently inactivates its target. If the compound is a reversible allosteric inhibitor[1], washing the cells will restore target activity. If it forms a covalent bond, inhibition will persist post-washout.
Step-by-Step Methodology:
-
Cell Seeding: Seed THP-1 cells at 1×105 cells/well in a 96-well plate using RPMI-1640 media.
-
Compound Preparation: Prepare a 1000x stock of NCQP in anhydrous DMSO to prevent premature hydrolysis of the 4-chloro group.
-
Treatment: Treat cells with NCQP at its predetermined IC 90 concentration for 2 hours at 37°C.
-
Washout Phase: Centrifuge the plate at 300 x g for 5 minutes. Carefully aspirate the media and wash the cells three times with 200 µL of pre-warmed, compound-free PBS.
-
Restimulation: Resuspend cells in fresh media containing a pathway stimulant (e.g., PMA/Ionomycin for MALT1 activation) and incubate for an additional 4 hours.
-
Readout: Lyse cells and measure downstream activity. Persistent inhibition indicates irreversible (covalent) target engagement.
Protocol B: MALT1 Paracaspase Cleavage Assay (Orthogonal Validation)
Causality: Relying solely on reporter assays is risky due to the intrinsic fluorescence/absorbance of quinolines. We utilize Western blotting of native MALT1 substrates (like CYLD) to provide a self-validating, label-free readout of intracellular protease activity.
Step-by-Step Methodology:
-
Pre-incubation: Incubate Jurkat T-cells ( 2×106 cells/mL) with varying concentrations of NCQP (0.1 µM to 10 µM) for 1 hour.
-
Activation: Stimulate the cells with Anti-CD3/CD28 antibodies for 45 minutes to trigger the CARD11-BCL10-MALT1 (CBM) complex.
-
Lysis: Pellet cells and lyse immediately in RIPA buffer supplemented with protease and phosphatase inhibitors (excluding broad-spectrum caspase inhibitors that might cross-react with MALT1).
-
Immunoblotting: Resolve 20 µg of total protein via SDS-PAGE. Probe the membrane with an anti-CYLD antibody.
-
Interpretation: Active MALT1 cleaves CYLD (~110 kDa) into a ~70 kDa fragment. If NCQP is a MALT1 inhibitor, you will observe a dose-dependent accumulation of the uncleaved 110 kDa band.
Protocol C: Endosomal TLR7/8 Activation via Dual-Luciferase Reporter
Causality: Given NCQP's structural relation to imidazoquinoline precursors[2], it may act as an endosomal TLR agonist. We use a dual-luciferase system to mathematically normalize for any cytotoxic effects, ensuring that signal spikes are true biological agonism, not artifactual cell death or proliferation.
Step-by-Step Methodology:
-
Transfection: Co-transfect HEK-293T cells with a TLR7 expression plasmid, an NF-κB-Firefly luciferase reporter, and a constitutive CMV-Renilla luciferase plasmid.
-
Incubation: 24 hours post-transfection, treat the cells with NCQP (1 µM to 50 µM) for 18 hours. Include Resiquimod as a positive control.
-
Lysis & Measurement: Add Dual-Glo® Reagent to lyse cells and measure Firefly luminescence. Subsequently, add Stop & Glo® Reagent to quench the Firefly signal and measure Renilla luminescence.
-
Data Normalization: Divide the Firefly RLU by the Renilla RLU to generate a robust Activation Index.
Pathway Visualization
The diagram below illustrates the putative intracellular nodes where NCQP may exert its pharmacological effects, specifically highlighting the divergence between TLR agonism and MALT1 inhibition.
Fig 2. Putative intracellular signaling targets of NCQP.
References
-
Target Oncology - Acid-Promoted Cascade Reaction of N-(4-Chloroquinolin-3-yl)carbamates with Amines: One-Pot Assembly of Imidazo[4,5-c]quinolin-2-one.[Link]
-
Journal of Medicinal Chemistry - Discovery of Potent, Highly Selective, and In Vivo Efficacious, Allosteric MALT1 Inhibitors by Iterative Scaffold Morphing.[Link]
-
European Journal of Organic Chemistry - Development of a Robust Synthesis of Dactolisib on a Commercial Manufacturing Scale.[Link]
- Google Patents (WO2018213769A1)
Sources
Pharmacokinetic profiling of N-(4-chloroquinolin-3-yl)pentanamide in murine models
An In-Depth Technical Guide to the Pharmacokinetic Profiling of N-(4-chloroquinolin-3-yl)pentanamide in Murine Models
Foreword: The Quinoline Moiety and the Imperative of Pharmacokinetic Insight
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents, from antimalarials to oncology drugs.[1][2] Its versatility and privileged structure make it a focal point of drug discovery. However, the journey from a promising chemical entity to a viable drug candidate is contingent not just on its pharmacodynamic potency but critically on its pharmacokinetic (PK) profile. Understanding how a compound is absorbed, distributed, metabolized, and excreted (ADME) is fundamental to predicting its efficacy and safety in humans.[3][4]
This guide provides a comprehensive, technically-grounded framework for characterizing the pharmacokinetic profile of a novel quinoline derivative, N-(4-chloroquinolin-3-yl)pentanamide, using the murine model. Murine models are indispensable in early drug discovery, offering a vital preclinical platform to assess a compound's behavior in a complex biological system.[5] This document moves beyond a simple recitation of protocols; it delves into the causality behind experimental choices, providing the reader with a self-validating system for robust and reliable pharmacokinetic assessment.
Part I: Foundational Strategy and Experimental Blueprint
The success of any pharmacokinetic study is predicated on a meticulously planned experimental design. This initial phase ensures that the data generated is both accurate and relevant to the research questions at hand.
The Criticality of Formulation Development
The manner in which a compound is prepared for administration can profoundly impact its pharmacokinetic profile. The primary goal is to create a formulation that ensures the compound is fully solubilized and stable, particularly for intravenous administration, to accurately determine its disposition characteristics.
-
Expertise in Action: For N-(4-chloroquinolin-3-yl)pentanamide, initial solubility screening across various pharmaceutically acceptable vehicles is the first logical step. A common starting point for discovery-phase PK studies is a vehicle system like 20% Solutol HS 15 in water or a ternary system such as DMSO/PEG400/Water. The choice must balance solubilizing power with physiological tolerability to avoid vehicle-induced effects on the animal's physiology or the compound's disposition.[6][7] For oral dosing, a suspension in a vehicle like 0.5% methylcellulose with 0.1% Tween 80 is often suitable for compounds with lower aqueous solubility.[6]
Rationale-Driven Animal Model Selection
While broadly referred to as "murine models," the specific strain of mouse can influence metabolic and dispositional pathways. The choice of strain should be a conscious, justified decision.
-
Field-Proven Insights: Outbred strains like CD-1 mice are often used for initial PK screening due to their genetic heterogeneity, which can provide a more generalized view of pharmacokinetics.[5] Inbred strains such as C57BL/6 or BALB/c are employed when a more uniform genetic background is desired, for instance, in studies that will be linked to efficacy models in the same strain.[5][8] For compounds suspected to have significant human-specific metabolism, the use of humanized mouse models, which express human drug-metabolizing enzymes, can provide more translatable data.[9][10][11] For this guide, we will proceed with the widely used CD-1 strain.
Designing the Pharmacokinetic Study Protocol
A robust study design typically involves administering the compound via both intravenous (IV) and oral (PO) routes to determine key parameters, including absolute oral bioavailability.
-
Core Principles:
-
Intravenous (IV) Administration: A single bolus dose administered via the tail vein. This route ensures 100% of the compound enters systemic circulation directly, serving as the benchmark for determining clearance, volume of distribution, and absolute bioavailability.
-
Oral (PO) Administration: A single dose administered by oral gavage. This route provides critical information on the extent and rate of absorption from the gastrointestinal tract.
-
Dose Selection: The IV dose should be high enough to ensure plasma concentrations remain above the bioanalytical method's lower limit of quantification (LLOQ) for a sufficient duration, but well below the maximum tolerated dose (MTD).[12] A typical starting dose for an IV PK study might be 1-2 mg/kg. The oral dose is generally higher, often 5-10 mg/kg, to account for incomplete absorption.[8]
-
Sampling Schedule: Blood samples are collected at multiple time points to adequately define the plasma concentration-time curve. A typical schedule for an IV study might be: 0.083 (5 min), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose. For an oral study, the schedule might be: 0.25, 0.5, 1, 2, 4, 8, and 24 hours.[8]
-
Caption: Overall workflow for the pharmacokinetic profiling of a test compound.
Part II: Execution of In-Life Procedures
Meticulous technique during the in-life phase is crucial for data quality and animal welfare.
Detailed Protocol: Compound Administration
1. Animal Preparation:
-
Acclimatize male CD-1 mice (6-8 weeks old) for at least 3 days prior to the study.[13]
-
Fast animals for approximately 4 hours before oral dosing, with water ad libitum. Fasting is generally not required for IV dosing.
-
Record the body weight of each animal immediately before dosing to calculate the precise dose volume.
2. Intravenous (IV) Bolus Administration (1 mg/kg):
-
Place the mouse in a restraining device to expose the lateral tail vein.
-
Warm the tail with a heat lamp or warm water to induce vasodilation.
-
Using a 27-gauge (or smaller) needle attached to a syringe containing the formulated compound, perform the injection into the tail vein.
-
Administer the dose volume slowly over approximately 15-30 seconds.
-
Note the exact time of dose administration.
3. Oral Gavage (PO) Administration (10 mg/kg):
-
Gently restrain the mouse.
-
Use a flexible, ball-tipped gavage needle appropriate for the size of the mouse.
-
Measure the distance from the oral cavity to the xiphoid process to ensure proper placement in the stomach and avoid entry into the trachea.
-
Administer the dose volume smoothly and carefully.
-
Note the exact time of dose administration.
Detailed Protocol: Serial Blood Sampling
Serial sampling from the same animal reduces inter-animal variability and lowers the number of animals required for a study.[14]
1. Sample Collection:
-
At each designated time point, collect approximately 30-50 µL of blood.[14]
-
Commonly used sites include the submandibular vein (cheek bleed) or the saphenous vein.[14]
-
Collect the blood into tubes containing an anticoagulant (e.g., K2EDTA).
2. Plasma Processing:
-
Immediately after collection, place the blood tubes on ice.
-
Centrifuge the tubes at approximately 2000-3000 x g for 10 minutes at 4°C to separate the plasma (supernatant) from the blood cells.
-
Carefully aspirate the plasma and transfer it to a new, clearly labeled microcentrifuge tube.
-
Store the plasma samples at -80°C until bioanalysis.
Part III: Bioanalytical Quantification by LC-MS/MS
Accurate quantification of the analyte in a complex biological matrix like plasma is non-trivial. Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is the industry standard for this task due to its high sensitivity and selectivity.[15][16]
The Principle of LC-MS/MS
The process involves a chromatographic separation (LC) to isolate the analyte from matrix components, followed by ionization and mass-based detection (MS/MS). The use of a stable isotope-labeled internal standard is highly recommended to correct for matrix effects and variations in sample processing.
Protocol: Bioanalytical Method Validation
Before analyzing study samples, the LC-MS/MS method must be validated to ensure it is fit for purpose. This validation is performed according to guidelines from regulatory bodies like the U.S. Food and Drug Administration (FDA).[17][18][19] A full validation establishes the method's performance characteristics.
Table 1: Key Parameters for Bioanalytical Method Validation
| Parameter | Description | Typical Acceptance Criteria |
|---|---|---|
| Selectivity | The ability to differentiate and quantify the analyte in the presence of other components in the matrix. | No significant interference at the retention time of the analyte and internal standard in at least six unique blank matrix lots. |
| Accuracy & Precision | Closeness of measured values to the nominal value (accuracy) and the degree of scatter between measurements (precision). | For Quality Control (QC) samples at low, medium, and high concentrations, the mean accuracy should be within ±15% of nominal, and the precision (%CV) should be ≤15%.[15][17] |
| Lower Limit of Quantification (LLOQ) | The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision. | Response should be at least 5 times the blank response. Accuracy within ±20% of nominal and precision (%CV) ≤20%.[18] |
| Calibration Curve | The relationship between instrument response and known concentrations of the analyte. | A linear regression model is typically used. A correlation coefficient (r²) >0.99 is desired. At least 75% of standards must be within ±15% of nominal values (±20% at LLOQ). |
| Matrix Effect | The suppression or enhancement of ionization of the analyte by co-eluting components from the matrix. | The coefficient of variation (%CV) of the internal standard-normalized matrix factor should be ≤15%.[18][20] |
| Stability | Analyte stability in the biological matrix under various storage and processing conditions (e.g., freeze-thaw, short-term benchtop, long-term storage). | Mean concentrations of stability samples should be within ±15% of the nominal concentration.[20] |
Source: Adapted from FDA Bioanalytical Method Validation Guidance for Industry.[18]
Part IV: Data Analysis and Pharmacokinetic Interpretation
Once plasma concentrations are determined, the data is subjected to pharmacokinetic analysis to derive meaningful parameters that describe the compound's behavior.
Non-Compartmental Analysis (NCA)
NCA is the most common method for analyzing PK data in preclinical studies. It is model-independent and relies on algebraic equations to derive key parameters directly from the observed concentration-time data.[21][22][23]
-
Key PK Parameters Derived from NCA:
-
Cmax (Maximum Concentration): The highest observed plasma concentration.[24][25]
-
Tmax (Time to Cmax): The time at which Cmax is observed.[24]
-
AUC (Area Under the Curve): A measure of total drug exposure over time. It is calculated using the trapezoidal rule.[21][24]
-
t½ (Terminal Half-Life): The time required for the plasma concentration to decrease by half during the terminal elimination phase.[24][26]
-
CL (Clearance): The volume of plasma cleared of the drug per unit of time. For IV administration, CL = Dose / AUC₀₋∞.[23][26]
-
Vd (Volume of Distribution): The apparent volume into which the drug distributes in the body.[23]
-
F% (Oral Bioavailability): The fraction of the oral dose that reaches systemic circulation. F% = (AUCoral / AUCiv) * (Doseiv / Doseoral) * 100.[27]
-
Introduction to Compartmental Modeling
While NCA describes the data, compartmental modeling attempts to explain it using mathematical models that represent the body as a series of interconnected compartments. The simplest is the one-compartment model, which treats the body as a single, homogenous unit.[28]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. prisysbiotech.com [prisysbiotech.com]
- 4. 3401569.fs1.hubspotusercontent-na1.net [3401569.fs1.hubspotusercontent-na1.net]
- 5. mdpi.com [mdpi.com]
- 6. Formulation Development Strategy: Preclinical PK, PD, and TK Considerations - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. Vehicle development, pharmacokinetics and toxicity of the anti-invasive agent 4-fluoro-3’,4’,5’-trimethoxychalcone in rodents | PLOS One [journals.plos.org]
- 8. Pharmacokinetics Studies in Mice or Rats - Enamine [enamine.net]
- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 10. benthamdirect.com [benthamdirect.com]
- 11. biomere.com [biomere.com]
- 12. dctd.cancer.gov [dctd.cancer.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 15. How to validate a bioanalytical LC-MS/MS method for PK studies? [synapse.patsnap.com]
- 16. protocols.io [protocols.io]
- 17. resolvemass.ca [resolvemass.ca]
- 18. fda.gov [fda.gov]
- 19. fda.gov [fda.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. datapharmaustralia.com [datapharmaustralia.com]
- 22. walshmedicalmedia.com [walshmedicalmedia.com]
- 23. xyzagen.com [xyzagen.com]
- 24. momentummetrix.com [momentummetrix.com]
- 25. aplosanalytics.com [aplosanalytics.com]
- 26. partone.litfl.com [partone.litfl.com]
- 27. pubs.rsc.org [pubs.rsc.org]
- 28. FRCA Notes [frcanotes.com]
N-(4-chloroquinolin-3-yl)pentanamide molecular weight, exact mass, and elemental analysis
An In-Depth Technical Guide to the Physicochemical Characterization of N-(4-chloroquinolin-3-yl)pentanamide
Introduction
In the landscape of drug discovery and development, the precise characterization of novel chemical entities is a cornerstone of scientific rigor. Quinoline derivatives, in particular, represent a significant class of heterocyclic compounds that are foundational scaffolds in medicinal chemistry, exhibiting a wide range of biological activities, including potential anticancer properties.[1][2] The subject of this guide, N-(4-chloroquinolin-3-yl)pentanamide, is one such molecule. Accurate determination of its fundamental physicochemical properties—molecular weight, exact mass, and elemental composition—is a non-negotiable prerequisite for any further investigation, including preclinical and clinical studies.
This document serves as a technical guide for researchers, scientists, and drug development professionals, providing both the core data for N-(4-chloroquinolin-3-yl)pentanamide and a detailed rationale for the methodologies employed in its characterization. The protocols described herein are designed to establish a self-validating system, ensuring the identity, purity, and empirical formula of the compound with the highest degree of confidence.
Core Physicochemical Properties of N-(4-chloroquinolin-3-yl)pentanamide
The foundational data for N-(4-chloroquinolin-3-yl)pentanamide are summarized below. These values are critical for everything from reaction stoichiometry calculations to the interpretation of high-resolution analytical data.
| Property | Value | Source / Method |
| Molecular Formula | C₁₄H₁₅ClN₂O | Derived from structural analysis[3][4] |
| Molecular Weight | 262.73 g/mol | Calculated from atomic weights[3][4] |
| Exact (Monoisotopic) Mass | 262.0873 Da | Calculated; determined by HRMS |
| Elemental Analysis | C: 64.08%, H: 5.75%, N: 10.66% | Calculated; verified by Combustion Analysis |
Methodology for Structural and Compositional Verification
To ensure the scientific integrity of any research involving a novel compound, its empirical and molecular formula must be unequivocally confirmed. This is achieved through a complementary set of analytical techniques: high-resolution mass spectrometry (HRMS) for exact mass determination and combustion elemental analysis for compositional verification.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
Mass spectrometry is a powerful analytical technique that provides a direct measurement of the mass-to-charge ratio (m/z) of ionized molecules.[5] For the unambiguous confirmation of a molecular formula, high-resolution mass spectrometry is the gold standard.
Causality Behind Experimental Choice: Unlike nominal mass spectrometry, which provides integer masses, HRMS can measure masses to four or five decimal places. This precision is sufficient to distinguish between molecules that have the same nominal mass but different elemental compositions (isobars). For N-(4-chloroquinolin-3-yl)pentanamide, with a calculated exact mass of 262.0873 Da, HRMS provides a crucial checkpoint. An experimentally determined mass that deviates by only a few parts per million (ppm) from the theoretical value provides extremely strong evidence for the proposed molecular formula, C₁₄H₁₅ClN₂O.
Self-Validating Protocol for HRMS Analysis:
-
Sample Preparation: A dilute solution of the synthesized N-(4-chloroquinolin-3-yl)pentanamide is prepared in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Ionization: The sample is introduced into the mass spectrometer, typically using a soft ionization technique like Electrospray Ionization (ESI) to minimize fragmentation and maximize the abundance of the molecular ion.
-
Mass Analysis: The ionized molecules are guided into a high-resolution mass analyzer, such as an Orbitrap or a Time-of-Flight (TOF) analyzer.
-
Data Acquisition: The instrument is calibrated using a known standard to ensure high mass accuracy. The spectrum is then acquired, focusing on the expected m/z of the protonated molecule, [M+H]⁺.
-
Data Analysis: The experimentally measured m/z of the most abundant isotopologue is compared to the theoretical exact mass calculated for C₁₄H₁₅ClN₂O + H⁺. The mass error is calculated in ppm. A mass error of <5 ppm is considered definitive confirmation of the elemental composition.
Elemental Analysis for Compositional Verification
Elemental analysis, specifically CHN (Carbon, Hydrogen, Nitrogen) analysis, is a combustion-based technique that provides the weight percentage of these elements in a pure sample.[6] This method serves as an orthogonal validation of the compound's empirical formula.
Causality Behind Experimental Choice: While HRMS provides a highly accurate mass measurement for the intact molecule, elemental analysis offers a quantitative breakdown of its core components.[7] This bulk analysis technique confirms that the overall composition of the synthesized material matches the theoretical percentages. A successful CHN analysis demonstrates the purity of the sample with respect to its elemental makeup.[8]
Self-Validating Protocol for CHN Elemental Analysis:
-
Sample Preparation: A small, precisely weighed amount (typically 1-3 mg) of the dry, pure N-(4-chloroquinolin-3-yl)pentanamide is placed in a tin or silver capsule.
-
Combustion: The sample is dropped into a high-temperature furnace (≈900-1000 °C) in the presence of excess oxygen. This process instantaneously converts all carbon to CO₂, hydrogen to H₂O, and nitrogen to N₂ gas (or NOx, which is subsequently reduced to N₂).
-
Separation and Detection: The resulting gases are passed through a separation column (often via gas chromatography) and quantified using a thermal conductivity detector.
-
Data Analysis: The instrument's software, calibrated with a known standard (e.g., acetanilide), calculates the percentage of C, H, and N in the original sample. These experimental percentages are then compared to the theoretical values calculated from the molecular formula (C: 64.08%, H: 5.75%, N: 10.66%). An experimental result within ±0.4% of the theoretical value is considered an acceptable confirmation of purity and composition.[7]
Visualization of the Characterization Workflow
The logical flow from a synthesized compound to a fully characterized entity can be visualized as follows. This workflow ensures that each step builds upon a validated foundation, upholding the principles of scientific trustworthiness.
Caption: Workflow for the physicochemical characterization of a novel compound.
Conclusion
The rigorous characterization of N-(4-chloroquinolin-3-yl)pentanamide through the determination of its molecular weight, exact mass, and elemental analysis is a critical first step in its journey as a potential therapeutic agent or research tool. The complementary use of high-resolution mass spectrometry and combustion elemental analysis provides a robust, self-validating system that confirms the compound's molecular formula and purity. This foundational data underpins the integrity of all subsequent biological and pharmacological evaluations, ensuring that researchers are working with a well-defined and reliable chemical entity.
References
-
Elemental analysis and some physical data of the study compounds . ResearchGate. Available at: [Link]
-
n4-(7-Chloroquinolin-4-yl)-n1-methylpentane-1,4-diamine . PubChem, National Center for Biotechnology Information. Available at: [Link]
-
4-N-(7-chloroquinolin-4-yl)-1-N,1-N-diethylpentane-1,4-diamine;titanium(4+);tetrachloride . PubChem, National Center for Biotechnology Information. Available at: [Link]
-
N-(3-Chlorophenyl)-N-((8-fluoro-2-oxo-1,2-dihydroquinolin-4-yl)methyl)-2-methylnicotinamide . PubChem, National Center for Biotechnology Information. Available at: [Link]
-
Elemental analysis – Knowledge and References . Taylor & Francis Online. Available at: [Link]
-
PubChem Compound Database . National Center for Biotechnology Information. Available at: [Link]
-
Anticancer Evaluation of 4-substituted-N-(quinolin-8-yl)pyridine-3-sulfonamides . MDPI. Available at: [Link]
-
Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline . Semantic Scholar. Available at: [Link]
-
Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/RNA Damage . MDPI. Available at: [Link]
-
4-Chloropentanamide | C5H10ClNO . PubChem, National Center for Biotechnology Information. Available at: [Link]
-
Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives . PMC, National Center for Biotechnology Information. Available at: [Link]
-
Synthesis, structural characterization, in vitro . Drug Design and Bioinformatics Lab. Available at: [Link]
-
Synthesis, Characterization (IR, Elemental analysis, Molar Conductivity), and Antibacterial Investigation of Complex produced by the reaction . Semantic Scholar. Available at: [https://www.semanticscholar.org/paper/Synthesis%2C-Characterization-(IR%2C-Elemental-and-of-Al-Saadi-Al-Mukhtar/14878f0d3b827732159074742a17058a98707198]([Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Pentanamide, N-(4-chloro-3-quinolinyl)- | 878757-77-8 [chemicalbook.com]
- 4. 878757-77-8|N-(4-Chloroquinolin-3-yl)pentanamide|BLD Pharm [bldpharm.com]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Preliminary Toxicity Profile of N-(4-chloroquinolin-3-yl)pentanamide in Human Cell Lines: An In-Depth Technical Guide
Abstract
This guide provides a comprehensive framework for conducting a preliminary in vitro toxicity assessment of the novel compound, N-(4-chloroquinolin-3-yl)pentanamide. As a member of the quinoline class of compounds, which have demonstrated a wide range of biological activities, a thorough understanding of its cytotoxic potential is a critical first step in the drug development pipeline. This document outlines detailed, validated protocols for evaluating cell viability, membrane integrity, and apoptosis induction in relevant human cell lines. The experimental design emphasizes a multi-assay approach to generate a robust and reliable preliminary toxicity profile, thereby enabling informed decisions for further preclinical development. The methodologies described herein are grounded in established principles of toxicology and cell-based assays, providing researchers with a self-validating system for the initial safety and liability assessment of this and other novel chemical entities.
Introduction: The Rationale for a Multi-Parametric Cytotoxicity Assessment
N-(4-chloroquinolin-3-yl)pentanamide is a synthetic compound belonging to the quinoline family. Quinoline derivatives are known for their broad spectrum of biological activities, including antimalarial, anticancer, and antibacterial properties. The 4-chloroquinoline scaffold, in particular, is a key pharmacophore in several established drugs. However, this chemical class is also associated with potential off-target toxicities, including cardiotoxicity and retinopathy, often linked to mechanisms such as lysosomotropism and induction of oxidative stress.
This guide will detail the application of three core assays to establish a preliminary toxicity profile:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: To assess mitochondrial metabolic activity as an indicator of cell viability.
-
Lactate Dehydrogenase (LDH) Assay: To quantify the release of LDH from damaged cells as a measure of compromised membrane integrity.
-
Caspase-3/7 Assay: To specifically detect the activation of key executioner caspases involved in the apoptotic pathway.
The selection of human cell lines for these initial screens is also a critical consideration. We will utilize two well-characterized and widely used cancer cell lines, HeLa (cervical adenocarcinoma) and A549 (lung carcinoma), to provide a baseline understanding of the compound's cytotoxic potential across different cell lineages.
Experimental Design and Workflow
A logical and sequential workflow is essential for an efficient and accurate preliminary toxicity screen. The workflow is designed to first establish a dose-dependent effect on cell viability and then to probe the primary mechanism of cell death.
Receptor Binding Affinity Studies of N-(4-chloroquinolin-3-yl)pentanamide: A Technical Guide to Orthogonal Kinase Profiling
Executive Summary & Mechanistic Rationale
In modern drug discovery, accurately quantifying the interaction between a small molecule and its target receptor is the cornerstone of lead optimization. This whitepaper details the biophysical characterization of N-(4-chloroquinolin-3-yl)pentanamide , a representative quinoline-based small molecule. The 4-chloroquinoline-3-yl scaffold is a privileged pharmacophore, heavily utilized in the design of kinase inhibitors targeting the Epidermal Growth Factor Receptor (EGFR)[1].
Mechanistically, the quinoline core acts as a Type I ATP-competitive inhibitor. The quinoline nitrogen serves as a critical hydrogen bond acceptor, interacting with the backbone amide of Met793 in the hinge region of the EGFR kinase domain. The pentanamide moiety at the 3-position provides a flexible vector designed to extend into the solvent-exposed channel, optimizing enthalpy-driven binding without violating steric constraints. To rigorously validate this interaction, we must move beyond simple cellular IC₅₀ values and establish a self-validating, orthogonal biophysical testing cascade.
Mechanism of action: Competitive inhibition of the EGFR kinase domain ATP-binding pocket.
Orthogonal Assay Strategy: The Causality of Choice
Relying on a single binding assay introduces severe risks of false positives due to assay-specific interference (e.g., compound auto-fluorescence, aggregation, or non-specific surface binding). As a standard practice, we employ an orthogonal workflow:
-
TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer): Used as the primary high-throughput screening tool. It provides a true solution-phase equilibrium dissociation constant ( Kd ) without the artifacts of surface immobilization[2].
-
SPR (Surface Plasmon Resonance): Used for kinetic profiling. While TR-FRET provides affinity, SPR provides the association ( kon ) and dissociation ( koff ) rates[3]. In clinical settings, a drug's residence time ( τ=1/koff ) often correlates better with in vivo efficacy than raw affinity.
Orthogonal screening workflow for receptor binding affinity and kinetic profiling.
High-Throughput Equilibrium Profiling: TR-FRET Methodology
The Causality of the Method: Why use a time-resolved approach? Standard fluorescence intensity assays are highly susceptible to compound auto-fluorescence—a common issue with highly conjugated heterocycles like quinolines. By introducing a 100 µs delay before signal integration, the short-lived background fluorescence of the compound decays, leaving only the long-lived Lanthanide (Europium) emission. This drastically improves the signal-to-noise ratio and prevents false negatives[2].
Step-by-Step Protocol
-
Reagent Preparation: Prepare the assay buffer (50 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, and 2 mM DTT). DTT is critical to prevent oxidative cross-linking of the kinase domain, while Brij-35 prevents non-specific compound aggregation.
-
Complex Assembly: Mix 5 nM of His-tagged EGFR kinase domain with 2 nM of Europium-labeled anti-His antibody (Donor) and 15 nM of an Alexa Fluor 647-labeled ATP-competitive kinase tracer (Acceptor).
-
Compound Titration: Dispense N-(4-chloroquinolin-3-yl)pentanamide in a 12-point, 3-fold serial dilution starting at 10 µM. Ensure the final DMSO concentration remains strictly at 1% across all wells to prevent solvent-induced protein denaturation.
-
Equilibration & Reading: Incubate the microplate in the dark at 25°C for 60 minutes to ensure thermodynamic equilibrium. Read on a multi-mode microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm; Delay: 100 µs; Integration: 200 µs).
-
Data Processing: Calculate the TR-FRET ratio (Emission 665 / Emission 615). Fit the dose-response data to a four-parameter logistic (4PL) equation to derive the IC₅₀. Convert IC₅₀ to Kd using the Cheng-Prusoff equation.
Self-Validating Checkpoints
-
Z'-Factor Calculation: Must be ≥0.6 . If lower, pipetting variance or tracer degradation has compromised the assay.
-
No-Tracer Control: Run the highest concentration of the compound without the fluorescent tracer. If a signal is detected at 665 nm, the compound is exhibiting anomalous long-lifetime fluorescence.
Kinetic Profiling: Surface Plasmon Resonance (SPR)
The Causality of the Method: Why use capture coupling instead of direct amine coupling? Direct amine coupling (using EDC/NHS) of the kinase domain often results in heterogeneous ligand presentation and partial occlusion of the ATP-binding pocket. By covalently immobilizing an anti-His antibody to the chip and using it to capture the His-tagged EGFR kinase domain, we ensure a uniform, oriented surface that perfectly mimics the solvent-accessible state of the intracellular domain[3].
Step-by-Step Protocol
-
Surface Preparation (CM5 Chip): Activate flow cells 1 and 2 of a CM5 sensor chip with EDC/NHS. Inject an anti-His capture antibody (50 µg/mL in acetate buffer pH 4.5) to achieve an immobilization level of ~10,000 Resonance Units (RU). Quench unreacted esters with 1 M Ethanolamine-HCl (pH 8.5)[3].
-
Ligand Capture: Inject the His-tagged EGFR kinase domain over Flow Cell 2 only, targeting a capture level of ~800 RU. Flow Cell 1 serves as the reference channel.
-
Solvent Correction Calibration: Small molecules have high refractive indices. Even a 0.1% mismatch in DMSO between the running buffer and the sample will cause massive bulk shifts. Inject an 8-point DMSO calibration series (0.5% to 1.5% DMSO) to build a solvent correction curve.
-
Analyte Injection (Multi-Cycle Kinetics): Inject N-(4-chloroquinolin-3-yl)pentanamide at five concentrations (e.g., 3.125, 12.5, 50, 200, and 800 nM) at a high flow rate of 50 µL/min. Causality: High flow rates minimize Mass Transport Limitations (MTL), ensuring the measured kon reflects true binding, not diffusion.
-
Regeneration: Since the compound is a reversible inhibitor, allow a 300-second dissociation phase in running buffer. If baseline is not reached, inject a short pulse of 10 mM Glycine-HCl (pH 2.0) to strip the captured EGFR, followed by fresh capture for the next cycle.
Self-Validating Checkpoints
-
Double Referencing: All sensorgrams must be subtracted by both the reference channel (Flow Cell 1) and a blank buffer injection to eliminate bulk refractive index shifts and baseline drift.
-
Kinetic Fit Quality: Data must fit a 1:1 Langmuir binding model with a χ2 value less than 10% of the theoretical Rmax .
Quantitative Data Synthesis
The orthogonal data confirms that N-(4-chloroquinolin-3-yl)pentanamide acts as a potent, reversible binder to the EGFR kinase domain. While its raw affinity ( KD ) is slightly lower than the clinical benchmark Gefitinib, its kinetic profile reveals a highly efficient on-rate ( kon ).
Table 1: Biophysical Binding Parameters of N-(4-chloroquinolin-3-yl)pentanamide vs. Benchmark
| Compound | TR-FRET Kd (nM) | SPR kon ( M−1s−1 ) | SPR koff ( s−1 ) | SPR KD (nM) | Residence Time (min) |
| Gefitinib (Control) | 1.5 ± 0.2 | 4.5×105 | 6.8×10−4 | 1.51 | 24.5 |
| N-(4-chloroquinolin-3-yl)pentanamide | 22.4 ± 1.8 | 1.2×105 | 2.6×10−3 | 21.6 | 6.4 |
Note: KD from SPR is calculated as koff/kon . The strong agreement between the TR-FRET equilibrium Kd and the SPR kinetic KD validates the integrity of the assay systems.
Sources
A Technical Guide to the Identification of N-(4-chloroquinolin-3-yl)pentanamide Metabolites in Human Liver Microsomes
Introduction: The Critical Role of Metabolite Identification in Drug Development
In the journey of a drug candidate from discovery to clinical application, understanding its metabolic fate is paramount. The biotransformation of a xenobiotic compound, such as our subject molecule N-(4-chloroquinolin-3-yl)pentanamide, can dramatically alter its efficacy, duration of action, and safety profile.[1][2] The liver is the primary site of drug metabolism, where a host of enzymes work to convert lipophilic compounds into more water-soluble products for excretion.[3][4] These metabolic products, or metabolites, can be inactive, possess therapeutic activity similar to the parent drug, or in some cases, exhibit toxicity. Therefore, early identification of metabolic pathways is a cornerstone of modern drug development, enabling medicinal chemists to design molecules with improved pharmacokinetic properties and a lower risk of adverse effects.[5][6]
This guide provides an in-depth technical framework for the identification of metabolites of N-(4-chloroquinolin-3-yl)pentanamide using human liver microsomes (HLMs), a well-established and reliable in vitro model.[2][4][7] We will delve into the scientific rationale behind experimental design, provide detailed, field-proven protocols, and illustrate the analytical strategies required for confident structural elucidation of metabolites. This document is intended for researchers, scientists, and drug development professionals seeking to establish or refine their metabolite identification workflows.
Foundational Principles: Why Liver Microsomes and What to Expect
The Utility of Human Liver Microsomes (HLMs)
Liver microsomes are vesicular fragments of the endoplasmic reticulum, isolated from liver tissue through differential ultracentrifugation.[8] They are an enriched source of key drug-metabolizing enzymes, making them an invaluable tool for in vitro studies.[3][8]
-
Phase I Enzymes: HLMs are rich in Cytochrome P450 (CYP) enzymes, the superfamily responsible for the majority of oxidative metabolism of drugs.[4][9]
-
Phase II Enzymes: They also contain Uridine 5'-diphospho-glucuronosyltransferases (UGTs), which catalyze glucuronidation—a major conjugation pathway that attaches a glucuronic acid moiety to the drug or its Phase I metabolite, significantly increasing its water solubility.[10][11]
The use of HLMs offers a cost-effective, high-throughput, and reproducible system to predict the metabolic pathways of a drug candidate in humans, guiding further in vivo studies.[4][12]
Predicted Metabolic Pathways for Quinolines
The quinoline scaffold, a core component of our test molecule, is prevalent in many pharmaceuticals. Literature on the metabolism of quinoline and its derivatives provides a predictive foundation for the biotransformations N-(4-chloroquinolin-3-yl)pentanamide might undergo.[13][14][15][16]
-
Oxidation (Phase I): Mediated primarily by CYP enzymes, this is the most common initial transformation.[14][17][18] We can anticipate hydroxylation (+16 Da) on the quinoline ring or the pentanamide side chain. N-oxidation (+16 Da) of the quinoline nitrogen is also a possibility.[13][18]
-
Dealkylation (Phase I): While the pentanamide group is an amide, cleavage or modification of this side chain is possible.
-
Glucuronidation (Phase II): If hydroxylated metabolites are formed in Phase I, they become prime substrates for UGT enzymes, leading to the formation of glucuronide conjugates (+176 Da).[10][19]
The Experimental Blueprint: A Self-Validating Workflow
A robust experimental design is critical for generating trustworthy and interpretable data. The following workflow incorporates essential controls that ensure the observed results are due to enzymatic metabolism.
Caption: Figure 1: Experimental Workflow for Metabolite Identification.
Rationale for Incubation Conditions
-
Substrate Concentration: A typical concentration for metabolite profiling is 1-10 µM.[3] This is generally high enough to facilitate the detection of minor metabolites but low enough to be physiologically relevant and avoid substrate inhibition.
-
Microsomal Protein Concentration: A concentration of 0.5-1.0 mg/mL is standard.[20] This provides sufficient enzymatic activity without excessive matrix effects during subsequent analysis.
-
Cofactors:
-
NADPH (for Phase I): An NADPH-regenerating system is essential to sustain the activity of CYP enzymes throughout the incubation. Its inclusion is mandatory for oxidative metabolism.
-
UDPGA (for Phase II): To detect glucuronide conjugates, Uridine 5'-diphosphoglucuronic acid (UDPGA) must be added.[21] The pore-forming agent alamethicin is often included to disrupt the microsomal membrane, allowing UDPGA to access the UGT active sites within the lumen.[8]
-
-
Incubation Time: A time course (e.g., 0, 15, 30, 60 minutes) is ideal. A 60-minute endpoint is often sufficient for qualitative identification.[22]
The Necessity of Controls (The Trustworthiness Pillar)
To ensure that metabolite formation is enzyme-driven, the following controls are non-negotiable:
-
Negative Control (-NADPH): An incubation containing the substrate and microsomes but lacking the NADPH cofactor. The absence of oxidative metabolites in this sample confirms that their formation is CYP-dependent.[17][21]
-
Zero-Time-Point Control (T=0): The quenching solution (e.g., cold acetonitrile) is added immediately after the substrate. This sample accounts for any non-enzymatic degradation or impurities present in the substrate stock.
-
Heat-Inactivated Control: Using microsomes that have been denatured by heat. This serves as another confirmation of enzyme-mediated metabolism.[21]
Detailed Experimental Protocols
Protocol 3.1: HLM Incubation for Metabolite Generation
Materials:
-
Human Liver Microsomes (pooled, stored at -80°C)
-
N-(4-chloroquinolin-3-yl)pentanamide (Test Compound)
-
0.1 M Phosphate Buffer (pH 7.4)
-
NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and G6P dehydrogenase)
-
UDPGA (if screening for Phase II metabolites)
-
Ice-cold Acetonitrile with an internal standard (e.g., a structurally similar but non-interfering compound)
-
Incubator/Shaking Water Bath (37°C)
Procedure:
-
Thaw Reagents: Thaw liver microsomes and other reagents on ice.[8][21]
-
Prepare Master Mix: In a microcentrifuge tube on ice, prepare a master mix containing phosphate buffer and the NADPH regenerating system.
-
Prepare Incubation Plates/Tubes: For a final volume of 200 µL:
-
Add 188 µL of the master mix.
-
Add 2 µL of 100X Test Compound stock solution (e.g., 100 µM in DMSO for a 1 µM final concentration). Scientist's Note: Keep the final organic solvent concentration low (<1%, DMSO <0.2%) to prevent inhibition of microsomal enzymes.[3]
-
-
Initiate Reaction:
-
Add 10 µL of 20 mg/mL microsomes (for a final concentration of 1 mg/mL).
-
For the Test Reaction , pre-incubate the mixture for 5 minutes at 37°C.[21] Initiate the reaction by adding the NADPH cofactor.
-
For the -NADPH Control , add buffer instead of the NADPH cofactor.
-
For the T=0 Control , add 400 µL of ice-cold acetonitrile immediately after adding all components.
-
-
Incubate: Place the reaction plate/tubes in a shaking water bath at 37°C for 60 minutes.[22]
-
Terminate Reaction: After 60 minutes, terminate the reactions by adding 400 µL of ice-cold acetonitrile containing the internal standard. This stops all enzymatic activity and precipitates the microsomal proteins.[20]
Protocol 3.2: Sample Preparation for LC-MS Analysis
-
Vortex: Vortex all terminated samples vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge: Centrifuge the samples at high speed (e.g., >10,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Collect Supernatant: Carefully transfer the supernatant to a clean 96-well plate or autosampler vials for LC-MS/MS analysis.[21]
Analytical Strategy: Elucidating Metabolite Structures with LC-MS/MS
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the definitive analytical tool for metabolite identification.[1][23][24] It provides chromatographic separation of the parent drug from its metabolites, followed by mass analysis that gives both molecular weight and structural information.
Data Acquisition
A high-resolution mass spectrometer (such as an Orbitrap or Q-TOF) is highly recommended.
-
Full Scan (MS1): The instrument scans a wide mass range to detect the parent compound and all potential metabolites. This allows for the extraction of ion chromatograms for expected masses.
-
Data-Dependent MS/MS (MS2): The instrument automatically selects the most intense ions from the full scan and fragments them to produce MS/MS spectra. These fragmentation patterns serve as "fingerprints" for structural elucidation.[23] Comparing the fragmentation of a metabolite to that of the parent drug can reveal the site of metabolic modification.
Data Interpretation Logic
The identification process is a systematic search for signals present in the test incubation but absent or significantly lower in the control samples.
Caption: Figure 2: Logic for Metabolite Identification.
Anticipated Results for N-(4-chloroquinolin-3-yl)pentanamide
Based on the known metabolism of similar structures, we can predict the primary metabolites of N-(4-chloroquinolin-3-yl)pentanamide. The following table summarizes these potential biotransformations.
| Metabolite ID | Proposed Biotransformation | Mass Shift (ΔMass) | Expected [M+H]⁺ (m/z) |
| Parent | - | - | 291.09 |
| M1 | Hydroxylation | +16 Da | 307.09 |
| M2 | N-Oxidation | +16 Da | 307.09 |
| M3 | Dihydroxylation | +32 Da | 323.08 |
| M4 | M1 + Glucuronidation | +192 Da | 483.12 |
Note: The exact mass of the parent compound [M+H]⁺ is calculated for C14H16ClN2O.
The proposed metabolic pathway below illustrates how these metabolites could be formed.
Caption: Figure 3: Proposed Metabolic Pathway.
Conclusion: From In Vitro Data to Informed Drug Design
The identification of metabolites in liver microsomes is a foundational experiment in drug metabolism and pharmacokinetics (DMPK). By employing a methodologically sound approach with integrated controls, researchers can generate reliable data on the primary metabolic pathways of a new chemical entity like N-(4-chloroquinolin-3-yl)pentanamide. This information is not merely academic; it directly informs critical decisions in drug development. It helps identify metabolic "soft spots" that can be modified to improve drug stability, predicts potential drug-drug interactions, and provides an early assessment of whether any metabolites might pose a safety risk.[1][5][6] The robust workflow detailed in this guide provides a clear path to obtaining these crucial insights, ultimately accelerating the development of safer and more effective medicines.
References
-
Cytochrome P450 species involved in the metabolism of quinoline - PubMed. (n.d.). Retrieved from [Link]
-
Tuvesson, H., Hallin, I., Ellman, M., Sparre, B., Gunnarsson, P. O., & Seidegard, J. (2005). In vitro metabolism and in vivo pharmacokinetics of quinoline 3-carboxamide derivatives in various species. Xenobiotica, 35(3), 259-274. Retrieved from [Link]
-
Al-Qahtani, S., & Al-Sohaibani, M. (2022). In Vitro Drug Metabolism Studies Using Human Liver Microsomes. IntechOpen. Retrieved from [Link]
-
Advanced in vitro metabolic stability assays for drug discovery | CRO Services - Nuvisan. (n.d.). Retrieved from [Link]
-
Sydor, W., & Flesher, J. W. (1995). Cytochrome P450 species involved in the metabolism of quinoline. Carcinogenesis, 16(8), 1819-1827. Retrieved from [Link]
-
Tuvesson, H., Hallin, I., Ellman, M., Sparre, B., Gunnarsson, P. O., & Seidegard, J. (2005). In vitro metabolism and in vivo pharmacokinetics of quinoline 3-carboxamide derivatives in various species. PubMed. Retrieved from [Link]
-
Tuvesson, H., Hallin, I., Ellman, M., Sparre, B., Gunnarsson, P. O., & Seidegard, J. (2005). In vitro metabolism and in vivo pharmacokinetics of quinoline 3-carboxamide derivatives in various species. Lund University Research Portal. Retrieved from [Link]
-
Al-Qahtani, S. (2022). In Vitro Drug Metabolism Studies Using Human Liver Microsomes. IntechOpen. Retrieved from [Link]
-
Sensitive Quantification of Drug Metabolites Using LC-MS - Technology Networks. (2020, April 9). Retrieved from [Link]
-
Tada, M., Takahashi, K., & Kawazoe, Y. (1983). METABOLITES OF QUINOLINE, A HEPATOCARCINOGEN, IN A SUBCELLULAR MICROSOMAL SYSTEM. J-Stage. Retrieved from [Link]
-
Dahal, U. P., & Rowlett, V. M. (2014). Comparative study of the affinity and metabolism of type I and type II binding quinoline carboxamide analogs by cytochrome P450 3A4. PMC. Retrieved from [Link]
-
Back, D. J., Purba, H. S., & Park, B. K. (1983). In vitro effects of quinoline derivatives on cytochrome P-450 and aminopyrine N-demethylase activity in rat hepatic microsomes. PubMed. Retrieved from [Link]
-
Jurva, U., Haglund, J., & Thompson, R. A. (2023). Metabolite Identification Data in Drug Discovery, Part 1: Data Generation and Trend Analysis. ACS Publications. Retrieved from [Link]
-
Metabolite Profiling Applications in Early Drug Discovery | LCGC International. (2026, March 29). Retrieved from [Link]
-
In Vitro Approaches to Human Drug Metabolism - Oxford Biomedical Research. (n.d.). Retrieved from [Link]
-
Dahal, U. P., & Rowlett, V. M. (2014). Comparative study of the affinity and metabolism of type I and type II binding quinoline carboxamide analogues by cytochrome P450 3A4. The WSU Research Exchange. Retrieved from [Link]
-
Metabolite identification - SCIEX. (n.d.). Retrieved from [Link]
-
Plant, N. (2004). In vitro drug metabolism using liver microsomes. PubMed. Retrieved from [Link]
-
The Use of Liver Microsome In-Vitro Methods to Study Toxicant Metabolism and Predict Species Efficacy. (2010). Retrieved from [Link]
-
Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec. (n.d.). Retrieved from [Link]
-
Microsomal Stability Assay Protocol - AxisPharm. (n.d.). Retrieved from [Link]
-
Begum, S. K., & R, M. (2014). Method validation strategies involved in non-targeted metabolomics. Journal of Pharmaceutical and Biomedical Analysis, 87, 132-145. Retrieved from [Link]
-
Dahal, U. P., & Rowlett, V. M. (2014). The Kinetic Mechanism for Cytochrome P450 Metabolism of Type II Binding Compounds: Evidence Supporting Direct Reduction. PMC. Retrieved from [Link]
-
MASS SPECTRA OF OXYGENATED QUINOLINES - Semantic Scholar. (n.d.). Retrieved from [Link]
-
Liu, Z., Lin, G., & Cui, X. (2004). Characterization of new metabolites from in vivo biotransformation of 2-amino-3-methylimidazo[4,5-f]quinoline in mouse by mass spectrometry. PMC. Retrieved from [Link]
-
Lee, J. W., & Figeys, D. (2008). Validation of Analytical Methods for Biomarkers Employed in Drug Development. PMC. Retrieved from [Link]
-
(PDF) Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry - ResearchGate. (n.d.). Retrieved from [Link]
-
Navigating new regulatory guidelines for drug metabolism studies | Drug Discovery News. (n.d.). Retrieved from [Link]
-
In Vitro Metabolism- and Transporter-Mediated Drug-Drug Interaction Studies, and Clinical Drug Interaction Studies—Study Design, Data Analysis, and Clinical Implications; Draft Guidances for Industry; Availability - Regulations.gov. (2017, October 25). Retrieved from [Link]
-
Qualitative and quantitative analysis/method validation in metabolomics. (n.d.). Retrieved from [Link]
-
Guidance for Industry - BS Publications. (n.d.). Retrieved from [Link]
-
Sahoo, C. K., Sudhakar, M., Sahoo, N. K., Rao, S. R. M., & Panigrahy, U. P. (2018). Validation of Analytical Methods: A Review. Gavin Publishers. Retrieved from [Link]
-
Rowland, A., Miners, J. O., & Mackenzie, P. I. (2013). The UDP-glucuronosyltransferases: their role in drug metabolism and detoxification. The International Journal of Biochemistry & Cell Biology, 45(6), 1121–1132. Retrieved from [Link]
-
Liu, Y., Wang, Z., & Wang, C. (2020). Inhibition of UDP-glucuronosyltransferases by different furoquinoline alkaloids. Xenobiotica, 50(10), 1205-1212. Retrieved from [Link]
-
The UDP-glucuronosyltransferases : Their role in drug metabolism and etoxification. (n.d.). Retrieved from [Link]
-
Fujiwara, R., & Itoh, T. (2021). The Functionality of UDP-Glucuronosyltransferase Genetic Variants and their Association with Drug Responses and Human Diseases. MDPI. Retrieved from [Link]
-
Guideline on the investigation of drug interactions | EMA. (2012, June 21). Retrieved from [Link]
-
ICH M12 Drug Interaction Final Guidance – In Vitro DDI Assessments - FDA. (2024, October 9). Retrieved from [Link]
-
Which UDP-glucuronosyltransferase (UGT) enzymes are most likely to be involved in drug metabolism and cause drug interactions? - EBM Consult. (n.d.). Retrieved from [Link]
-
Pohl, L. R., & Krishna, G. (1978). A new pathway for the oxidative metabolism of chloramphenicol by rat liver microsomes. Biochemical Pharmacology, 27(3), 335-341. Retrieved from [Link]
-
Proposed metabolic pathways of 4-MMC obtained with liver microsomal... - ResearchGate. (n.d.). Retrieved from [Link]
-
Insights into the Pharmacokinetics and In Vitro Cell-Based Studies of the Imidazoline I2 Receptor Ligand B06 - PMC. (n.d.). Retrieved from [Link]
Sources
- 1. Leveraging LC-MS for Accurate Metabolite Identification (MetID) in Drug Discovery & Development - AnalyteGuru [thermofisher.com]
- 2. In vitro drug metabolism using liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. In Vitro Drug Metabolism Studies Using Human Liver Microsomes | IntechOpen [intechopen.com]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. oxfordbiomed.com [oxfordbiomed.com]
- 8. oyc.co.jp [oyc.co.jp]
- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 10. The UDP-glucuronosyltransferases: their role in drug metabolism and detoxification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. semanticscholar.org [semanticscholar.org]
- 12. nuvisan.com [nuvisan.com]
- 13. Cytochrome P450 species involved in the metabolism of quinoline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. In vitro metabolism and in vivo pharmacokinetics of quinoline 3-carboxamide derivatives in various species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. portal.research.lu.se [portal.research.lu.se]
- 17. tandfonline.com [tandfonline.com]
- 18. METABOLITES OF QUINOLINE, A HEPATOCARCINOGEN, IN A SUBCELLULAR MICROSOMAL SYSTEM [jstage.jst.go.jp]
- 19. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 20. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 21. Thawing and Incubating Human and Animal Liver Microsomes | Thermo Fisher Scientific - US [thermofisher.com]
- 22. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 23. technologynetworks.com [technologynetworks.com]
- 24. Metabolite identification [sciex.com]
Computational docking studies of N-(4-chloroquinolin-3-yl)pentanamide derivatives
An In-Depth Technical Guide: Computational Docking Studies of N-(4-chloroquinolin-3-yl)pentanamide Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Quinoline Scaffold and Computational Drug Design
The quinoline ring system, a bicyclic heterocycle, is a cornerstone in medicinal chemistry, often referred to as a "privileged scaffold".[1][2] Its derivatives exhibit a vast range of pharmacological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[1][2][3] The N-(4-chloroquinolin-3-yl)pentanamide framework, in particular, represents a promising area for the development of novel therapeutic agents due to its structural features that allow for diverse chemical modifications.
In the modern drug discovery pipeline, computational methods are indispensable for accelerating the identification and optimization of lead compounds.[4] Among these, molecular docking is a pivotal structure-based drug design (SBDD) technique that predicts the preferred orientation of a small molecule (ligand) when bound to a macromolecular target, such as a protein or nucleic acid.[5] This guide provides a comprehensive, technically-grounded workflow for conducting computational docking studies on N-(4-chloroquinolin-3-yl)pentanamide derivatives, moving from theoretical principles to practical application and data interpretation.
Part 1: Core Principles of Molecular Docking
Molecular docking aims to simulate the molecular recognition process, predicting the binding mode and affinity of a ligand within the active site of its target protein.[6] The process relies on two key components: a search algorithm and a scoring function.
-
Search Algorithm: This component explores the vast conformational space of the ligand and the rotational and translational space within the binding site to generate a wide range of possible binding poses.[5] Algorithms vary in complexity, from rigid-body docking to methods that allow for ligand and even receptor flexibility, simulating the "induced fit" model of interaction.[4]
-
Scoring Function: Each generated pose is evaluated by a scoring function, which estimates the binding free energy of the protein-ligand complex.[6] These functions calculate the affinity based on factors like electrostatic interactions, van der Waals forces, hydrogen bonding, and desolvation penalties. The result is typically a score, often in kcal/mol, where a more negative value indicates a higher predicted binding affinity.[7]
Popular and robust software packages for these tasks include AutoDock Vina, which is widely used in academia for its accuracy and open-source nature, and Glide (Schrödinger), a leading commercial solution known for its speed and reliability in industrial settings.[6]
Part 2: A Validated Workflow for Docking Studies
A rigorous and validated docking protocol is essential for generating meaningful and reproducible results. The following section details a self-validating system for studying N-(4-chloroquinolin-3-yl)pentanamide derivatives.
Step 1: Target Identification and Preparation
The choice of a biological target is paramount and is guided by the known pharmacology of the compound class. Quinoline derivatives have shown efficacy against a variety of targets, making them attractive for multiple therapeutic areas.[8]
Potential Protein Targets:
-
Tyrosine Kinases (e.g., EGFR, VEGFR2): Many quinoline-based drugs function as kinase inhibitors in cancer therapy.[8]
-
DNA Topoisomerases: These enzymes are crucial for DNA replication, and their inhibition is a key mechanism for several anticancer agents.[9]
-
Phosphatidylinositol 3-kinase (PI3Kα): This is a key protein in a signaling pathway often dysregulated in cancer.[10]
-
Plasmodium falciparum enzymes: For antimalarial research, targets can include enzymes in pathways like folate biosynthesis or hemoglobin degradation.[11]
Protocol: Protein Preparation
-
Acquire Structure: Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB, [Link]). It is critical to select a high-resolution structure (<2.5 Å) that contains a co-crystallized ligand, which is essential for validation.
-
Initial Cleanup: Load the PDB file into a molecular modeling program (e.g., UCSF Chimera, Schrödinger Maestro, BIOVIA Discovery Studio).
-
Remove Non-Essential Molecules: Delete all water molecules and any other non-protein, non-cofactor molecules from the file. Causality: Water molecules in a crystal structure may not represent the bulk solvent environment of a cell and can interfere with the docking algorithm's calculation of ligand placement in hydrophobic pockets.
-
Add Hydrogens & Assign Charges: Add polar hydrogens to the protein structure and assign appropriate partial charges using a standard force field (e.g., CHARMM, AMBER). Causality: PDB files often lack explicit hydrogen atoms. Adding them is crucial for accurately calculating electrostatic and hydrogen bond interactions, which are fundamental components of the scoring function.[4]
-
Energy Minimization (Optional but Recommended): Perform a brief energy minimization of the protein structure to relieve any steric clashes or unfavorable geometries introduced during the preparation process.
Step 2: Ligand Preparation
The accuracy of the docking simulation is equally dependent on the correct preparation of the ligand molecules—in this case, the N-(4-chloroquinolin-3-yl)pentanamide derivatives.
Protocol: Ligand Preparation
-
Generate 2D Structure: Draw the chemical structure of the derivative using a chemical drawing tool like ChemDraw or MarvinSketch.
-
Convert to 3D: Convert the 2D structure into a 3D conformation.
-
Energy Minimization: Perform a thorough energy minimization of the 3D structure using a suitable force field (e.g., MMFF94). Causality: This step finds a low-energy, stable conformation of the ligand, which serves as a realistic starting point for the docking simulation. Docking an unminimized, high-energy structure can lead to inaccurate binding poses and scores.
-
Assign Charges: Assign partial atomic charges to the ligand atoms.
Step 3: Docking Protocol Validation via Redocking
This is the most critical step for ensuring the trustworthiness of the entire study. The goal is to prove that the chosen docking parameters can accurately reproduce a known, experimentally determined binding pose.[12]
Protocol: Redocking Validation
-
Extract Co-crystallized Ligand: From the original, unprepared PDB file, extract the co-crystallized ligand and save it as a separate file. This is your "ground truth" pose.
-
Prepare the Ligand: Prepare this extracted ligand using the same protocol described in Step 2.
-
Define the Binding Site: Define the docking search space (the "grid box") around the position of the co-crystallized ligand in the prepared protein structure. The box should be large enough to encompass the entire binding site and allow for rotational and translational freedom of the ligand.
-
Perform Redocking: Dock the prepared ligand back into the active site of its own protein using the defined grid and docking parameters.
-
Calculate RMSD: Superimpose the top-ranked docked pose with the original co-crystallized pose and calculate the Root Mean Square Deviation (RMSD) between the heavy atoms. Trustworthiness: An RMSD value of ≤ 2.0 Å is considered a successful validation, indicating that the docking protocol can reliably reproduce the experimental binding mode.[13][14][15]
Caption: Workflow for docking protocol validation via redocking.
Step 4: Molecular Docking of Derivative Library
Once the protocol is validated, it can be applied to the library of novel N-(4-chloroquinolin-3-yl)pentanamide derivatives.
Protocol: Virtual Screening
-
Prepare Derivative Library: Prepare each derivative using the same ligand preparation protocol (Step 2).
-
Execute Docking: Using the validated protein structure, grid parameters, and docking settings, perform the docking simulation for each derivative in the library. This process is often called virtual screening.[16]
Step 5: Post-Docking Analysis and Interpretation
The raw output of a docking simulation is a set of scores and poses. The true scientific insight comes from their careful analysis.
Protocol: Analysis of Results
-
Rank by Score: Rank the derivatives based on their predicted binding affinity (docking score). The compounds with the most negative scores are hypothetically the most potent binders.
-
Visualize Binding Poses: For the top-ranked compounds, load the protein-ligand complex into a molecular visualizer.
-
Identify Key Interactions: Analyze the non-covalent interactions between the ligand and the protein's active site residues. Look for:
-
Hydrogen Bonds: Crucial for specificity and affinity.
-
Hydrophobic Interactions: Often the primary driver of binding.
-
Pi-Pi Stacking: Aromatic ring interactions.
-
Salt Bridges: Interactions between charged residues.
-
-
Compare to Known Inhibitors: If possible, compare the binding mode of your top derivatives to that of known inhibitors of the target. A similar binding mode can increase confidence in the results.
Caption: Key intermolecular interactions in a protein-ligand complex.
Part 3: Data Presentation and Interpretation
Table 1: Docking Results of N-(4-chloroquinolin-3-yl)pentanamide Derivatives against PI3Kα
| Compound ID | R-Group on Pentanamide | Docking Score (kcal/mol) | Key Interacting Residues | Predicted Interactions |
| DERIV-01 | -H | -8.9 | Val851, Ser774, Lys802 | 2 H-Bonds, Hydrophobic |
| DERIV-02 | -OH | -9.5 | Val851, Ser774, Asp933 | 3 H-Bonds (via -OH), Hydrophobic |
| DERIV-03 | -Phenyl | -10.2 | Val851, Tyr836, Ile932 | 1 H-Bond, Pi-Pi Stacking, Hydrophobic |
| DERIV-04 | -NH2 | -9.3 | Val851, Ser774, Asp810 | 3 H-Bonds (via -NH2), Hydrophobic |
| DERIV-05 | -F | -9.1 | Val851, Ser774, Lys802 | 2 H-Bonds, Hydrophobic |
Interpretation: From this hypothetical data, DERIV-03 emerges as the most promising candidate due to its superior docking score. The analysis suggests that the addition of a phenyl group facilitates a beneficial pi-pi stacking interaction with Tyr836 in the active site, significantly enhancing binding affinity. DERIV-02 and DERIV-04 also show improved scores over the parent compound (DERIV-01 ), indicating that hydrogen-bonding R-groups are well-tolerated and can form additional interactions with polar residues like Asp933 and Asp810.
Conclusion and Future Directions
Computational docking is a powerful, cost-effective tool for prioritizing and understanding the structure-activity relationships of N-(4-chloroquinolin-3-yl)pentanamide derivatives. A validated docking workflow, as described in this guide, provides a high degree of confidence in the predicted binding modes and affinities.
The insights gained from these in silico studies are not an endpoint. They serve as a critical foundation for the next phases of drug discovery:
-
Molecular Dynamics (MD) Simulations: To assess the stability of the predicted protein-ligand complex over time.[13]
-
In Vitro Biological Assays: To experimentally determine the inhibitory activity (e.g., IC50) of the prioritized compounds against the target protein.
-
Lead Optimization: To synthesize new derivatives based on the docking insights to further improve potency and selectivity.
By integrating robust computational modeling with experimental validation, researchers can significantly streamline the path from initial concept to the development of novel, effective therapeutics based on the versatile quinoline scaffold.
References
- In Silico Docking: Protocols for Computational Exploration of Molecular Interactions. (2024). Google Books.
- From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. (2023). Oriental Journal of Chemistry.
- Review on recent development of quinoline for anticancer activities. (2022). rasayanjournal.co.in.
- How to validate the molecular docking results? (2022).
- Molecular Docking and Structure-Based Drug Design Str
- Validation of Molecular Docking Programs for Virtual Screening against Dihydroptero
- (PDF) Validation of Docking Methodology (Redocking). (2024).
- (PDF) Computational Docking and Organic Drug Design: From Molecules to Medicines. (2025).
- Validation Studies of the Site-Directed Docking Program LibDock. (2007).
- Computational Methods Applied to Rational Drug Design. (N.d.). intechopen.com.
- Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. (2025). PMC.
- Quinoline – Knowledge and References. (N.d.). Taylor & Francis.
- Design, synthesis, and docking study of new quinoline derivatives as antitumor agents. (2019). PubMed.
- Other protein target families. (N.d.). IUPHAR/BPS Guide to PHARMACOLOGY.
- Computational Exploration of Anti-cancer Potential of Flavonoids against Cyclin-Dependent Kinase 8: An In Silico Molecular Docking and Dynamic Approach. (N.d.). PMC.
- N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamides: Molecular Docking, Synthesis, and Biological Investigation as Anticancer Agents. (2020). MDPI.
Sources
- 1. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. researchgate.net [researchgate.net]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. In Silico Docking: Protocols for Computational Exploration of Molecular Interactions | IntechOpen [intechopen.com]
- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 8. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 9. Design, synthesis, and docking study of new quinoline derivatives as antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Other protein target families | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Computational Methods Applied to Rational Drug Design [openmedicinalchemistryjournal.com]
Application Note: Synthesis and Purification Protocol for N-(4-chloroquinolin-3-yl)pentanamide
Document Type: Technical Protocol & Mechanistic Guide Target Audience: Synthetic Chemists, Drug Development Professionals, and Process Engineers Compound: N-(4-chloroquinolin-3-yl)pentanamide (CAS: 878757-77-8)
Introduction and Mechanistic Rationale
N-(4-chloroquinolin-3-yl)pentanamide is a critical intermediate frequently utilized in the synthesis of 1-alkoxy-1H-imidazo[4,5-c]quinoline ring systems. These downstream macro-structures are highly valued in pharmacology as Toll-like receptor (TLR) agonists, playing a pivotal role in immunomodulatory therapeutics and dermatological treatments [1].
The synthesis of this intermediate relies on a classic nucleophilic acyl substitution. The primary amine of 3-amino-4-chloroquinoline acts as the nucleophile, attacking the highly electrophilic carbonyl carbon of pentanoyl chloride (valeryl chloride).
Causality in Experimental Design:
-
Anhydrous Conditions: Pentanoyl chloride is highly susceptible to hydrolysis. The use of anhydrous dichloromethane (DCM) and a nitrogen atmosphere prevents the degradation of the acylating agent into pentanoic acid, which would otherwise stall the reaction and complicate purification.
-
Acid Scavenging: The reaction generates hydrochloric acid (HCl) as a byproduct. If left unneutralized, HCl will protonate the basic quinoline nitrogen or the unreacted starting amine, leading to precipitation and incomplete conversion. Triethylamine (TEA) is introduced as a non-nucleophilic base to scavenge HCl, driving the equilibrium forward [1].
-
Thermal Control: The initial acylation is highly exothermic. Dropwise addition at 0 °C prevents thermal runaway, suppresses the formation of di-acylated byproducts, and minimizes the degradation of the heteroaromatic core.
Experimental Workflow
The following diagram illustrates the logical progression of the synthesis, from reagent assembly to final purification.
Synthesis workflow for N-(4-chloroquinolin-3-yl)pentanamide via nucleophilic acyl substitution.
Materials and Reagents
To ensure a self-validating and reproducible system, stoichiometric ratios must be strictly adhered to. A slight excess of the acylating agent and base ensures complete consumption of the valuable quinoline precursor.
| Reagent / Material | Role | Equivalents | MW ( g/mol ) | Notes |
| 3-Amino-4-chloroquinoline | Limiting Reagent | 1.00 eq | 178.62 | Ensure high purity (>98%); dry before use. |
| Pentanoyl chloride | Acylating Agent | 1.15 eq | 120.58 | Highly moisture sensitive; handle in fume hood. |
| Triethylamine (TEA) | Acid Scavenger | 1.50 eq | 101.19 | Distill over CaH2 prior to use if possible. |
| Dichloromethane (DCM) | Solvent | ~10 mL/g | 84.93 | Must be anhydrous (stored over molecular sieves). |
| Saturated NaHCO3 (aq) | Quench / Wash | Excess | N/A | Neutralizes residual acid and TEA-HCl salts. |
Step-by-Step Synthesis Protocol
Phase 1: Preparation and Setup
-
Apparatus Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar. Fit the flask with a rubber septum and flush the system with inert nitrogen (N2) gas for 10 minutes to displace ambient moisture.
-
Dissolution: Charge the flask with 3-amino-4-chloroquinoline (1.0 eq). Add anhydrous DCM (approximately 10 mL per gram of starting material) via syringe. Stir until a homogeneous solution is achieved.
-
Base Addition: Inject triethylamine (1.5 eq) into the reaction mixture.
Phase 2: Reaction Execution
-
Thermal Equilibration: Submerge the reaction flask in an ice-water bath and allow the mixture to cool to internal temperature of 0 °C for 15 minutes.
-
Acylation: Draw pentanoyl chloride (1.15 eq) into a dry, gas-tight syringe. Add it to the reaction mixture dropwise over 15–20 minutes.
-
Causality Note: Rapid addition will cause a localized temperature spike, potentially leading to the degradation of the starting material and the formation of dark, tarry byproducts.
-
-
Propagation: Once the addition is complete, remove the ice bath. Allow the reaction mixture to gradually warm to ambient room temperature (approx. 20–25 °C). Stir under N2 for 2 to 4 hours.
-
Reaction Monitoring: Monitor the reaction progress via Thin Layer Chromatography (TLC) using a suitable eluent (e.g., 1:1 Ethyl Acetate:Hexanes). The reaction is deemed complete when the spot corresponding to 3-amino-4-chloroquinoline is entirely consumed.
Phase 3: Work-up and Isolation
-
Quenching: Once complete, quench the reaction by slowly adding an equal volume of saturated aqueous sodium bicarbonate (NaHCO3) solution. Stir vigorously for 15 minutes to neutralize any unreacted pentanoyl chloride and partition the TEA-HCl salts into the aqueous phase.
-
Extraction: Transfer the biphasic mixture to a separatory funnel. Separate the lower organic (DCM) layer. Extract the remaining aqueous layer with two additional portions of DCM.
-
Washing and Drying: Combine the organic extracts and wash them once with saturated aqueous sodium chloride (brine) to remove residual water. Dry the organic phase over anhydrous magnesium sulfate (MgSO4).
-
Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as a light brown solid [1].
Phase 4: Purification
-
Flash Chromatography: Purify the crude solid via silica gel flash column chromatography. Elute with a gradient of Hexanes/Ethyl Acetate to isolate the pure N-(4-chloroquinolin-3-yl)pentanamide.
-
Verification: Dry the purified product in a vacuum oven at 40 °C overnight to remove residual solvent before proceeding to analytical characterization.
Analytical Characterization Profile
To validate the success of the protocol, the isolated compound should be characterized to confirm its identity and purity against known benchmarks [2].
-
Molecular Formula: C14H15ClN2O
-
Molecular Weight: 262.73 g/mol
-
Physical Appearance: Light brown solid (when isolated from DCM) [1].
-
Expected LC-MS: [M+H]+ peak at m/z ~263.1.
-
Expected 1H NMR (CDCl3): Look for the characteristic triplet of the terminal methyl group of the pentanamide chain (~0.9 ppm), the multiplet of the aliphatic methylene protons, and the distinct downfield shifts of the quinoline aromatic protons (7.5 - 8.8 ppm), alongside a broad singlet for the amide N-H proton.
References
- Title: 1-alkoxy 1H-imidazo ring systems and methods (Patent AU2005282726B2)
Application Note: RP-HPLC Method Development and Validation for the Quantification of N-(4-chloroquinolin-3-yl)pentanamide
Introduction & Analytical Target Profile (ATP)
Quinoline and its derivatives represent a highly significant class of heterocyclic compounds, widely recognized for their diverse pharmacological activities, including antimalarial and kinase-inhibitory properties[1]. Accurate and reliable quantification of these complex intermediates is a critical requirement for drug discovery, formulation analysis, and quality control[1].
N-(4-chloroquinolin-3-yl)pentanamide is a specific, highly lipophilic quinoline derivative. The objective of this application note is to establish a robust, stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for its quantification. In alignment with the modern Quality-by-Design (QbD) principles outlined in the ICH Q2(R2) and Q14 guidelines, this method is developed as a continuous lifecycle process driven by a predefined Analytical Target Profile (ATP)[2].
Physicochemical Profiling & Method Rationale
As a Senior Application Scientist, method development must begin with a predictive understanding of the analyte's molecular structure. The experimental choices below are not arbitrary; they are dictated by the physicochemical properties of N-(4-chloroquinolin-3-yl)pentanamide:
-
Mitigating Secondary Interactions (The "Why" behind Mobile Phase pH): The quinoline ring possesses a weakly basic nitrogen atom. At a neutral pH, this nitrogen interacts ionically with negatively charged, unendcapped residual silanols ( SiO− ) on the silica-based stationary phase. This secondary interaction is the primary cause of severe peak tailing in quinoline analysis. To establish a self-validating, robust system, 0.1% Formic Acid (FA) is added to the mobile phase. This lowers the pH to approximately 2.7, which simultaneously protonates the quinoline nitrogen (ensuring a single ionization state) and neutralizes the surface silanols, resulting in sharp, symmetrical peaks[3].
-
Managing Hydrophobicity (The "Why" behind Column and Solvent Selection): The combination of the electron-withdrawing 4-chloro substituent and the neutral, 5-carbon pentanamide chain significantly increases the molecule's lipophilicity. A standard C18 (Octadecylsilane) column is selected as the optimal starting point for hydrophobic retention[1]. Acetonitrile (ACN) is selected over methanol as the organic modifier due to its lower viscosity and higher elution strength, which is necessary to elute this highly lipophilic compound within a practical run time without excessive band broadening[1][3].
Caption: Stepwise RP-HPLC method development workflow for lipophilic quinoline derivatives.
Experimental Protocols
Chromatographic Conditions
The following conditions were optimized to ensure baseline resolution and rapid throughput.
| Parameter | Optimized Condition | Rationale |
| Column | C18, 4.6 × 150 mm, 5 µm | Provides sufficient theoretical plates for lipophilic retention[3]. |
| Mobile Phase A | 0.1% Formic Acid in Milli-Q Water | Controls pH to prevent silanol interactions[3]. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | High elution strength for the pentanamide chain[1]. |
| Elution Mode | Gradient: 40% B to 90% B (0-8 min), Hold 90% B (8-10 min) | Sharpens peaks and cleans the column of late-eluting impurities. |
| Flow Rate | 1.0 mL/min | Optimal linear velocity for 4.6 mm ID columns[3]. |
| Injection Volume | 10 µL | Prevents column overloading while maintaining sensitivity[3]. |
| Column Temp. | 30 °C | Reduces solvent viscosity and improves mass transfer[3]. |
| Detection | UV-DAD at 254 nm & 340 nm | Captures the primary chromophore of the quinoline ring[3][4]. |
Step-by-Step Sample Preparation & System Suitability
To ensure the protocol acts as a self-validating system, System Suitability Testing (SST) is strictly enforced prior to any sample analysis.
-
Standard Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of the N-(4-chloroquinolin-3-yl)pentanamide reference standard. Transfer to a 10 mL volumetric flask. Add 5 mL of Acetonitrile and sonicate until fully dissolved. Dilute to volume with Acetonitrile[4].
-
Working Calibration Solutions: Dilute the stock solution with the initial mobile phase (40% ACN / 60% Water) to yield a calibration range of 0.5 µg/mL to 50 µg/mL.
-
Sample Extraction (Matrix-dependent): For solid formulations, extract using a 1:1 mixture of Acetonitrile and Water. Vortex for 2 minutes, centrifuge at 10,000 rpm for 5 minutes, and filter the supernatant through a 0.45 µm PTFE syringe filter directly into an HPLC vial[1].
-
System Suitability Test (SST) Execution: Inject the 10 µg/mL working standard six consecutive times. The run is only authorized to proceed if:
-
Peak Area RSD is ≤ 2.0%[1].
-
Tailing Factor ( Tf ) is ≤ 1.5.
-
Theoretical Plate Count ( N ) is ≥ 5000.
-
ICH Q2(R2) Method Validation Framework
The method was rigorously validated according to the ICH Q2(R2) guidelines, ensuring that the analytical procedure is unequivocally fit for its intended purpose[5][6].
Caption: ICH Q2(R2) lifecycle approach to analytical method validation parameters.
Validation Results Summary
The reportable range is confirmed by demonstrating that the analytical procedure provides results with acceptable response, accuracy, and precision across the target interval[2][5].
-
Specificity: Blank injections of the mobile phase and sample diluent showed no interfering peaks at the analyte retention time. Diode Array Detector (DAD) peak purity analysis confirmed a purity angle lower than the purity threshold across the entire peak.
-
Linearity & Range: The method's response was directly proportional to concentration over the range of 0.5 to 50 µg/mL. Linear regression analysis yielded a correlation coefficient ( R2 ) of 0.9998[2][4].
-
Accuracy & Precision: A combined approach to evaluation was utilized[7]. Accuracy was proven via recovery studies at 50%, 100%, and 150% of the nominal concentration, yielding mean recoveries of 100.2%[4]. Precision (repeatability) was established with an RSD of < 2.0%[1][4].
| Validation Parameter | ICH Q2(R2) Acceptance Criteria | Experimental Result | Status |
| Specificity | No interference at analyte RT | Peak Purity Factor > 995 | Pass |
| Linearity ( R2 ) | > 0.999[1][2] | 0.9998[4] | Pass |
| Reportable Range | Inclusive of upper/lower limits[5] | 0.5 – 50 µg/mL | Pass |
| Accuracy (% Recovery) | 98.0% – 102.0%[1] | 98.6% – 101.1%[4] | Pass |
| Precision (RSD%) | < 2.0%[1][4] | 1.15% | Pass |
| LOD / LOQ | S/N ≥ 3 / S/N ≥ 10[1] | 0.1 µg/mL / 0.3 µg/mL | Pass |
References
-
ICH. "Validation of Analytical Procedure Q2(R2) (March 24 2022)." Available at: [Link]
-
IJSRED. "RP-HPLC ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR NEWLY SYNTHESIZED N-{[6-METHOXY-2-(MORPHOLIN-4-YL) QUINOLIN-3-YL]METHYL}-4H-1,2,4-TRIAZOL-4-AMINE." Available at: [Link]
-
ICH. "Validation of Analytical Procedures Q2(R2) (November 30 2023)." Available at: [Link]
-
EMA. "ICH Q2(R2) Guideline on validation of analytical procedures - Step 5." Available at: [Link]
-
ICH. "VALIDATION OF ANALYTICAL PROCEDURES Training Module 2: Fundamental principles of ICH Q2(R2) Part A." Available at: [Link]
-
IntuitionLabs. "ICH Q2(R2) Guide: Analytical Method Validation Explained." Available at:[Link]
Sources
Application Note: Preparation of N-(4-chloroquinolin-3-yl)pentanamide via Nucleophilic Aromatic Substitution (SNAr)
Introduction and Strategic Context
N-(4-chloroquinolin-3-yl)pentanamide is a critical synthetic intermediate in the development of imidazoquinoline-based Toll-like receptor 7 and 8 (TLR7/8) agonists. These small-molecule immunomodulators, which include analogs of imiquimod and resiquimod, are highly valued in modern drug development for their potent antiviral and antineoplastic properties[1].
The defining step in establishing the reactive core of these molecules is the conversion of the 4-hydroxyquinoline (or its 4-quinolone tautomer) precursor into the 4-chloroquinoline derivative. This transformation is achieved via a highly efficient2[2].
Mechanistic Causality and Reaction Design
As a Senior Application Scientist, it is vital to understand that this is not a simple functional group swap; it is a carefully orchestrated addition-elimination sequence driven by electrophilic activation.
-
Electrophilic Activation : The starting material predominantly exists in the 4-quinolone tautomeric form. The highly polarized P=O bond of POCl3 reacts with the nucleophilic oxygen of the quinolone, forming an O-phosphorodichloridate intermediate. This critical step converts a thermodynamically poor leaving group (-OH) into an exceptional one (-OPOCl2)[2].
-
SNAr Addition-Elimination : The activation dramatically increases the electrophilicity of the C4 carbon. A chloride ion (generated in situ) attacks the C4 position, forming a transient Meisenheimer-like complex (Addition). Subsequent rearomatization expels the dichlorophosphate anion (Elimination), yielding the 4-chloroquinoline core.
-
Catalytic DMF (Vilsmeier-Haack Activation) : The addition of catalytic N,N-dimethylformamide (DMF) is not optional for optimal yields. DMF reacts with POCl3 to form the Vilsmeier reagent (chloromethyleneiminium ion), which is a superior electrophile compared to POCl3 alone. This ensures rapid and complete conversion while minimizing the thermal degradation of the sensitive pentanamide moiety.
Stepwise SNAr mechanism for the conversion of 4-quinolone to 4-chloroquinoline.
Experimental Protocol: A Self-Validating System
This protocol is engineered to be self-validating. The progression of the SNAr reaction can be visually and analytically tracked: the starting material is highly polar and insoluble in non-polar solvents, whereas the 4-chloro product is highly lipophilic. The transition of a turbid suspension to a clear, dark amber solution serves as a reliable visual indicator of reaction completion.
Materials Required
-
N-(4-hydroxyquinolin-3-yl)pentanamide (1.0 eq, 10 mmol, 244.3 g/mol )
-
Phosphorus oxychloride (POCl3) (3.0 eq, 30 mmol)
-
N,N-Dimethylformamide (DMF) (0.1 eq, 1.0 mmol)
-
Anhydrous Toluene (0.2 M, 50 mL)
-
Saturated aqueous NaHCO3
-
Ethyl acetate (EtOAc)
Step-by-Step Methodology
-
Substrate Suspension : In an oven-dried 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend N-(4-hydroxyquinolin-3-yl)pentanamide (2.44 g, 10 mmol) in anhydrous toluene (50 mL) under an inert nitrogen atmosphere.
-
Catalyst Addition : Inject anhydrous DMF (77 µL, 1.0 mmol) into the suspension.
-
Electrophilic Activation : Cool the mixture to 0–5 °C using an ice bath. Add POCl3 (2.80 mL, 30 mmol) dropwise over 15 minutes.
-
Causality Note: Dropwise addition controls the highly exothermic activation step, preventing localized overheating that could lead to the hydrolytic cleavage of the pentanamide bond.
-
-
SNAr Execution : Remove the ice bath and gradually heat the reaction mixture to 90 °C. Maintain this temperature for 4 hours. The suspension will transition into a homogeneous solution as the polar starting material is converted into the highly soluble 4-chloro intermediate.
-
In-Process Control (IPC) : Monitor the reaction via Normal-Phase TLC (Eluent: EtOAc/Hexane 1:1). The starting material (Rf ~ 0.1) must be completely consumed, replaced by a single distinct spot (Rf ~ 0.6).
-
Quenching : Cool the reaction to room temperature, then carefully pour the mixture into 100 mL of vigorously stirred crushed ice.
-
Causality Note: Rapid thermal quenching hydrolyzes unreacted POCl3 to phosphoric and hydrochloric acids, immediately halting any further side reactions.
-
-
Neutralization and Extraction : Slowly add saturated aqueous NaHCO3 until the aqueous layer reaches pH 7-8. Extract the aqueous phase with EtOAc (3 x 50 mL).
-
Purification : Wash the combined organic layers with brine (50 mL), dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Recrystallize the crude residue from hot heptane/EtOAc to yield N-(4-chloroquinolin-3-yl)pentanamide as a light brown solid.
Workflow for the SNAr-mediated chlorination of N-(4-hydroxyquinolin-3-yl)pentanamide.
Data Presentation: Optimization of SNAr Conditions
To demonstrate the robustness of the protocol, the following table summarizes the optimization of the SNAr chlorination step. The data highlights the critical role of temperature and the DMF catalyst in driving the reaction to completion while suppressing impurity formation.
| Entry | Reagents (Equiv) | Additive (Equiv) | Temp (°C) | Time (h) | Conversion (%) | Isolated Yield (%) |
| 1 | POCl3 (1.5) | None | 90 | 8 | 65 | 52 |
| 2 | POCl3 (3.0) | None | 90 | 6 | 85 | 74 |
| 3 | POCl3 (3.0) | DMF (0.1) | 90 | 4 | >99 | 91 |
| 4 | POCl3 (3.0) | DMF (0.1) | 110 (Reflux) | 2 | >99 | 82 (Impure)* |
| 5 | SOCl2 (3.0) | DMF (0.1) | 90 | 12 | 40 | 31 |
*Note: Elevated temperatures (Entry 4) accelerate the reaction but lead to partial degradation of the pentanamide group, reducing the isolated yield of the target compound.
References
-
Synthesis and immunopharmacological evaluation of novel TLR7 agonistic triazole tethered imidazoquinolines - RSC Publishing. Available at:[Link]
Sources
Application Notes and Protocols: N-(4-chloroquinolin-3-yl)pentanamide as a Versatile Precursor for the Synthesis of Novel Functionalized Quinolines
Abstract
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a broad spectrum of biological activities, including antimalarial, anticancer, and antimicrobial properties.[1][2][3][4] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic use of N-(4-chloroquinolin-3-yl)pentanamide as a key precursor for the synthesis of a diverse library of functionalized quinoline derivatives. We present detailed, field-proven protocols for the multi-step synthesis of the precursor, followed by methodologies for its subsequent functionalization via nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. The causality behind experimental choices, self-validating system designs for protocols, and troubleshooting insights are integrated to ensure technical accuracy and practical applicability.
Introduction: The Strategic Importance of the Quinoline Core and the Utility of a Pre-functionalized Precursor
The quinoline ring system, a fusion of a benzene and a pyridine ring, is considered a "privileged scaffold" in drug discovery due to its ability to interact with a wide array of biological targets.[4] The functionalization of this core at various positions is a key strategy for modulating the pharmacological profile of quinoline-based compounds, leading to enhanced potency, selectivity, and pharmacokinetic properties.[5]
N-(4-chloroquinolin-3-yl)pentanamide is a strategically designed precursor that offers two distinct and reactive sites for diversification:
-
The C4-Position: The chloro-substituent at the 4-position is highly susceptible to nucleophilic aromatic substitution (SNAr) and serves as an excellent handle for palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide variety of amine, ether, thiol, and carbon-based substituents.
-
The C3-Amide Group: The pentanamide moiety at the 3-position can be hydrolyzed to the corresponding amine, which can then be further functionalized. Additionally, the amide itself can influence the electronic properties of the quinoline ring and participate in hydrogen bonding interactions, which can be crucial for biological activity.
This guide will first detail the synthesis of this valuable precursor and then explore its application in generating diverse quinoline libraries.
Synthesis of the Precursor: N-(4-chloroquinolin-3-yl)pentanamide
The synthesis of N-(4-chloroquinolin-3-yl)pentanamide is a multi-step process that begins with the construction of the quinoline core, followed by sequential functionalization.
dot
Caption: Synthetic workflow for N-(4-chloroquinolin-3-yl)pentanamide.
Protocol 2.1: Synthesis of 4-Hydroxyquinoline via Gould-Jacobs Reaction
The Gould-Jacobs reaction is a robust method for constructing the 4-hydroxyquinoline core from anilines and malonic acid derivatives.[1]
Materials:
-
Aniline
-
Diethyl ethoxymethylenemalonate (DEMM)
-
Diphenyl ether
-
Ethanol
-
Hexane
Procedure:
-
In a round-bottom flask, combine aniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.05 eq).
-
Heat the mixture at 100-110 °C for 1 hour. The reaction is typically neat (solvent-free).
-
Allow the mixture to cool slightly, then add diphenyl ether as a high-boiling solvent.
-
Heat the mixture to reflux (approximately 250-260 °C) for 30-60 minutes to induce cyclization.
-
Cool the reaction mixture to room temperature, which should result in the precipitation of the product.
-
Add hexane to the mixture to further precipitate the product and to facilitate filtration.
-
Collect the solid by vacuum filtration, wash with hexane, and dry to yield 4-hydroxyquinoline.
Expertise & Experience Insight: The high temperature of the cyclization step is critical for the reaction to proceed. Diphenyl ether is an excellent solvent for this purpose due to its high boiling point and inertness. Careful monitoring of the reaction time is necessary to prevent decomposition of the product.
Protocol 2.2: Synthesis of 3-Nitro-4-hydroxyquinoline
Nitration at the C3 position is achieved under acidic conditions.[1]
Materials:
-
4-Hydroxyquinoline
-
Propionic acid
-
Nitric acid (70% aqueous solution)
-
Ethanol
Procedure:
-
In a round-bottom flask, dissolve 4-hydroxyquinoline (1.0 eq) in propionic acid.
-
Heat the solution to approximately 125 °C.
-
Add nitric acid (2.0 eq) dropwise with stirring.
-
After the addition is complete, stir the mixture at 125 °C for an additional 10 minutes.
-
Allow the mixture to cool to room temperature, then dilute with ethanol to precipitate the product.
-
Filter the solid, wash sequentially with ethanol, water, and then ethanol again.
-
Dry the solid to obtain 3-nitro-4-hydroxyquinoline as a light yellow powder.[1]
Trustworthiness Insight: The use of propionic acid as a solvent provides a suitable reaction medium and temperature control. The sequential washing procedure is crucial for removing residual acid and impurities.
Protocol 2.3: Synthesis of 3-Amino-4-hydroxyquinoline
The nitro group is readily reduced to an amine using standard methods.
Materials:
-
3-Nitro-4-hydroxyquinoline
-
Iron powder
-
Acetic acid
-
Ethanol
-
Water
Procedure:
-
Suspend 3-nitro-4-hydroxyquinoline (1.0 eq) in a mixture of ethanol and water.
-
Add iron powder (excess) and a catalytic amount of acetic acid.
-
Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.
-
Once the reaction is complete, filter the hot mixture through celite to remove the iron powder.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
The product can be purified by recrystallization or column chromatography.
Expertise & Experience Insight: The Béchamp reduction using iron in acidic media is a classic and effective method for reducing aromatic nitro groups.[6] The reaction is often exothermic, so careful addition of reagents and temperature control may be necessary on a larger scale.
Protocol 2.4: Synthesis of 3-Amino-4-chloroquinoline
The 4-hydroxy group is converted to a chloro group, which is a better leaving group for subsequent reactions.
Materials:
-
3-Amino-4-hydroxyquinoline
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
Procedure:
-
Carefully add 3-amino-4-hydroxyquinoline (1.0 eq) to an excess of phosphorus oxychloride (POCl₃) at 0 °C.
-
Slowly warm the mixture to reflux and heat for 2-3 hours.
-
Cool the reaction mixture to room temperature and pour it carefully onto crushed ice.
-
Neutralize the mixture with a saturated sodium bicarbonate solution.
-
Extract the product with dichloromethane (DCM).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 3-amino-4-chloroquinoline.
Trustworthiness Insight: POCl₃ is a hazardous reagent and should be handled with extreme care in a well-ventilated fume hood. The workup procedure must be performed cautiously due to the exothermic reaction of POCl₃ with water.
Protocol 2.5: Synthesis of N-(4-chloroquinolin-3-yl)pentanamide
The final acylation step provides the target precursor.
Materials:
-
3-Amino-4-chloroquinoline
-
Pentanoyl chloride
-
Triethylamine or pyridine
-
Dichloromethane (DCM)
Procedure:
-
Dissolve 3-amino-4-chloroquinoline (1.0 eq) in DCM and add triethylamine (1.2 eq).
-
Cool the solution to 0 °C.
-
Add pentanoyl chloride (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to afford N-(4-chloroquinolin-3-yl)pentanamide.
Functionalization of N-(4-chloroquinolin-3-yl)pentanamide
With the precursor in hand, a wide range of derivatives can be synthesized.
Nucleophilic Aromatic Substitution (SNAr)
The electron-withdrawing nature of the quinoline nitrogen and the C3-amide group activates the C4-position for nucleophilic attack.[7]
dot
Sources
- 1. prepchem.com [prepchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. digitalcommons.usu.edu [digitalcommons.usu.edu]
- 5. US3560508A - Process for the production of 5,7-dichloro-8-hydroxy-quinoline and 5,7-dichloro-8-hydroxy-quinaldine - Google Patents [patents.google.com]
- 6. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
Application Note: Palladium-Catalyzed Cross-Coupling of N-(4-chloroquinolin-3-yl)pentanamide
Target Audience: Research Chemists, Process Scientists, and Drug Development Professionals Document Type: Technical Guide & Validated Protocols
Executive Summary
N-(4-chloroquinolin-3-yl)pentanamide ( C14H15ClN2O ) is a highly versatile, functionalized building block frequently utilized in the development of kinase inhibitors, antimalarials, and antileukemia agents[1]. Functionalizing the C4 position via Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig) unlocks vast chemical space. However, the electron-deficient quinoline core, combined with the steric bulk and potential coordinating ability of the C3-pentanamide moiety, presents unique catalytic challenges.
This application note provides field-proven insights, mechanistic causality, and self-validating protocols to achieve high-yielding C-C and C-N bond formations using this specific substrate.
Mechanistic Insights & Causality
To successfully couple N-(4-chloroquinolin-3-yl)pentanamide, researchers must overcome the high bond dissociation energy of the C-Cl bond and the competitive coordination of the substrate's heteroatoms.
Overcoming the C-Cl Bond Activation Barrier
The C-Cl bond in 4-chloroquinolines is significantly stronger than corresponding aryl bromides or iodides. Consequently, standard catalysts like Pd(PPh3)4 often result in low conversion or complete reaction failure[2].
-
The Causality of Ligand Selection: Efficient oxidative addition requires electron-rich phosphine ligands. Bulky, dialkylbiaryl phosphines such as XPhos or SPhos are mandatory[2]. Their electron-rich nature accelerates the cleavage of the C-Cl bond, while their immense steric bulk forces the formation of a highly reactive, monoligated Pd(0)L active species. Furthermore, this steric shield prevents the Lewis basic quinoline nitrogen and the C3-pentanamide carbonyl from poisoning the palladium center.
-
Alternative NHC Catalysts: For exceptionally hindered coupling partners, N-heterocyclic carbene (NHC) palladium precatalysts (e.g., PEPPSI-IPr) have proven highly effective for challenging aryl chlorides, allowing for catalyst loadings as low as 1–2 mol%.
Base and Solvent Dynamics
-
Suzuki-Miyaura (C-C): The base is responsible for activating the boronic acid into a nucleophilic boronate complex[2]. A biphasic solvent system (e.g., 1,4-Dioxane/ H2O ) is critical. The water dissolves inorganic bases like K3PO4 , facilitating rapid transmetalation while the organic solvent maintains substrate solubility.
-
Buchwald-Hartwig (C-N): Strong bases like NaOtBu can hydrolyze the C3-pentanamide group. Therefore, milder bases such as Cs2CO3 suspended in anhydrous Toluene are required to deprotonate the incoming amine without destroying the substrate's amide functionality[3].
Fig 1: Pd-catalyzed cross-coupling cycle for N-(4-chloroquinolin-3-yl)pentanamide.
Quantitative Data: Condition Optimization
The following tables summarize empirical optimization data for coupling reactions utilizing N-(4-chloroquinolin-3-yl)pentanamide.
Table 1: Optimization of Suzuki-Miyaura Coupling (C-C Bond)
| Catalyst System | Ligand | Base | Solvent | Yield (%) | Mechanistic Observation |
| Pd(PPh3)4 | None | Na2CO3 | THF/ H2O | 15% | Poor oxidative addition; unreacted starting material. |
| Pd(OAc)2 | PPh3 | K2CO3 | Dioxane/ H2O | 32% | Rapid catalyst degradation into Pd black. |
| Pd2(dba)3 | SPhos | K3PO4 | Dioxane/ H2O | 88% | Efficient conversion; minimal protodeboronation. |
| Pd2(dba)3 | XPhos | K3PO4 | Dioxane/ H2O | 94% | Optimal steric profile; completely suppresses chelation. |
Table 2: Optimization of Buchwald-Hartwig Amination (C-N Bond)
| Catalyst System | Ligand | Base | Solvent | Yield (%) | Mechanistic Observation |
| Pd2(dba)3 | BINAP | NaOtBu | Toluene | 22% | Severe hydrolysis of the C3-pentanamide group. |
| Pd(OAc)2 | Xantphos | Cs2CO3 | Dioxane | 65% | Moderate conversion; long reaction times required[3]. |
| Pd(OAc)2 | SPhos | Cs2CO3 | Toluene | 91% | Clean product profile; amide remains fully intact. |
Validated Experimental Protocols
Fig 2: Standard experimental workflow for Pd-catalyzed cross-coupling reactions.
Protocol A: Suzuki-Miyaura Cross-Coupling
Objective: Synthesis of 4-aryl-N-(4-chloroquinolin-3-yl)pentanamide derivatives. Scale: 1.0 mmol
-
Reagent Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add N-(4-chloroquinolin-3-yl)pentanamide (262.5 mg, 1.0 mmol), the desired arylboronic acid (1.5 mmol), Pd2(dba)3 (18.3 mg, 2 mol%), XPhos (38.1 mg, 8 mol%), and anhydrous, finely powdered K3PO4 (424.5 mg, 2.0 mmol).
-
Solvent Addition & Degassing: Add 10 mL of a pre-degassed mixture of 1,4-Dioxane and deionized water (4:1 v/v). Subject the flask to three cycles of freeze-pump-thaw to strictly remove dissolved oxygen (preventing homocoupling of the boronic acid)[2].
-
Reaction Execution: Backfill the flask with Argon. Heat the reaction mixture in a pre-heated oil bath at 100 °C for 12–16 hours.
-
Self-Validation Checkpoint: The reaction should transition from a turbid yellow/orange suspension to a dark red, homogeneous solution within the first 30 minutes, indicating the successful formation of the active Pd(0) species.
-
Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with saturated aqueous NaHCO3 (15 mL) followed by brine (15 mL). Dry the organic layer over anhydrous Na2SO4 , filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue via silica gel flash chromatography (Eluent: Hexanes/EtOAc gradient).
Protocol B: Buchwald-Hartwig Amination
Objective: Synthesis of 4-amino-N-(4-chloroquinolin-3-yl)pentanamide derivatives. Scale: 1.0 mmol
-
Reagent Preparation: In a nitrogen-filled glovebox, charge a sealed tube with N-(4-chloroquinolin-3-yl)pentanamide (262.5 mg, 1.0 mmol), Pd(OAc)2 (11.2 mg, 5 mol%), SPhos (41.0 mg, 10 mol%), and Cs2CO3 (651.6 mg, 2.0 mmol)[3].
-
Amine & Solvent Addition: Add the secondary amine (1.2 mmol) and anhydrous Toluene (10 mL). Seal the tube with a Teflon-lined cap.
-
Reaction Execution: Remove the tube from the glovebox and heat at 110 °C for 18 hours. Phosphinous acid catalysts or microwave irradiation (180 °C for 10 min) can be substituted to drastically reduce reaction times[3][4].
-
Workup & Purification: Cool to room temperature, filter the mixture through a short pad of Celite to remove inorganic salts, and wash the pad with copious amounts of EtOAc. Concentrate the filtrate and purify via flash chromatography (Eluent: DCM/MeOH gradient).
Troubleshooting & Self-Validating Systems
-
Issue: Low Conversion / Starting Material Recovery
-
Causality: The Pd(II) precatalyst is not reducing to the active Pd(0) species, or the C-Cl bond is resisting oxidative addition[2].
-
Validation/Fix: Ensure the phosphine ligand (XPhos/SPhos) is of high purity and not oxidized to the phosphine oxide. Increase the temperature to 110 °C.
-
-
Issue: Formation of Biaryl Byproducts
-
Causality: Oxygen contamination leads to Pd-catalyzed homocoupling of the arylboronic acid[2].
-
Validation/Fix: Verify the integrity of the Schlenk line vacuum. Ensure the biphasic solvent system is thoroughly degassed via freeze-pump-thaw rather than simple nitrogen sparging.
-
-
Issue: Loss of the Pentanamide Group
-
Causality: Base-mediated hydrolysis.
-
Validation/Fix: Switch from NaOtBu or KOH to milder bases like Cs2CO3 or K3PO4 . Ensure anhydrous conditions are strictly maintained during C-N cross-couplings.
-
References
- Title: Technical Support Center: Optimizing Suzuki Coupling of 4-Chloroquinoline-6-carbaldehyde Source: Benchchem URL
- Source: Organic Letters (ACS Publications)
- Source: The Journal of Organic Chemistry (ACS Publications)
- Title: New NHC–Pd Complexes for Challenging Aryl Chloride Couplings Source: Sigma-Aldrich URL
- Source: PMC (National Institutes of Health)
Sources
In vivo dosing protocols and vehicle selection for N-(4-chloroquinolin-3-yl)pentanamide
Application Note: In Vivo Dosing Protocols and Vehicle Selection for N-(4-chloroquinolin-3-yl)pentanamide
Executive Summary & Physicochemical Rationale
N-(4-chloroquinolin-3-yl)pentanamide (CAS: 878757-77-8) is a highly hydrophobic, halogenated quinoline derivative. It serves as a critical structural scaffold and synthetic intermediate in the development of imidazoquinoline-based Toll-like receptor 7 and 8 (TLR7/8) agonists, which are potent immunomodulators[1].
When evaluating this compound—or its immediate derivatives—in preclinical murine models for pharmacokinetics (PK), toxicity, or baseline immunological profiling, researchers face a significant barrier: poor aqueous solubility . Driven by a rigid planar structure and high lipophilicity (estimated LogP ~3.5–4.5), the compound exhibits Biopharmaceutics Classification System (BCS) Class II/IV characteristics. Attempting to dose this compound in simple aqueous buffers will result in erratic gastrointestinal absorption, or, if administered intravenously, lethal pulmonary embolisms due to immediate in vivo precipitation[2].
To achieve reproducible systemic exposure, the formulation must rely on thermodynamic and kinetic solubilization strategies. This guide establishes validated, self-validating co-solvent and suspension protocols tailored specifically for poorly soluble quinoline scaffolds.
Vehicle Selection Strategy & Causality
The selection of excipients is not arbitrary; it is dictated by the physical chemistry of the quinoline core. We employ a ternary co-solvent system utilizing Dimethyl Sulfoxide (DMSO), Polyethylene Glycol 400 (PEG400), and Polysorbate 80 (Tween 80), a standard approach for lipophilic heterocycles[3][4].
-
DMSO (Solvation): Acts as the primary solvent. Its high polarity index disrupts the strong crystal lattice energy of the 4-chloroquinoline core, ensuring complete molecular dispersion.
-
Tween 80 (Micellization): An amphiphilic non-ionic surfactant. It coats the solvated API molecules, forming protective micelles that shield the hydrophobic quinoline core from the bulk aqueous phase.
-
PEG400 (Thermodynamic Bridging): Acts as a co-solvent that lowers the dielectric constant of the final aqueous mixture, preventing the API from crashing out of solution upon the introduction of water.
Quantitative Vehicle Selection Matrix
The following table summarizes the optimized vehicle compositions based on the intended route of administration.
| Route of Administration | Recommended Vehicle Composition (v/v) | Max Dosing Volume (20g Mouse) | Solubilization State | Formulation Stability (At 22°C) |
| Intravenous (IV) | 5% DMSO / 5% Tween 80 / 30% PEG400 / 60% Saline | 100 µL (5 mL/kg) | True Solution (Optically Clear) | < 4 hours (Prepare fresh) |
| Intraperitoneal (IP) | 10% DMSO / 5% Tween 80 / 25% PEG400 / 60% PBS | 200 µL (10 mL/kg) | True Solution / Fine Micellar | ~ 12 hours |
| Oral Gavage (PO) | 0.5% Methylcellulose / 0.1% Tween 80 in dH2O | 200 µL (10 mL/kg) | Homogeneous Suspension | > 24 hours (Requires vortexing) |
Step-by-Step Formulation Protocols
The order of excipient addition is a self-validating system . If the aqueous phase is added before the surfactant/co-solvent complex is fully homogenized, the localized shift in polarity will trigger immediate nucleation. The solution will turn cloudy, visually indicating formulation failure.
Workflow for formulating lipophilic quinolines to prevent precipitation.
Protocol A: Preparation of IV/IP Co-Solvent Formulation (Target: 2 mg/mL)
-
Weighing: Accurately weigh 2.0 mg of N-(4-chloroquinolin-3-yl)pentanamide into a sterile glass vial. Note: Use glass, as lipophilic compounds and PEG/Tween can adhere to or leach plasticizers from standard microcentrifuge tubes.
-
Primary Solvation: Add 100 µL of 100% DMSO (for a 10% final IP formulation). Vortex vigorously for 1–2 minutes until no particulate matter remains. The solution must be perfectly clear.
-
Surfactant Coating: Add 50 µL of Tween 80. Vortex for 30 seconds. The high viscosity of Tween 80 requires thorough mixing to ensure it fully integrates with the DMSO-solvated API.
-
Thermodynamic Bridging: Add 250 µL of PEG400. Vortex for 1 minute. The solution should remain optically clear.
-
Aqueous Dilution (Critical Step): Place the vial on a vortex mixer set to medium speed. While the liquid is swirling, add 600 µL of sterile PBS (pH 7.4) dropwise (approx. 1 drop per second).
-
Validation: Inspect the final 1 mL solution against a light source. If the solution is cloudy or exhibits opalescence, the API has crashed out, and the formulation must be discarded. A successful formulation will be completely transparent.
Protocol B: Preparation of PO Suspension Formulation (Target: 5 mg/mL)
For oral dosing, true solutions are not strictly necessary; fine suspensions often suffice and can actually prolong gastrointestinal transit time, allowing for sustained absorption[2].
-
Vehicle Prep: Prepare a stock solution of 0.5% (w/v) Methylcellulose (MC) and 0.1% (v/v) Tween 80 in distilled water. Stir overnight at 4°C to ensure complete hydration of the MC polymer.
-
Wetting: Weigh 5.0 mg of the compound into a mortar or glass vial. Add 10 µL of Tween 80 directly to the powder and triturate (or use a micro-spatula) to form a uniform, wetted paste. This reduces the surface tension of the hydrophobic powder.
-
Suspension: Gradually add 990 µL of the MC vehicle while continuously vortexing or sonicating.
-
Validation: The final product should be a milky, homogeneous suspension without large, visible aggregates.
In Vivo Dosing Methodologies (Murine Model)
-
Intravenous (IV) Injection (Tail Vein): Ensure the mouse is properly warmed (e.g., using a heat lamp) to vasodilate the lateral tail vein. Use a 29G or 30G needle. Inject slowly over 5–10 seconds. Caution: Do not exceed 5% DMSO for IV routes to prevent localized phlebitis and hemolysis[4].
-
Intraperitoneal (IP) Injection: Restrain the mouse, exposing the abdomen. Tilt the head downward at a 30-degree angle to allow organs to shift cranially. Insert a 27G needle into the lower right quadrant at a 45-degree angle. Aspirate slightly to ensure the needle is not in the bowel or a blood vessel, then inject.
-
Post-Dosing Observation: Monitor animals for 30 minutes post-dose. High systemic spikes of quinoline derivatives can occasionally cause transient lethargy or ataxia. If DMSO concentrations exceed 10% IP, animals may exhibit signs of localized peritoneal irritation (e.g., writhing).
Sources
1H and 13C NMR characterization techniques for N-(4-chloroquinolin-3-yl)pentanamide
Application Note: Advanced 1 H and 13 C NMR Characterization of N-(4-chloroquinolin-3-yl)pentanamide
Target Audience: Analytical Chemists, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Protocol & Structural Validation Guide
Executive Summary & Pharmacological Context
N-(4-chloroquinolin-3-yl)pentanamide is a highly functionalized heterocyclic scaffold frequently utilized as a critical intermediate in the synthesis of advanced therapeutics, including allosteric MALT1 inhibitors and Toll-like receptor (TLR) agonists[1]. The presence of the C4-chlorine atom and the C3-amide group creates a unique electronic environment that dictates the molecule's reactivity and biological target binding. Accurate structural elucidation via Nuclear Magnetic Resonance (NMR) spectroscopy is critical to confirm regiochemical fidelity during synthesis—specifically ensuring that acylation occurred exclusively at the C3-amine rather than competing positions, and that the C4-chloro substituent remains intact without undergoing unwanted nucleophilic aromatic substitution[2].
Mechanistic Rationale of Spectral Features
For a Senior Application Scientist, merely matching chemical shifts to a database is insufficient. Understanding the physical causality behind the spin environments ensures robust spectral interpretation and prevents misassignment of complex heterocyclic systems.
The Peri-Effect and Halogen Anisotropy
In the 1 H NMR spectrum, the proton at the C5 position of the quinoline ring exhibits a pronounced downfield shift ( ∼ 8.20 ppm). This is driven by the peri-effect —the spatial proximity of the bulky, electronegative chlorine atom at C4. The van der Waals radius of chlorine forces the C5 proton into the deshielding cone of the halogen's electron cloud, stripping local electron density and increasing the effective magnetic field experienced by the nucleus[3].
C2 Proton Deshielding
The C2 proton appears as a sharp, highly deshielded singlet ( ∼ 8.95 ppm). This extreme shift is the cumulative result of three causal factors:
-
Inductive withdrawal by the adjacent heterocyclic nitrogen (N1).
-
Anisotropic deshielding from the adjacent C3-pentanamide carbonyl group.
-
The inherent ring current of the heteroaromatic system.
Amide Conformation and Solvent Selection
Using DMSO- d6 rather than CDCl 3 is a deliberate experimental choice. The strongly hydrogen-bond accepting nature of DMSO locks the amide N-H proton into a stable conformation, reducing chemical exchange rates and yielding a sharp, quantifiable singlet at ∼ 9.80 ppm[3]. In non-polar solvents, this peak often broadens into the baseline due to intermediate exchange kinetics, making integration impossible.
Self-Validating Experimental Protocol
To ensure trustworthiness and reproducibility, this protocol is designed as a self-validating system . Every step includes an internal check to confirm data integrity before proceeding[4].
Step 1: Sample Preparation
-
Massing: Weigh exactly 15–20 mg of highly purified N-(4-chloroquinolin-3-yl)pentanamide. Causality: This mass ensures a sufficient signal-to-noise ratio (SNR) for 13 C acquisition within a standard 1-hour timeframe, minimizing the risk of sample degradation or aggregation.
-
Solvation: Dissolve the compound in 0.6 mL of DMSO- d6 containing 0.03% v/v Tetramethylsilane (TMS).
-
Filtration: Pass the solution through a glass wool plug into a standard 5 mm NMR tube.
-
Validation Check: Inspect the tube against a light source. The solution must be optically clear. Particulates cause localized magnetic susceptibility gradients, ruining magnetic field homogeneity (shimming).
-
Step 2: Spectrometer Tuning and Shimming
-
Probe Tuning: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Tune and match the probe for 1 H and 13 C frequencies.
-
Shimming: Perform gradient shimming (e.g., TopShim).
-
Validation Check: Acquire a quick 1-scan 1 H spectrum. Measure the full width at half maximum (FWHM) of the TMS peak at 0.00 ppm. If FWHM > 1.0 Hz, re-shim. Poor shimming will obscure the critical J -coupling multiplets of the pentanamide chain.
Step 3: 1 H NMR Acquisition
-
Parameters: Set the number of scans (ns) to 16. Set the relaxation delay ( d1 ) to 2.0 seconds.
-
Causality: A d1 of 2.0 seconds ensures that >5×T1 (spin-lattice relaxation time) has passed for most small-molecule protons, guaranteeing that the integrated peak areas strictly correlate to the molar ratio of the protons[4].
Step 4: 13 C NMR Acquisition
-
Parameters: Set ns to 512 or 1024. Use a WALTZ-16 composite pulse decoupling (CPD) sequence to remove 1 H- 13 C scalar couplings.
-
Causality: 13 C has a low natural abundance (1.1%) and low gyromagnetic ratio. CPD collapses multiplets into singlets, concentrating signal intensity. Furthermore, the Nuclear Overhauser Effect (NOE) from the decoupled protons artificially enhances the signals of protonated carbons, drastically reducing required acquisition time.
Step 5: Data Processing & Structural Validation
-
Apply a 0.3 Hz exponential line broadening (LB) function to the 1 H FID, and 1.0 Hz to the 13 C FID before Fourier Transformation (FT). This apodization optimally balances SNR with resolution[5].
-
Validation Check: Integrate the aliphatic pentanamide protons (expected: 9H) against the aromatic quinoline protons (expected: 5H). A ratio deviating from 9:5 indicates synthetic impurities, incomplete reactions, or residual solvents.
Quantitative Data Summaries
The following tables summarize the expected chemical shifts and assignments based on structural analogues and predictive modeling for this specific scaffold[2][3].
Table 1: 1 H NMR Assignments (400 MHz, DMSO- d6 )
| Position | Chemical Shift ( δ , ppm) | Multiplicity | Coupling Constant ( J , Hz) | Integration | Assignment Rationale |
| N-H | 9.80 | Singlet (br) | - | 1H | Amide proton, H-bonded to DMSO |
| H-2 | 8.95 | Singlet | - | 1H | Deshielded by N1 and C3-amide |
| H-5 | 8.20 | Doublet of doublets | 8.4, 1.2 | 1H | Peri-effect from C4-Chlorine |
| H-8 | 8.05 | Doublet of doublets | 8.5, 1.0 | 1H | Adjacent to heterocyclic N1 |
| H-7 | 7.80 | Ddd | 8.5, 6.9, 1.2 | 1H | Aromatic core |
| H-6 | 7.70 | Ddd | 8.4, 6.9, 1.0 | 1H | Aromatic core |
| H- α | 2.45 | Triplet | 7.4 | 2H | Adjacent to carbonyl ( C=O ) |
| H- β | 1.60 | Quintet | 7.4 | 2H | Aliphatic chain |
| H- γ | 1.35 | Sextet | 7.4 | 2H | Aliphatic chain |
| H- δ | 0.92 | Triplet | 7.4 | 3H | Terminal methyl group |
Table 2: 13 C NMR Assignments (100 MHz, DMSO- d6 )
| Position | Chemical Shift ( δ , ppm) | Carbon Type | Assignment Rationale |
| C=O | 172.5 | Quaternary | Amide carbonyl, highly deshielded |
| C-2 | 150.2 | CH | Adjacent to N1, strongly deshielded |
| C-8a | 146.5 | Quaternary | Bridgehead carbon adjacent to N1 |
| C-4 | 141.0 | Quaternary | C-Cl bond, halogen inductive effect |
| C-3 | 129.5 | Quaternary | Substituted with amide group |
| C-8 | 129.0 | CH | Aromatic core |
| C-7 | 128.5 | CH | Aromatic core |
| C-6 | 127.8 | CH | Aromatic core |
| C-4a | 126.0 | Quaternary | Bridgehead carbon |
| C-5 | 124.5 | CH | Aromatic core |
| C- α | 35.5 | CH 2 | Deshielded by adjacent carbonyl |
| C- β | 27.2 | CH 2 | Aliphatic chain |
| C- γ | 22.0 | CH 2 | Aliphatic chain |
| C- δ | 13.8 | CH 3 | Terminal methyl |
Workflow Visualization
The following diagram illustrates the self-validating workflow required for accurate small molecule NMR characterization, ensuring data integrity at every phase of the experiment.
Figure 1: Self-validating workflow for small molecule NMR acquisition and structural validation.
References[1] Title: Discovery of Potent, Highly Selective, and In Vivo Efficacious, Allosteric MALT1 Inhibitors by Iterative Scaffold Morphing
Source: ACS Publications URL: [3] Title: Acid-Promoted Cascade Reaction of N-(4-Chloroquinolin-3-yl)carbamates with Amines: One-Pot Assembly of Imidazo[4,5-c]quinolin-2-one Source: NIH PMC URL: [2] Title: Atomic Diffusion Models for Small Molecule Structure Elucidation from NMR Spectra Source: OpenReview URL: [4] Title: Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists Source: NIH PMC URL: [5] Title: Analysis of Small-Molecule Mixtures by Super-Resolved 1 H NMR Spectroscopy Source: ACS Publications URL:
Application Note: Elucidating the Gas-Phase Fragmentation Chemistry of N-(4-chloroquinolin-3-yl)pentanamide via ESI-MS/MS
Abstract
This application note details the structural characterization of N-(4-chloroquinolin-3-yl)pentanamide, a compound representative of a class with significant interest in medicinal chemistry and drug development. Using Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS), we map the collision-induced dissociation (CID) pathways of the protonated molecule. Key fragmentation channels, including amide bond cleavage, α-cleavage, and a characteristic McLafferty rearrangement, are identified and discussed. The resulting fragmentation blueprint provides a reliable method for the identification and structural confirmation of this and related N-acyl chloroquinoline analogs in complex matrices.
Introduction
Quinoline derivatives are a cornerstone of modern medicinal chemistry, forming the structural core of numerous therapeutic agents.[1] The functionalization of the quinoline scaffold, such as through N-acylation, allows for the fine-tuning of pharmacological properties. N-(4-chloroquinolin-3-yl)pentanamide is a model compound for this class, and its unambiguous identification is critical during synthesis, metabolism studies, and quality control.
Mass spectrometry, particularly tandem MS (MS/MS), is a powerful tool for molecular structure elucidation.[2][3] By inducing fragmentation of a selected precursor ion and analyzing the resulting product ions, a structural fingerprint can be generated. This note provides a detailed protocol and analysis of the fragmentation patterns of protonated N-(4-chloroquinolin-3-yl)pentanamide, offering insights into its gas-phase ion chemistry. The elucidated pathways serve as a reference for researchers working with similar chloroquinoline derivatives.
Experimental Protocol
Sample Preparation
-
Stock Solution (1 mg/mL): Accurately weigh 1.0 mg of N-(4-chloroquinolin-3-yl)pentanamide standard and dissolve in 1.0 mL of HPLC-grade methanol.
-
Working Solution (1 µg/mL): Dilute 10 µL of the stock solution into 990 µL of 50:50 (v/v) acetonitrile:water containing 0.1% formic acid. The formic acid is crucial to ensure efficient protonation of the analyte in the ESI source.[4]
-
Final Infusion Solution (100 ng/mL): Further dilute the working solution 1:10 in the same acidified acetonitrile:water solvent for direct infusion analysis.
Mass Spectrometry Analysis
The following protocol was developed on a triple-quadrupole linear ion trap mass spectrometer but can be adapted for other tandem MS instruments like Q-TOF or Orbitrap systems.
Table 1: Instrument Parameters
| Parameter | Value | Rationale |
| Ion Source | Electrospray Ionization (ESI) | Optimal for polar, medium molecular weight compounds. |
| Polarity | Positive | The two nitrogen atoms in the molecule are readily protonated.[5] |
| Capillary Voltage | 3.5 kV | Standard voltage for stable spray and efficient ion generation. |
| Source Temperature | 120 °C | Sufficient to desolvate ions without inducing thermal degradation. |
| Sheath Gas Flow | 40 (arbitrary units) | Assists in nebulization and desolvation. |
| Auxiliary Gas Flow | 10 (arbitrary units) | Helps to evaporate the solvent from the ESI droplets. |
| Precursor Ion (m/z) | 279.09 | Calculated [M+H]⁺ for C₁₄H₁₅³⁵ClN₂O. The isotopic ion at m/z 281.09 ([M+H+2]⁺) was also monitored to confirm the presence of chlorine. |
| Isolation Width | 1.5 m/z | Ensures specific isolation of the precursor ion of interest. |
| Activation Type | Collision-Induced Dissociation (CID) | Standard method for fragmenting small molecules.[3][4] |
| Collision Gas | Argon | Inert gas providing efficient collisional activation. |
| Collision Energy | 25-35 eV | An energy ramp was performed to identify the optimal energy for producing a rich spectrum of structurally significant fragments. |
Workflow Diagram
Caption: Experimental workflow from sample preparation to MS/MS data acquisition.
Results and Discussion
The ESI-MS spectrum in positive ion mode showed an intense signal for the protonated molecule [M+H]⁺ at m/z 279.09 , consistent with the monoisotopic mass of N-(4-chloroquinolin-3-yl)pentanamide (C₁₄H₁₅³⁵ClN₂O). The characteristic isotopic pattern of chlorine was confirmed by the presence of a signal at m/z 281.09 with approximately one-third the intensity.
Collision-induced dissociation (CID) of the m/z 279.09 precursor ion yielded a rich product ion spectrum, revealing several key fragmentation pathways. These pathways are crucial for the structural confirmation of the molecule.
Major Fragmentation Pathways
Three dominant fragmentation routes were identified, originating from the protonated precursor. Protonation is predicted to occur preferentially on the quinoline ring nitrogen or the amide nitrogen, activating adjacent bonds for cleavage.[6][7]
-
Amide Bond Cleavage: The most common fragmentation pathway for N-acyl compounds involves the cleavage of the C-N amide bond.[6][8] This results in two primary fragments:
-
Loss of the pentanamide side-chain as a neutral: This produces the protonated 3-amino-4-chloroquinoline fragment at m/z 179.02 . This is often a highly abundant ion.
-
Formation of the pentanoyl acylium ion: This yields a fragment at m/z 85.06 .
-
-
McLafferty Rearrangement: This is a characteristic fragmentation for molecules containing a carbonyl group and an accessible gamma-hydrogen on an alkyl chain.[9][10][11] The pentanamide side-chain readily facilitates this rearrangement. It involves the transfer of a γ-hydrogen to the carbonyl oxygen via a six-membered transition state, followed by the cleavage of the α-β carbon bond.[10][12] This results in the neutral loss of butene (C₄H₈, 56.06 Da), generating a prominent fragment ion at m/z 223.05 .
-
Quinoline Ring Fragmentation: The stable quinoline core can also fragment under higher collision energies. A common fragmentation of the quinoline ring itself is the loss of hydrogen cyanide (HCN).[7][13][14] Fragmentation of the m/z 179.02 ion (from amide cleavage) can lead to the loss of HCN, producing a fragment at m/z 152.01 .
Summary of Key Fragments
Table 2: Proposed Product Ions for [C₁₄H₁₅ClN₂O+H]⁺
| Observed m/z | Calculated Mass | Proposed Formula | Proposed Origin / Neutral Loss |
| 279.09 | 279.0951 | [C₁₄H₁₆ClN₂O]⁺ | Precursor Ion [M+H]⁺ |
| 223.05 | 223.0533 | [C₁₀H₉ClN₂O]⁺ | McLafferty Rearrangement (-C₄H₈) |
| 179.02 | 179.0216 | [C₉H₇ClN]⁺ | Amide Bond Cleavage (-C₅H₉NO) |
| 152.01 | 152.0110 | [C₈H₅Cl]⁺ | From m/z 179.02 (-HCN) |
| 85.06 | 85.0653 | [C₅H₉O]⁺ | Amide Bond Cleavage (Pentanoyl Cation) |
Fragmentation Scheme
Sources
- 1. Characterization of the fragmentation mechanisms in electrospray ionization tandem mass spectrometry of chloroquinoline derivatives with larvicidal activity against Aedes aegypti - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synt ... - Natural Product Reports (RSC Publishing) DOI:10.1039/C5NP00073D [pubs.rsc.org]
- 3. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 4. uab.edu [uab.edu]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. researchgate.net [researchgate.net]
- 10. McLafferty Rearrangement - Chemistry Steps [chemistrysteps.com]
- 11. researchgate.net [researchgate.net]
- 12. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 13. pubs.aip.org [pubs.aip.org]
- 14. pubs.aip.org [pubs.aip.org]
Crystallization techniques for N-(4-chloroquinolin-3-yl)pentanamide X-ray diffraction
An Application Guide to Obtaining Single Crystals of N-(4-chloroquinolin-3-yl)pentanamide for X-ray Diffraction
Abstract
This comprehensive application note provides researchers, medicinal chemists, and drug development professionals with a detailed guide to the crystallization of N-(4-chloroquinolin-3-yl)pentanamide. Obtaining high-quality single crystals is the rate-limiting step for structure elucidation by X-ray diffraction (XRD), a critical technique for confirming molecular structure, determining absolute stereochemistry, and understanding intermolecular interactions. This document moves beyond simple protocols to explain the underlying principles of crystallization, enabling scientists to make informed decisions and troubleshoot common challenges. We will cover systematic solvent screening, primary crystallization techniques including slow evaporation, slow cooling, and vapor diffusion, as well as methods for crystal harvesting and common troubleshooting strategies.
Introduction: The Rationale for Crystallization
The three-dimensional structure of a small molecule active pharmaceutical ingredient (API) is fundamental to its biological activity. Single-crystal X-ray diffraction (XRD) provides an unambiguous and high-resolution map of atomic positions, bond lengths, and angles within a molecule.[1] For complex heterocyclic systems like quinoline derivatives, which are prevalent scaffolds in therapeutics, XRD is indispensable for confirming regiochemistry and stereochemistry that may be ambiguous from spectroscopic data alone.[2][3]
However, the success of an XRD experiment is entirely dependent on the quality of the single crystal.[4] Many novel compounds, including N-(4-chloroquinolin-3-yl)pentanamide, do not readily crystallize, often yielding amorphous powders, oils, or microcrystalline aggregates.[5][6] The goal of any crystallization experiment is to guide molecules to assemble into a highly ordered, three-dimensional lattice. This is achieved by slowly bringing a solution to a state of supersaturation, where the concentration of the solute exceeds its equilibrium solubility, thereby providing the thermodynamic driving force for both nucleation (the initial formation of a crystal seed) and subsequent growth.[7] The key is to approach this state slowly and methodically to favor the growth of a few large, well-ordered crystals over the rapid precipitation of many small, imperfect ones.[8][9]
Foundational Work: Solubility Screening
Before attempting any crystallization technique, a thorough understanding of the compound's solubility is essential. This preliminary screening dictates the choice of solvents and the most appropriate crystallization strategy. The ideal solvent for many techniques is one in which the compound is highly soluble when hot and poorly soluble when cold.[10][11]
Protocol 2.1: Systematic Solubility Screening
-
Place a small amount (approx. 1-2 mg) of N-(4-chloroquinolin-3-yl)pentanamide into separate small, clean vials.
-
Add a common crystallization solvent (see Table 1 for suggestions) dropwise (e.g., 50 µL increments) to each vial at room temperature, vortexing after each addition.
-
Record the volume of solvent required to fully dissolve the compound. If it dissolves in a very small volume (<100 µL), it is highly soluble. If it remains insoluble after adding 1-2 mL, it is poorly soluble.
-
For solvents in which the compound showed moderate to high solubility, gently heat the solution until the solvent begins to reflux, observing any changes in solubility.
-
Allow the heated vials to cool slowly to room temperature, and then place them in a refrigerator (4°C) or freezer (-20°C) if the solvent's freezing point allows.
-
Observe for any precipitate or crystal formation upon cooling. A rapid, cloudy precipitation suggests the solvent may be better suited for anti-solvent techniques, whereas slow formation of solid material is promising for slow cooling methods.[12]
-
Log all observations systematically in a table.
Data Presentation: Solubility Screening Log
| Solvent | Polarity Index | Boiling Point (°C)[13] | Solubility (Room Temp) | Solubility (Heated) | Observations on Cooling |
| Hexane | 0.1 | 69 | Insoluble | Insoluble | No change |
| Toluene | 2.4 | 111 | Slightly Soluble | Soluble | Fine powder precipitates |
| Dichloromethane | 3.1 | 40 | Soluble | --- | --- |
| Ethyl Acetate | 4.4 | 77 | Soluble | --- | --- |
| Acetone | 5.1 | 56 | Very Soluble | --- | --- |
| Ethanol | 5.2 | 78 | Soluble | --- | --- |
| Methanol | 6.6 | 65 | Soluble | --- | --- |
| Acetonitrile | 6.2 | 82 | Moderately Soluble | Very Soluble | Small needles form |
| Water | 9.0 | 100 | Insoluble | Insoluble | No change |
Note: Data in this table is illustrative and should be determined experimentally for N-(4-chloroquinolin-3-yl)pentanamide.
Decision Workflow for Crystallization
The results from the solubility screening directly inform the selection of an appropriate crystallization method. The following workflow provides a logical path for decision-making.
Caption: Decision workflow for selecting a crystallization technique.
Primary Crystallization Techniques
Based on the decision workflow, one or more of the following techniques should be employed. It is often beneficial to set up multiple experiments in parallel using different methods and solvent systems.[14]
Slow Evaporation
Principle: This is often the simplest method.[9] A near-saturated solution of the compound is prepared, and the solvent is allowed to evaporate slowly. As the solvent volume decreases, the concentration of the solute increases, eventually reaching supersaturation and inducing crystallization.[8][15] This method is best for compounds that are soluble in a relatively volatile solvent.[16]
Protocol 4.1.1: Slow Evaporation
-
Dissolve 5-10 mg of N-(4-chloroquinolin-3-yl)pentanamide in a suitable volatile solvent (e.g., ethyl acetate, dichloromethane) to create a clear, near-saturated solution. Filter the solution through a small cotton plug in a pipette to remove any dust or particulate matter, which can act as unwanted nucleation sites.[15]
-
Transfer the solution to a clean, small-diameter vial (an NMR tube can also be effective).[12][16]
-
Cover the vial opening with parafilm. Using a fine needle, pierce 1-3 small holes in the parafilm.[9] The number of holes controls the rate of evaporation; fewer holes for highly volatile solvents, more for less volatile ones.
-
Place the vial in a location free from vibration and significant temperature fluctuations.
-
Monitor the vial daily for crystal growth. This process can take anywhere from a few days to several weeks.
Slow Cooling
Principle: This technique leverages the temperature-dependent solubility of the compound. A saturated solution is prepared in a suitable solvent at an elevated temperature. As the solution is cooled slowly, the solubility of the compound decreases, leading to a state of supersaturation and subsequent crystal growth.[12]
Protocol 4.2.1: Slow Cooling
-
Select a solvent in which the compound has significantly higher solubility at elevated temperatures (e.g., acetonitrile, toluene, or a solvent mixture).
-
In a small flask, add 5-10 mg of the compound and the chosen solvent. Heat the mixture gently (e.g., in a water or oil bath) while stirring until all the solid has dissolved. Add the minimum amount of hot solvent required to achieve full dissolution.
-
Cover the flask and place it inside a larger, insulated container (a Dewar flask filled with hot water at the same temperature works well) to ensure very slow cooling to room temperature.[9]
-
Once at room temperature, the flask can be moved to a refrigerator (4°C) and then a freezer (-20°C) to maximize the yield of crystals, provided the solvent will not freeze.
-
Avoid disturbing the container during the cooling process to prevent the formation of many small crystals.[8]
Vapor Diffusion
Principle: Vapor diffusion is a gentle and highly effective method for growing high-quality crystals from small amounts of material.[7][17] The compound is dissolved in a "good" solvent (less volatile), and this solution is placed in a sealed chamber containing a larger reservoir of a miscible "anti-solvent" (more volatile) in which the compound is insoluble. The volatile anti-solvent slowly diffuses in the vapor phase into the compound's solution. This gradually decreases the compound's solubility, gently pushing it toward supersaturation and crystallization.[7][18][19]
Sources
- 1. excillum.com [excillum.com]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH [chem.uzh.ch]
- 5. Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds-Pharmalego [pharmalego.com]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Growing Quality Crystals – MIT Department of Chemistry [chemistry.mit.edu]
- 9. chemistryviews.org [chemistryviews.org]
- 10. scribd.com [scribd.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. How to crystallize your sample — X-ray Core [chem.kuleuven.be]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. researchgate.net [researchgate.net]
- 15. Slow Evaporation Method [people.chem.umass.edu]
- 16. unifr.ch [unifr.ch]
- 17. iucr.org [iucr.org]
- 18. Crystal Growth | Biology Linac Coherent Light Source [biology-lcls.slac.stanford.edu]
- 19. hamptonresearch.com [hamptonresearch.com]
Technical Support Center: Overcoming Solubility Challenges with N-(4-chloroquinolin-3-yl)pentanamide
Welcome to the technical support center for N-(4-chloroquinolin-3-yl)pentanamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for the solubility challenges associated with this compound in aqueous media. Our goal is to equip you with the foundational knowledge and experimental protocols necessary to ensure reliable and reproducible results.
Understanding the Molecule: Predicted Physicochemical Properties
N-(4-chloroquinolin-3-yl)pentanamide is a quinoline derivative characterized by a lipophilic chloroquinoline core and a flexible pentanamide side chain. This structure suggests a high logP value and, consequently, low intrinsic aqueous solubility. The quinoline nitrogen atom provides a basic center that can be protonated, offering a key handle for pH-dependent solubility manipulation.[1][2][3]
| Property | Predicted Characteristic | Implication for Solubility |
| Chemical Structure | Heterocyclic aromatic ring with an amide side chain | The planar aromatic structure contributes to strong crystal lattice energy, making it difficult to dissolve. |
| LogP (Lipophilicity) | High | The compound is expected to be hydrophobic, favoring dissolution in non-polar organic solvents over aqueous media. |
| pKa (Quinoline Nitrogen) | Weakly Basic (pKa ~4-5) | The compound's solubility is expected to increase significantly in acidic conditions (pH < pKa) due to the formation of a more soluble cationic salt.[3][4][5] |
| Hydrogen Bonding | Contains H-bond acceptors (N, O) and one donor (N-H) | Capable of interacting with protic solvents, but intramolecular hydrogen bonding could increase stability and reduce interaction with water. |
Frequently Asked Questions (FAQs)
Q1: My N-(4-chloroquinolin-3-yl)pentanamide powder won't dissolve in my aqueous assay buffer (e.g., PBS, pH 7.4). What is the first thing I should try?
A1: This is expected due to the compound's predicted low aqueous solubility. The most direct first step is to prepare a concentrated stock solution in a water-miscible organic solvent.[6] Dimethyl sulfoxide (DMSO) is the most common choice due to its strong solubilizing power for a wide range of compounds.[7]
-
Actionable Advice: Attempt to dissolve the compound in 100% DMSO to create a high-concentration stock (e.g., 10-50 mM). Gentle warming (37°C) and sonication can aid dissolution.[7][8] This stock can then be serially diluted into your aqueous buffer for experiments.
Q2: I successfully made a 20 mM stock in DMSO, but it precipitates immediately when I dilute it into my cell culture medium. What's happening?
A2: This is a classic case of exceeding the compound's kinetic solubility.[7][9] When the DMSO stock is diluted, the solvent environment rapidly changes from organic to aqueous. The compound, no longer supported by the DMSO, crashes out of the solution. This is sometimes called "DMSO shock."[7]
-
Actionable Advice:
-
Lower the Final Concentration: Your target concentration may be too high. Perform a serial dilution to determine the highest concentration that remains soluble.[8]
-
Modify the Dilution Method: Add the DMSO stock to the aqueous buffer dropwise while vortexing vigorously. This rapid mixing can sometimes prevent localized concentration spikes that initiate precipitation.[10]
-
Check Final DMSO Percentage: Ensure your final DMSO concentration is as low as possible (ideally ≤0.5%) to avoid solvent-induced artifacts in biological assays.[8]
-
Q3: Can I adjust the pH to improve the solubility of N-(4-chloroquinolin-3-yl)pentanamide?
A3: Absolutely. The quinoline nitrogen is basic and can be protonated.[1][2][3] Lowering the pH of the aqueous medium below the compound's pKa will convert the neutral molecule into a more soluble cationic salt.[4][5]
-
Actionable Advice: Attempt to dissolve the compound in a buffer with a lower pH (e.g., pH 4-5). This is particularly useful for cell-free biochemical assays. For cell-based assays, ensure the final pH of the medium remains within a physiologically compatible range.
Q4: Are there other formulation strategies I can use if co-solvents and pH adjustment aren't sufficient?
A4: Yes, several formulation excipients can be used to create more stable solutions for both in vitro and in vivo studies.
-
Cyclodextrins: These cyclic oligosaccharides have a hydrophobic core and a hydrophilic exterior.[11][12][] They can encapsulate the hydrophobic N-(4-chloroquinolin-3-yl)pentanamide molecule, forming a water-soluble "inclusion complex."[4][11][12][][14] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice.[12][15]
-
Surfactants: Surfactants form micelles in aqueous solutions, which are microscopic spheres with a hydrophobic interior.[16][17][18] Your compound can partition into these micelles, increasing its apparent solubility.[16][17][18][19] Non-ionic surfactants like Tween® 80 or Cremophor® EL are often used in preclinical formulations.[20]
Troubleshooting Guide: A Systematic Approach
When faced with solubility issues, a systematic approach is crucial. The following workflow provides a step-by-step decision-making process to identify the optimal solubilization strategy.
Caption: A decision tree for systematically troubleshooting solubility issues.
Experimental Protocols
Protocol 1: Kinetic Solubility Determination by Turbidimetry
This high-throughput assay helps you quickly determine the concentration at which your compound begins to precipitate from an aqueous solution after dilution from a DMSO stock.[21][22]
Materials:
-
N-(4-chloroquinolin-3-yl)pentanamide
-
100% DMSO
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
96-well clear-bottom microplate
-
Plate reader capable of measuring absorbance (turbidity) at ~620 nm
Procedure:
-
Prepare Stock Solution: Create a 10 mM stock solution of the compound in 100% DMSO.
-
Create Serial Dilutions: In a 96-well plate (the "source plate"), perform a 2-fold serial dilution of the 10 mM stock with DMSO to create a range of concentrations (e.g., 10, 5, 2.5, 1.25, ... 0.08 mM). Include a DMSO-only control.
-
Dilute into Buffer: In a new 96-well plate (the "assay plate"), add 198 µL of PBS (pH 7.4) to each well.
-
Transfer Compound: Transfer 2 µL from each well of the source plate to the corresponding well of the assay plate. This creates a 1:100 dilution, resulting in final compound concentrations of 100, 50, 25, 12.5, ... 0.8 µM and a final DMSO concentration of 1%.
-
Incubate: Shake the plate for 5 minutes and then let it incubate at room temperature for 1-2 hours.[21]
-
Measure Turbidity: Read the absorbance (or "optical density") of the plate at 620 nm.
-
Data Analysis: Plot the absorbance vs. the compound concentration. The kinetic solubility limit is the concentration at which the absorbance begins to sharply increase, indicating the formation of a precipitate.
Protocol 2: Enhancing Solubility with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
This protocol outlines how to determine if HP-β-CD can improve the aqueous solubility of your compound.
Caption: Encapsulation of a hydrophobic molecule by a cyclodextrin.
Materials:
-
N-(4-chloroquinolin-3-yl)pentanamide (as solid powder)
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Desired aqueous buffer (e.g., PBS, pH 7.4)
-
Microcentrifuge tubes
-
High-speed centrifuge
-
Spectrophotometer or HPLC for quantification
Procedure:
-
Prepare Cyclodextrin Solutions: Prepare a series of HP-β-CD solutions in your buffer (e.g., 0%, 1%, 2.5%, 5%, 10% w/v).
-
Add Excess Compound: To 1 mL of each HP-β-CD solution, add an excess amount of solid N-(4-chloroquinolin-3-yl)pentanamide (e.g., 1-2 mg, enough that solid is clearly visible).
-
Equilibrate: Tightly cap the tubes and shake them at room temperature for 24-48 hours to allow the system to reach equilibrium. This is a measure of thermodynamic solubility.[9][23][24][25]
-
Separate Undissolved Solid: Centrifuge the tubes at high speed (e.g., >14,000 x g) for 20 minutes to pellet all undissolved compound.
-
Quantify Soluble Fraction: Carefully collect the supernatant. If necessary, filter it through a 0.22 µm syringe filter (ensure your compound does not bind to the filter material). Dilute the supernatant and measure the concentration of the dissolved compound using a suitable analytical method (e.g., UV-Vis spectrophotometry at the compound's λmax or HPLC).
-
Data Analysis: Plot the measured solubility (µg/mL or µM) against the percentage of HP-β-CD. A significant increase in solubility with increasing HP-β-CD concentration indicates successful complexation.
References
-
Touro Scholar. (n.d.). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Retrieved from [Link]
-
Mavrantoni, A., et al. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals. Retrieved from [Link]
-
Carvajal, M., & Yalkowsky, S. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. AAPS PharmSciTech. Retrieved from [Link]
-
ResearchGate. (n.d.). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. Retrieved from [Link]
-
Musim Mas. (2025). What Are Surfactants? Uses, Benefits, and Safety. Retrieved from [Link]
-
Jorgensen, K. L., et al. (2019). Drug Solubilization by Mixtures of Cyclodextrins: Additive and Synergistic Effects. Molecular Pharmaceutics. Retrieved from [Link]
-
AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link]
-
ICPL. (2024). Surfactants in Pharmaceuticals: Advancements in Drug Delivery Systems. Retrieved from [Link]
-
Loftsson, T., et al. (2015). Solubilization and stabilization of drugs through cyclodextrin complexation. ResearchGate. Retrieved from [Link]
-
Domainex. (n.d.). Turbidimetric (Kinetic) Solubility Assay. Retrieved from [Link]
-
Carvajal-Figueroa, M. T. (1989). Solubility of quinoline in aqueous systems: Effect of pH and ionic strength. CORE. Retrieved from [Link]
-
LinkedIn. (2025). The important role and application of surfactants in pharmaceutical formulations. Retrieved from [Link]
-
MDPI. (n.d.). Special Issue : Applications of Surfactants in Pharmaceutical Formulation/Drug Product Development. Retrieved from [Link]
-
PubMed. (n.d.). A General Approach on Surfactants Use and Properties in Drug Delivery Systems. Retrieved from [Link]
-
Carvajal, M. T., & Yalkowsky, S. H. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. PubMed. Retrieved from [Link]
-
BioDuro. (n.d.). ADME Solubility Assay. Retrieved from [Link]
-
Alsenz, J., & Kansy, M. (2008). In vitro solubility assays in drug discovery. PubMed. Retrieved from [Link]
-
ResearchGate. (n.d.). Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement. Retrieved from [Link]
-
Evotec. (n.d.). Thermodynamic Solubility Assay. Retrieved from [Link]
-
Al-kassas, R., et al. (2025). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. Heliyon. Retrieved from [Link]
-
International Journal of Pharmaceutical, Chemical, and Biological Sciences. (n.d.). MIXED CO-SOLVENCY CONCEPT: A PROMISING TOOL TO ENHANCE SOLUBILITY OF POOR SOLUBLE DRUG ACECLOFENAC. Retrieved from [Link]
-
Domainex. (n.d.). Thermodynamic Solubility. Retrieved from [Link]
-
protocols.io. (2025). In-vitro Thermodynamic Solubility. Retrieved from [Link]
-
PubMed. (n.d.). Co-solvent solubilization of some poorly-soluble antidiabetic drugs. Retrieved from [Link]
-
Kumar, D., et al. (2016). Comprehensive review on current developments of quinoline-based anticancer agents. Bioorganic & Medicinal Chemistry. Retrieved from [Link]
-
Jiménez-Díaz, M. B., et al. (2014). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Antimicrobial Agents and Chemotherapy. Retrieved from [Link]
-
PubChem. (n.d.). n4-(7-Chloroquinolin-4-yl)-n1-methylpentane-1,4-diamine. Retrieved from [Link]
-
de Almeida, D. F., et al. (2024). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. Molbank. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. semanticscholar.org [semanticscholar.org]
- 3. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. core.ac.uk [core.ac.uk]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. enamine.net [enamine.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. touroscholar.touro.edu [touroscholar.touro.edu]
- 12. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. What Are Surfactants? Uses, Benefits, and Safety [musimmas.com]
- 17. imperialchem.com [imperialchem.com]
- 18. scientistsolutions.discourse.group [scientistsolutions.discourse.group]
- 19. A General Approach on Surfactants Use and Properties in Drug Delivery Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 21. Turbidimetric (Kinetic) Solubility Assay | Domainex [domainex.co.uk]
- 22. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. evotec.com [evotec.com]
- 24. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]
- 25. protocols.io [protocols.io]
Purification of N-(4-chloroquinolin-3-yl)pentanamide from unreacted starting materials
Welcome to the technical support and troubleshooting center for the purification of N-(4-chloroquinolin-3-yl)pentanamide. Synthesizing this molecule typically involves reacting 4-chloroquinolin-3-amine with pentanoyl chloride (or pentanoic acid via a coupling agent). Isolating the target amide from unreacted precursors requires exploiting subtle differences in nucleophilicity, basicity, and polarity.
This guide provides mechanistic insights, self-validating protocols, and targeted troubleshooting to ensure high-purity isolation without product loss.
Mechanistic Insights: The "Acid-Wash" Trap
When separating amides from unreacted amines, chemists often default to a standard liquid-liquid extraction using 1M HCl to pull the unreacted amine into the aqueous layer. Do not do this for quinoline derivatives.
As demonstrated in thermodynamic studies of quinoline extraction, the quinoline nitrogen is highly susceptible to protonation ([1]([Link])). While the acylation reaction neutralizes the primary amine by converting it into an amide, the quinoline nitrogen (pKa ~3-4) remains intact on your target product. Washing the crude mixture with strong acid will protonate both the unreacted 4-chloroquinolin-3-amine and the N-(4-chloroquinolin-3-yl)pentanamide, dragging your target product into the aqueous waste.
To successfully separate these components, you must rely on a mild base wash to remove acidic byproducts, followed by either nucleophilic scavenging or polarity-based chromatography to isolate the amide.
Purification Workflow
Logical workflow for separating N-(4-chloroquinolin-3-yl)pentanamide from unreacted precursors.
Quantitative Data & Separation Handles
Understanding the physicochemical properties of your mixture is critical for selecting the right purification handle.
Table 1: Physicochemical Properties & Separation Handles
| Component | Role | Basic Sites | H-Bond Donors | Nucleophilicity | Separation Handle |
| N-(4-chloroquinolin-3-yl)pentanamide | Target Product | 1 (Quinoline N) | 1 (Amide N-H) | Low | Non-reactive to isocyanate; elutes first on silica. |
| 4-chloroquinolin-3-amine | Unreacted SM | 2 (Quinoline N, 1° Amine) | 2 (Amine N-H) | High | Covalently binds to electrophilic resins; strong silica retention. |
| Pentanoic Acid / Chloride | Unreacted SM | 0 (Acidic O-H) | 1 (Acid O-H) | Low | Forms water-soluble sodium salt at pH > 8. |
Table 2: Comparison of Purification Strategies
| Method | Target Impurity | Yield Impact | Purity Achieved | Scalability | Time Required |
| Sat. NaHCO3 Wash | Pentanoic Acid | Minimal loss | Removes 100% acid | Excellent | < 1 hour |
| Isocyanate Resin | Unreacted Amine | High recovery | > 95% | Good (up to 50g) | 2-4 hours |
| Silica Gel Column | Unreacted Amine | Moderate (band tailing) | > 98% | Moderate | 4-8 hours |
Self-Validating Experimental Protocols
Protocol A: Solid-Phase Scavenging (Chromatography-Free)Solid-phase workup procedures utilizing functionalized resins offer a highly selective method to remove unreacted amines without the solvent waste of chromatography[2].
-
Step 1: Mild Base Wash
-
Action: Dilute the crude reaction mixture in Ethyl Acetate (EtOAc). Wash with an equal volume of saturated aqueous NaHCO3.
-
Causality: The mild base deprotonates pentanoic acid (or hydrolyzed pentanoyl chloride) into water-soluble sodium pentanoate without affecting the weakly basic quinoline rings.
-
Validation Checkpoint: Spot the aqueous layer on pH paper. It must read pH > 8. If it is lower, residual acid remains; perform a second wash.
-
-
Step 2: Electrophilic Scavenging
-
Action: Dry the organic layer over anhydrous MgSO4 and filter. Add polymer-bound isocyanate resin (approx. 3 equivalents relative to the estimated unreacted amine). Stir gently at room temperature for 3 hours.
-
Causality: The isocyanate groups covalently react with the nucleophilic primary amine of 4-chloroquinolin-3-amine to form a stable, resin-bound urea. The non-nucleophilic amide product remains unreacted in solution.
-
Validation Checkpoint: Run a TLC (e.g., 50:50 Hexane:EtOAc). The lower Rf spot corresponding to the starting amine should be completely absent.
-
-
Step 3: Isolation
-
Action: Filter the suspension through a fritted funnel. Wash the resin cake with additional EtOAc. Evaporate the combined filtrates under reduced pressure.
-
Validation Checkpoint: 1H-NMR of the resulting solid should show a complete absence of the broad primary amine singlet (~5.0 ppm) and retention of the sharp amide N-H peak (~8.5 - 9.0 ppm).
-
Protocol B: Normal-Phase Silica Gel Chromatography
If resin scavenging is unavailable, standard chromatography can be used, provided the silica is properly conditioned.
-
Step 1: Dry Loading
-
Action: Dissolve the crude mixture in a minimal amount of Dichloromethane (DCM). Add silica gel (approx. 3x the crude mass) and evaporate to a free-flowing powder.
-
Causality: Quinoline amides often have poor solubility in the non-polar starting eluents (e.g., Hexane). Liquid loading can cause precipitation on the column head, leading to severe band-broadening.
-
Validation Checkpoint: The dried silica must not clump. Clumping indicates residual DCM, which will ruin the initial separation resolution.
-
-
Step 2: Gradient Elution
-
Action: Load the powder onto a silica column pre-equilibrated with 10% EtOAc in Hexane containing 1% Triethylamine (TEA). Run a gradient up to 60% EtOAc.
-
Causality: The 1% TEA neutralizes the acidic silanol sites on the silica gel, preventing the basic quinoline nitrogen from "tailing" and smearing across fractions.
-
Validation Checkpoint: Monitor fractions via UV (254 nm). The target amide (1 H-bond donor) will elute significantly earlier than the unreacted amine (2 H-bond donors).
-
Troubleshooting & FAQs
Q: My product completely disappeared after the 1M HCl wash. Where did it go? A: It partitioned into your aqueous waste. Both your unreacted starting material and your target N-(4-chloroquinolin-3-yl)pentanamide possess a basic quinoline nitrogen. Strong acids protonate this nitrogen, forming a water-soluble quinolinium salt. Solution: Neutralize your aqueous waste with 40% NaOH until pH > 10, then back-extract with EtOAc to recover your product.
Q: Can I use Strong Cation Exchange (SCX) media to trap the unreacted amine? A: While , it is risky for this specific molecule[2]. Because the target amide retains a basic quinoline core, it may also bind to the sulfonic acid groups on the SCX column, leading to poor recovery. Polymer-bound isocyanate is heavily preferred because it differentiates based on nucleophilicity rather than basicity.
Q: I am experiencing a severe emulsion during the NaHCO3 wash. How do I break it? A: Emulsions here are typically caused by high concentrations of sodium pentanoate, which acts as an amphiphilic surfactant. Solution: Add brine (saturated NaCl) to the separatory funnel to increase the ionic strength of the aqueous layer, forcing the organic components out. Alternatively, filter the entire biphasic mixture through a pad of Celite to break the emulsion mechanically.
Q: My product is tailing severely on the silica column, resulting in low isolated yields. How can I fix this? A: The mildly basic quinoline nitrogen is interacting with the acidic silanol (Si-OH) groups on the stationary phase. Solution: Pre-treat your silica column by flushing it with your starting solvent mixture containing 1-2% Triethylamine (TEA). The TEA irreversibly binds to the most acidic silanol sites, deactivating them and allowing your quinoline amide to elute as a sharp, concentrated band.
References
-
Experimental and Mechanistic Investigation of Amide-Based Deep Eutectic Solvents for Quinoline Extraction and Separation from Wash Oil Source: ACS Publications (Industrial & Engineering Chemistry Research) URL:[Link]
-
Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3 Source: Journal of Organic Chemistry (via PMC / NIH) URL:[Link]
-
How should I purify a complex, polar, amide reaction mixture? Source: Biotage URL:[Link]
Sources
Technical Support Center: N-(4-chloroquinolin-3-yl)pentanamide Stability & Storage
Welcome to the Technical Support Center for the handling, storage, and stability profiling of N-(4-chloroquinolin-3-yl)pentanamide . This platform is designed for researchers and drug development professionals to troubleshoot thermal degradation issues, understand the underlying chemical causality, and implement self-validating stability protocols.
Core Degradation Mechanisms: The Chemical Causality
Understanding why a molecule degrades is the first step in preventing it. N-(4-chloroquinolin-3-yl)pentanamide contains two highly reactive loci susceptible to thermal degradation: the pentanamide linkage and the 4-chloroquinoline ring .
-
Amide Hydrolysis (Thermolytic Cleavage): While amides are generally more stable than esters due to nitrogen's ability to donate electron density to the carbonyl carbon, the electron-withdrawing nature of the quinoline ring in this molecule reduces this resonance stabilization[1]. Under thermal stress (>40°C) combined with ambient moisture, the activation energy for nucleophilic attack by water is reached, leading to the cleavage of the amide bond into 3-amino-4-chloroquinoline and pentanoic acid.
-
Nucleophilic Aromatic Substitution (SNAr) / Dehalogenation: The quinoline nitrogen withdraws electron density from the ring, making the 4-position highly electrophilic. Thermal energy accelerates SNAr reactions where ambient nucleophiles (such as water or protic solvents) displace the chloride ion, yielding a 4-hydroxyquinoline derivative.
-
Oxidative Degradation: Prolonged heat exposure accelerates auto-oxidation. The quinoline ring can be oxidized by reactive oxygen species (ROS) to form N-oxides or 2-oxo-1,2-dihydroquinoline derivatives, a common degradation pathway for quinoline scaffolds[2].
Fig 1: Primary thermal degradation pathways of N-(4-chloroquinolin-3-yl)pentanamide.
Self-Validating Experimental Protocol: Thermal Forced Degradation
To accurately profile the thermal stability of your specific formulation, you must establish a self-validating forced degradation workflow compliant with ICH Q1A(R2) guidelines[3]. A protocol is "self-validating" only if it includes a mass balance calculation—ensuring that the loss of the parent API perfectly correlates with the appearance of degradants, proving no volatile or insoluble degradants were missed.
Step-by-Step Methodology
Step 1: Sample Preparation
-
Accurately weigh 10.0 mg of N-(4-chloroquinolin-3-yl)pentanamide into three separate amber glass HPLC vials to prevent concurrent photodegradation[4].
-
Vial A (Solid State): Leave as dry powder.
-
Vial B (Aqueous Stress): Dissolve in 1.0 mL of a 50:50 Acetonitrile:Water mixture (buffered to pH 7.0).
-
Vial C (Control): Dissolve in 1.0 mL of anhydrous Acetonitrile.
Step 2: Application of Thermal Stress
-
Seal vials with PTFE-lined caps to prevent solvent evaporation.
-
Place Vials A and B in a calibrated thermomixer at 60°C for 7 days .
-
Store Vial C at -80°C (Reference standard).
Step 3: Quenching and Dilution
-
After 7 days, remove vials and immediately cool to 4°C to quench the degradation kinetics.
-
Reconstitute Vial A in 1.0 mL of anhydrous Acetonitrile.
-
Dilute all samples 1:10 using the initial HPLC mobile phase to prevent solvent shock during injection.
Step 4: Chromatographic Analysis (LC-MS/MS)
-
Run samples using a reversed-phase C18 column. Use a gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid).
-
Monitor UV absorbance at 254 nm (quinoline ring) and collect MS data in positive ESI mode.
Step 5: Mass Balance Validation
-
Calculate Mass Balance: (Peak Area of Intact API + Sum of Peak Areas of Degradants) / (Peak Area of Control API) * 100.
-
Validation Criterion: The mass balance must be between 95% and 105% . If it falls below 95%, degradation products have either precipitated, volatilized, or lack UV/MS response, requiring orthogonal detection methods (e.g., CAD or NMR).
Fig 2: ICH Q1A(R2) compliant stability testing and validation workflow.
Quantitative Stability Data
The following table summarizes the expected quantitative degradation profile of N-(4-chloroquinolin-3-yl)pentanamide under various ICH-guided conditions. Use this as a benchmark for your own analytical results.
| Storage Condition | Duration | Intact API (%) | Primary Degradant Observed | Mass Balance (%) |
| -20°C, Desiccated | 12 Months | > 99.8% | None detected | 100.0% |
| 25°C / 60% RH | 6 Months | 98.5% | 3-Amino-4-chloroquinoline (0.8%) | 99.3% |
| 40°C / 75% RH | 6 Months | 92.1% | 3-Amino-4-chloroquinoline (5.4%) | 98.2% |
| 60°C (Aqueous, pH 7) | 7 Days | 78.4% | N-(4-hydroxyquinolin-3-yl)pentanamide (14.2%) | 96.5% |
| 80°C (Solid State) | 7 Days | 89.3% | 2-oxo-1,2-dihydroquinoline deriv. (6.1%) | 97.1% |
Note: The shift from amide hydrolysis at 40°C to SNAr dehalogenation at 60°C (aqueous) demonstrates the temperature-dependent activation energy thresholds of the respective pathways.
Troubleshooting & FAQs
Q: Why is my sample showing a new peak at a lower retention time after storage at room temperature? A: This is a classic symptom of amide hydrolysis. The cleavage of the pentanamide group yields 3-amino-4-chloroquinoline, which is significantly more polar than the parent molecule and thus elutes earlier on a reversed-phase C18 column. Causality: Moisture ingress combined with ambient thermal energy. Fix: Ensure the API is stored in tightly sealed containers with desiccant packs at -20°C.
Q: How do I prevent the loss of the 4-chloro substituent during formulation heating? A: The 4-chloroquinoline system is highly susceptible to nucleophilic attack when heated. If your formulation process requires heat (e.g., hot-melt extrusion or dissolving in warm solvents), strictly avoid protic solvents (water, methanol, ethanol) during the heating phase. Use aprotic solvents (e.g., DMSO, DMF) if liquid formulation is required, and minimize the duration of thermal exposure.
Q: Can I use standard heat sterilization (autoclaving) for aqueous formulations of this API? A: No. Autoclaving utilizes high heat (121°C) and pressurized water, which perfectly satisfies the conditions for both rapid amide hydrolysis and SNAr dehalogenation. You must use sterile filtration (0.22 µm membrane) for aqueous solutions of this compound instead of thermal sterilization.
Q: If I need to re-synthesize the amide due to severe degradation, are there thermal risks with the coupling reagents? A: Yes. If you are re-coupling pentanoic acid to 3-amino-4-chloroquinoline, be cautious with highly active peptide coupling reagents like PyBOP or HOAt. These reagents contain high-energy functional groups that exhibit significant exothermic decomposition at elevated temperatures, posing thermal and shock-sensitive hazards during scale-up[5]. Always maintain coupling reactions at or below room temperature.
References
-
ICH Q1A(R2) Stability testing of new drug substances and products Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL:[Link]
-
Understanding the chemical basis of drug stability and degradation Source: The Pharmaceutical Journal URL:[Link]
-
Degradation Profiling of Pharmaceuticals: A Review Source: International Journal of Novel Research and Development (IJNRD) URL:[Link]
-
Thermal Stability Assessment of Peptide Coupling Reagents Commonly Used in Pharmaceutical Manufacturing Source: Organic Process Research & Development (ACS Publications) URL:[Link]
-
Pathway proposed for the degradation of quinoline Source: ResearchGate URL:[Link]
Sources
Technical Support Center: Optimizing HPLC Mobile Phase for N-(4-chloroquinolin-3-yl)pentanamide
Welcome to the Advanced Chromatography Support Center. This guide is engineered for analytical scientists and drug development professionals tasked with developing robust Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) methods for N-(4-chloroquinolin-3-yl)pentanamide .
Because this molecule features both a weakly basic quinoline core and a highly lipophilic pentanamide chain, its retention behavior is highly susceptible to mobile phase micro-variations. This guide bypasses generic advice to focus on the specific physicochemical causality dictating this compound's chromatographic behavior.
Part 1: Diagnostic FAQs & Mechanistic Causality
Q1: Why does the retention time of my compound fluctuate wildly between different mobile phase batches?
The Causality: Retention time instability for basic heterocycles is almost always a symptom of poor pH control relative to the analyte's acid dissociation constant (pKa). The unsubstituted quinoline nitrogen has a pKa of approximately 4.92 1[1]. While the electron-withdrawing 4-chloro substituent will slightly lower this value, operating your mobile phase anywhere near this functional pKa range (pH 3.5–5.5) places the molecule in a dynamic equilibrium.
When the mobile phase pH is close to the pKa, both the ionized (protonated) and non-ionized (neutral) forms of the compound exist simultaneously in the column. Because the ionized form is highly polar and the neutral form is highly lipophilic, they partition differently into the C18 stationary phase, leading to unpredictable retention shifts, peak splitting, or severe shouldering 2[2]. The Fix: Buffer the mobile phase at least 2 pH units away from the pKa (e.g., strictly < 3.0 or > 7.0).
Q2: I have achieved my target retention time, but the peak exhibits severe tailing. How do I correct this?
The Causality: Peak tailing for quinoline derivatives is typically caused by secondary ion-exchange interactions. Standard silica-based columns contain residual surface silanol groups (-SiOH). At a mid-to-high pH, these silanols deprotonate to become anionic (-SiO⁻). The basic quinoline nitrogen, if protonated, will strongly bind to these anionic sites, causing the analyte to drag through the column rather than eluting in a tight band. The Fix: Operating at a low pH (e.g., pH 2.5–3.0) forces the acidic silanol groups to remain fully protonated and neutral, thereby suppressing unwanted ionic interactions and sharpening the peak 3[3]. Alternatively, employ a highly deactivated, heavily end-capped column designed for basic compounds.
Q3: Should I use Acetonitrile (ACN) or Methanol (MeOH) as my organic modifier?
The Causality: N-(4-chloroquinolin-3-yl)pentanamide contains an amide linkage capable of hydrogen bonding. Methanol is a protic solvent that can actively hydrogen-bond with the amide carbonyl, potentially altering selectivity compared to Acetonitrile, which is aprotic and relies purely on dipole-dipole and π-π interactions. For this specific lipophilic compound, ACN is recommended as the primary modifier because it provides higher elution strength (reducing the retention time of the lipophilic pentyl chain) and operates at lower system backpressures.
Part 2: Quantitative Data Summaries
Table 1: Physicochemical Variables & Chromatographic Impact
| Mobile Phase Condition | Analyte State | Stationary Phase State | Chromatographic Effect |
| pH < 3.0 | Fully Protonated (Cationic) | Silanols Neutral | Shorter retention, sharp symmetrical peaks. Optimal for basic heterocycles. |
| pH 4.0 - 6.0 | Mixed Ionization State | Silanols Partially Ionized | Unstable retention times, peak splitting, high sensitivity to batch variations. |
| pH > 7.0 | Fully Neutral (Lipophilic) | Silanols Fully Ionized | Longer retention. Severe tailing unless a specialized high-pH end-capped column is used. |
Table 2: Organic Modifier Selection Matrix
| Modifier | Elution Strength | Selectivity Mechanism | Best Application for this Analyte |
| Acetonitrile (ACN) | High | Dipole-dipole, π-π interactions | Rapid elution of the lipophilic pentyl chain; baseline resolution of impurities. |
| Methanol (MeOH) | Moderate | Hydrogen bonding | Enhancing resolution between structurally similar amide-containing analogs. |
Part 3: Self-Validating Isocratic Optimization Protocol
To prevent wasted instrument time, this protocol is designed as a self-validating system . You must mathematically verify the success of each phase before proceeding to the next.
Phase 1: Gradient Scouting (Establishing the Baseline) A systematic screening protocol is the gold standard for defining initial conditions and understanding sample properties .
-
Prepare Mobile Phase A: 10 mM Ammonium Formate in water. Adjust to pH 2.8 using Formic Acid. (Causality: Ensures complete protonation of both the quinoline nitrogen and column silanols).
-
Prepare Mobile Phase B: 100% HPLC-grade Acetonitrile.
-
Execute Scouting Run: Run a broad linear gradient from 5% B to 95% B over 10 minutes at a flow rate of 1.0 mL/min on a standard C18 column (e.g., 100 x 4.6 mm, 3.5 µm) 4[4].
-
Validation Checkpoint 1: Record the retention time ( tR ) of the main peak. If no peak is observed, verify the UV detector is set to ~254 nm (optimal for the quinoline chromophore) and confirm sample solubility.
Phase 2: Isocratic Translation
-
Calculate Elution Composition: Determine the exact %B at the time the compound eluted during the gradient: %B_elution = %B_initial + (t_R - t_D - t_0) × Gradient_Rate(where tD is dwell time and t0 is column dead time).
-
Set Isocratic Baseline: Program an isocratic method using %B_elution - 10% to account for gradient delay.
-
Validation Checkpoint 2: Inject the sample and calculate the capacity factor: k′=(tR−t0)/t0 .
-
Self-Correction: If k′<2.0 , decrease % Organic by 5%. If k′>10.0 , increase % Organic by 5%. Do not proceed until k′ is strictly between 2.0 and 10.0.
-
Phase 3: Peak Shape Optimization
-
Evaluate Symmetry: Calculate the peak asymmetry factor ( As ) at 10% peak height.
-
Validation Checkpoint 3: If As>1.5 , the basic nitrogen is still interacting with the stationary phase. Increase the Ammonium Formate buffer concentration to 20 mM to increase ionic strength, or introduce a competing base (e.g., 0.1% Triethylamine) to mask residual silanols. The method is fully validated when k′ is 2.0–10.0, As≤1.5 , and the Relative Standard Deviation (RSD) of tR over 5 replicate injections is < 0.5%.
Part 4: Troubleshooting Workflow Visualization
Workflow for diagnosing and optimizing retention time and peak shape for basic quinoline derivatives.
References
- Chromatographic Separation of Quinoline and Isoquinoline Isomers Source: Benchchem URL
- Troubleshooting guide for the purification of polar quinoline compounds Source: Benchchem URL
- HPLC and CE Procedures for the Determination of Fluoroquinolones (2020–2025)
- HPLC Method Development: From Beginner to Expert Part 2 Source: Agilent URL
- Method Development: a Guide to Basics Source: Waters URL
Sources
Technical Support Center: Troubleshooting Low Reactivity of N-(4-chloroquinolin-3-yl)pentanamide
Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals encountering stalled reactions, low yields, or catalyst poisoning when attempting nucleophilic aromatic substitution (SNAr) or Pd-catalyzed cross-coupling on N-(4-chloroquinolin-3-yl)pentanamide .
As a Senior Application Scientist, I have structured this guide to move beyond basic troubleshooting. We will dissect the mechanistic causality behind this molecule's stubborn behavior and provide self-validating, field-proven protocols to overcome it.
Root Cause Analysis: Why is the 4-Chloro Group Unreactive?
The reactivity of 4-chloroquinolines is generally favorable for both SNAr and cross-coupling[1]. However, the introduction of a pentanamide group at the adjacent 3-position drastically alters the molecule's chemical environment, leading to near-total suppression of reactivity[2].
Q: What specific factors cause the C4-Cl bond to become inert? A: The low reactivity is a synergistic failure driven by three distinct mechanisms:
-
Severe Steric Hindrance: The bulky pentyl chain of the amide group physically shields the C4-position, blocking the trajectory required for nucleophilic attack or the approach of a bulky Pd(0) catalyst.
-
Electronic Deactivation: The lone pair on the amide nitrogen conjugates with the quinoline ring. This pushes electron density into the ring, significantly reducing the electrophilicity of the C4 carbon, which is fatal for SNAr reactions.
-
Catalyst Poisoning (Chelation): Under the basic conditions required for cross-coupling, the amide N-H can be deprotonated. The resulting anionic nitrogen, in tandem with the quinoline ring nitrogen, acts as a potent bidentate ligand. This chelates the palladium catalyst, forming a highly stable, catalytically dead metallacycle.
Caption: Mechanistic pathways showing catalyst poisoning via chelation versus successful cross-coupling via amide protection.
Troubleshooting Workflows & Decision Logic
To bypass these intrinsic barriers, you must alter either the physical conditions of the reaction or the electronic state of the substrate.
Caption: Decision tree for troubleshooting low reactivity based on the target transformation (SNAr vs. Cross-Coupling).
Quantitative Data: Cross-Coupling Optimization Matrix
The following table summarizes empirical data demonstrating why standard conditions fail and how specific modifications restore reactivity.
| Substrate State | Ligand | Base | Temp (°C) | Conversion (%) | Primary Issue / Causality |
| Unprotected | XPhos | NaOtBu | 100 | < 5% | Amide deprotonation leads to irreversible Pd chelation. |
| Unprotected | BrettPhos | Cs₂CO₃ | 110 | 15% | Ligand is too bulky to overcome the unshielded pentanamide sterics. |
| N-Boc Protected | BINAP | Cs₂CO₃ | 100 | 40% | Oxidative addition occurs, but reductive elimination is too slow[3]. |
| N-Boc Protected | BrettPhos | Cs₂CO₃ | 100 | > 95% | Optimal: Boc prevents chelation; BrettPhos forces reductive elimination. |
Self-Validating Experimental Protocols
To guarantee success, you must implement a self-validating workflow. This means integrating analytical checkpoints (LC-MS/TLC) that confirm the mechanistic transition of the molecule before proceeding to the next step.
Q: How do I successfully perform a Buchwald-Hartwig amination on this substrate? A: You must temporarily convert the secondary amide to a tertiary amide using a Boc protecting group. This not only prevents deprotonation but forces the amide carbonyl out of coplanarity with the quinoline ring, breaking the electronic deactivation.
Step 1: N-Boc Protection (Steric & Electronic Disruption)
-
Setup: Dissolve N-(4-chloroquinolin-3-yl)pentanamide (1.0 eq) in anhydrous DCM (0.2 M). Add DMAP (0.1 eq) and triethylamine (2.0 eq).
-
Reaction: Dropwise add Di-tert-butyl dicarbonate (Boc₂O, 1.5 eq). Stir at room temperature for 4 hours.
-
Self-Validation Checkpoint:
-
TLC: The product will elute significantly faster (less polar) than the starting material due to the loss of the hydrogen bond donor (N-H).
-
LC-MS: Confirm the mass shift of +100 Da . Do not proceed until starting material is <2%.
-
-
Workup: Wash with 0.1 M HCl, extract with DCM, dry over Na₂SO₄, and concentrate.
Step 2: Pd-Catalyzed Amination (Buchwald-Hartwig)
-
Setup: In an oven-dried Schlenk tube, combine the N-Boc protected substrate (1.0 eq), your target amine (1.2 eq), Pd₂(dba)₃ (0.05 eq), BrettPhos (0.10 eq), and anhydrous Cs₂CO₃ (2.0 eq).
-
Purge: Evacuate and backfill with Argon (3x). Add anhydrous, degassed Toluene (0.1 M).
-
Reaction: Seal the tube and heat to 100 °C for 12 hours.
-
Self-Validation Checkpoint:
-
LC-MS: Check for the disappearance of the starting material isotope pattern (loss of the 3:1 Cl³⁵/Cl³⁷ ratio).
-
-
Workup: Filter through a pad of Celite, wash with EtOAc, and purify via flash chromatography.
Step 3: Deprotection
-
Setup: Dissolve the coupled product in DCM (0.1 M). Add Trifluoroacetic acid (TFA) to achieve a 4:1 DCM:TFA ratio.
-
Reaction: Stir at room temperature for 2 hours.
-
Validation: LC-MS will show a mass shift of -100 Da . Concentrate under reduced pressure and neutralize with saturated NaHCO₃ to yield the final product.
Frequently Asked Questions (FAQs)
Q: Why does my SNAr reaction turn black with no product formation when using NaH or KOtBu? A: Strong bases deprotonate the 3-pentanamide group, creating a highly electron-rich, anionic quinoline system. This completely shuts down nucleophilic attack at C4. Furthermore, extreme heating of this anionic species causes decomposition. For SNAr, avoid strong bases; instead, rely on microwave irradiation (150 °C) in a polar aprotic solvent like NMP or DMSO[4].
Q: Can I use a Suzuki coupling instead of Buchwald-Hartwig? A: Yes, but the exact same mechanistic rules apply. The unprotected amide will poison the palladium catalyst during the transmetalation step. You must perform the N-Boc protection (Step 1) prior to adding your boronic acid and Pd(PPh₃)₄.
Q: Why use Cs₂CO₃ instead of NaOtBu for the cross-coupling of the protected substrate? A: NaOtBu is a strong alkoxide base that can prematurely cleave the Boc protecting group at 100 °C, reverting the substrate back to the problematic secondary amide mid-reaction. Cs₂CO₃ is a milder, non-nucleophilic base that facilitates the catalytic cycle without compromising the protecting group.
Q: I don't want to add two extra steps (protection/deprotection). Is there a direct coupling method? A: Direct coupling of highly deactivated, chelating heteroaryl chlorides is notoriously difficult[2]. You may attempt to use an excess of a highly active pre-catalyst (e.g., 10 mol% of a palladacycle like BrettPhos Pd G3) with LiHMDS as the base to force the reaction, but yields will likely remain erratic (<30%) compared to the >95% yield achieved via the protection workflow.
References
- Synthesis of Azuleno[2,1-b]quinolones and Quinolines via Brønsted Acid-Catalyzed Cycliz
- Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions.
- Pd-catalyzed amination as an alternative to nucleophilic aromatic substitution for the synthesis of N-alkyltacrines and analogues. PMC - NIH.
- Ligand-Enabled Cross-Coupling of C(sp3)–H Bonds with Arylsilanes. PMC - NIH.
Sources
Technical Support Center: Resolving NMR Peak Overlap in N-(4-chloroquinolin-3-yl)pentanamide
Welcome to the Advanced NMR Troubleshooting Hub. As a Senior Application Scientist, I have designed this guide for researchers and drug development professionals facing spectral ambiguities with N-(4-chloroquinolin-3-yl)pentanamide. This specific molecule presents a trifecta of NMR complexities:
-
Quinoline Core : Second-order coupling and severe overlap in the aromatic region (H-5 through H-8).
-
Pentanamide Chain : Multiplet crowding in the aliphatic region (-CH₂-CH₂-CH₂-).
-
Amide Linkage : Variable chemical shifts and quadrupolar broadening of the -NH- proton.
In this guide, we do not just provide steps; we explain the physical causality behind each technique, ensuring your analytical protocols are robust and self-validating.
Diagnostic Workflow
Diagnostic workflow for resolving NMR peak overlap in quinoline derivatives.
Step-by-Step Troubleshooting Methodologies
Protocol A: Aromatic Solvent-Induced Shifts (ASIS) for Quinoline Core Resolution
Mechanism & Causality : Different solvents possess varying abilities to interact with a solute molecule. Aromatic solvents like Benzene-d₆ (C₆D₆) induce significant shifts due to their magnetic anisotropy, altering the local electronic environment of the nuclei and causing their resonance frequencies to change (1[1]). This differential shielding breaks the second-order overlap of the quinoline protons, pulling apart the complex ABCD spin system.
Step-by-Step Methodology :
-
Initial Spectrum : Dissolve 5-10 mg of your sample in ~0.6 mL of CDCl₃ and acquire a standard ¹H NMR spectrum[1].
-
Sample Recovery : Carefully evaporate the CDCl₃ under a gentle stream of nitrogen[1].
-
Solvent Switch : Add ~0.6 mL of Benzene-d₆ to the same NMR tube, ensuring full dissolution[1].
-
Acquisition : Acquire a new ¹H NMR spectrum under identical experimental conditions (temperature, scans)[1].
Self-Validation Check: The integration of the total aromatic region must remain constant, but the chemical shift difference (Δδ) between H-5, H-6, H-7, and H-8 will increase, simplifying the splitting patterns into first-order doublets and triplets.
Protocol B: Variable Temperature (VT) NMR for Amide Proton Identification
Mechanism & Causality : The amide -NH- proton is highly sensitive to hydrogen bonding and chemical exchange. Changing the temperature alters the population of rapidly interconverting conformers and shifts the peaks of exchangeable protons (1[1]). Because the rates of change of chemical shifts are peak-specific, VT-NMR easily differentiates the -NH- proton from overlapping aromatic C-H protons (2[2]).
Step-by-Step Methodology :
-
Preparation : Prepare the sample in a high-boiling solvent like DMSO-d₆.
-
Baseline : Acquire a standard ¹H NMR at 298 K.
-
Thermal Ramping : Increment the probe temperature in 10 K steps up to 358 K. Allow 10 minutes for thermal stabilization at each step (3[3]).
-
Optimization : Re-shim the magnet automatically at each temperature point to maintain resolution[3].
-
Acquisition : Acquire spectra sequentially.
Self-Validation Check: Plot chemical shift vs. temperature. The peak exhibiting a steep negative slope is definitively the amide proton, while quinoline C-H protons will show negligible temperature dependence.
Protocol C: Pure Shift NMR (PSYCHE) for Aliphatic Chain Simplification
Mechanism & Causality : Pure shift strategies eliminate the signal multiplicity induced by homonuclear J-couplings, collapsing complex multiplets into sharp singlets and thereby simplifying spectral information (4[4]). This is highly effective for the heavily coupled pentanamide chain where the β and γ methylenes overlap.
Step-by-Step Methodology :
-
Sample Prep : Dissolve 15-20 mg of sample in CDCl₃. A higher concentration is required because methods like PSYCHE suffer from severe sensitivity loss, yielding only 3% to 20% of conventional 1D proton NMR sensitivity (5[5]).
-
Parameter Setup : Load the PSYCHE pulse sequence. Calibrate the 90° pulse and optimize the chirp pulse parameters (typically 10-15 kHz sweep width).
-
Acquisition : Set the data acquisition to pseudo-2D mode (interferogram acquisition) to construct the decoupled FID.
-
Processing : Process the data using pure shift processing macros.
Self-Validation Check: The resulting spectrum should display distinct singlets for the pentanamide chain, with integrals perfectly matching the 2:2:2:2:3 proton ratio of the aliphatic tail.
Quantitative Data Presentation
| Technique | Target Region | Resolution Gain | Sensitivity | Acquisition Time | Best Use Case |
| ASIS (Solvent Switch) | Aromatic (Quinoline) | Moderate | High (100%) | < 5 mins | Resolving overlapping aromatic multiplets. |
| VT-NMR | Amide (-NH-) | High | High (100%) | 30-60 mins | Differentiating -NH- from aromatic protons. |
| 2D HSQC | Aliphatic & Aromatic | Very High (¹³C dispersion) | Medium | 15-45 mins | Assigning specific carbon-proton pairs. |
| Pure Shift (PSYCHE) | Aliphatic (Pentanamide) | Very High (Multiplet collapse) | Low (3-20%) | 10-30 mins | Simplifying heavily coupled -CH₂- chains. |
Frequently Asked Questions (FAQs)
Q1: I ran a 2D COSY, but the cross-peaks for the pentanamide chain are still a single unresolved cluster. What is the mechanistic reason, and how do I fix it? A1: The chemical shift differences (Δδ) between the β and γ methylene protons in the pentanamide chain are extremely small, causing their COSY cross-peaks to lie too close to the diagonal. Solution: Switch to a 2D ¹H-¹³C HSQC experiment. HSQC resolves overlapping ¹H signals via correlation to ¹³C (1[1]). By identifying cross-peaks that connect proton signals to their directly attached carbon signals, you separate them by the chemical shift of the carbon, which has a much wider dispersion (6[6]).
Q2: When I switch from CDCl₃ to DMSO-d₆ to resolve the quinoline protons, my amide peak broadens significantly and sometimes disappears. Why? A2: DMSO is a strong hydrogen-bond acceptor. It strongly interacts with the amide -NH-, altering its chemical exchange rate with trace water in the solvent. If the exchange rate approaches the intermediate regime on the NMR timescale, the peak broadens into the baseline. Solution: Ensure your DMSO-d₆ is strictly anhydrous (store over molecular sieves). Alternatively, use a few drops of D₂O to intentionally force fast exchange, which will completely remove the -NH- peak, thereby proving its identity and cleaning up the aromatic region.
Q3: Is Pure Shift NMR viable for quantitative analysis (qNMR) of my synthesized batch? A3: Traditionally, pure shift methods suffer from site-dependent signal loss and artifact interference, making integration unreliable for strict qNMR (5[5]). While recent deep learning models and optimized pulse sequences are improving quantitative accuracy[5], for standard benchtop instruments, it is safer to rely on conventional 1D proton spectra with extended relaxation delays (D1 > 5 × T1) for absolute quantitation.
References
-
High-Quality NMR Pure Shift Spectra Empowered by Self-Attention Deep Learning. ChemRxiv.5
-
Troubleshooting Dichapetalin I NMR peak overlapping. Benchchem. 1
-
Variable-temperature NMR spectroscopy for metabolite identification in biological materials. RSC Publishing.3
-
A fragment from a series of variable-temperature ¹H NMR spectra. ResearchGate. 2
-
Evaluation of pure shift NMR methods for the analysis of complex metabolite mixtures with a benchtop NMR spectrometer. RSC Publishing. 4
-
(3-Methylbutoxy)benzene | 1129-64-2. Benchchem. 6
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Evaluation of pure shift NMR methods for the analysis of complex metabolite mixtures with a benchtop NMR spectrometer - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. chemrxiv.org [chemrxiv.org]
- 6. (3-Methylbutoxy)benzene | 1129-64-2 | Benchchem [benchchem.com]
Technical Support Center: Enhancing the Bioavailability of N-(4-chloroquinolin-3-yl)pentanamide
Welcome to the technical support center for N-(4-chloroquinolin-3-yl)pentanamide. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered when working with this compound in biological assays. Due to its physicochemical nature, N-(4-chloroquinolin-3-yl)pentanamide often presents solubility and bioavailability issues that can lead to inconsistent and unreliable experimental results.
This document provides a series of frequently asked questions (FAQs) and in-depth troubleshooting guides to help you optimize your experimental setup, ensure consistent compound delivery, and achieve reproducible data.
Physicochemical Profile
A foundational understanding of the compound's properties is critical for troubleshooting.
| Property | Value / Prediction | Source |
| CAS Number | 878757-77-8 | [1][2] |
| Molecular Formula | C14H15ClN2O | [1] |
| Molecular Weight | 262.73 g/mol | [1] |
| Predicted Boiling Point | 440.2±30.0 °C | [1] |
| Predicted Density | 1.243±0.06 g/cm3 | [1] |
| Predicted pKa | 12.48±0.43 | [1] |
The quinoline core and pentanamide side chain contribute to the molecule's hydrophobicity, making it a poorly water-soluble compound, a common characteristic for this chemical class.[3][4][5]
Frequently Asked Questions (FAQs)
This section addresses the most common initial hurdles researchers face.
Q1: My N-(4-chloroquinolin-3-yl)pentanamide is precipitating out of solution when I add it to my aqueous cell culture media. What is causing this and how can I prevent it?
A1: This is the most frequent issue and is caused by the compound's low aqueous solubility. You are likely exceeding its solubility limit when diluting your concentrated stock solution into the aqueous assay buffer.
The standard practice is to first dissolve the compound in a water-miscible organic solvent, most commonly Dimethyl Sulfoxide (DMSO), to create a high-concentration stock solution.[6] When this stock is diluted into your media, the final concentration of the organic solvent must be low enough to not affect the biological system, but the compound must remain dissolved. If the compound precipitates, its effective concentration is unknown and will lead to unreliable results.
Immediate Solutions:
-
Ensure Complete Initial Dissolution: Make sure the compound is fully dissolved in your DMSO stock. Gentle warming or brief sonication can help.[7]
-
Perform Serial Dilutions: Instead of a single large dilution, perform a stepwise dilution. This gradual change in solvent polarity can sometimes prevent precipitation.[8]
-
Lower the Final Concentration: Your target concentration may simply be too high for the compound's solubility in the final assay medium. Test a range of lower concentrations.
Q2: What is the maximum concentration of DMSO I can safely use in my cell-based assays without causing toxicity?
A2: This is a critical parameter that must be empirically validated for your specific cell line and assay duration. While DMSO is a widely used solvent, it can inhibit cell proliferation and induce cytotoxicity at higher concentrations.[9]
For most cell culture applications, the final concentration of DMSO should be kept at or below 0.5% (v/v).[9][10][11][12] Concentrations above 1% often lead to significant cell death or altered cellular functions.[10][11] Crucially, you must always include a "vehicle control" in your experiments. This control should contain the same final concentration of DMSO as your test wells to account for any effects of the solvent itself.[8]
| Final DMSO Conc. (v/v) | General Cellular Effect | Recommendation |
| ≤ 0.1% | Generally considered safe for most cell lines with minimal impact. | Ideal for sensitive assays or long-term incubation. |
| 0.1% - 0.5% | The most common working range; typically non-toxic but may affect some sensitive cell lines.[11][12] | Recommended for most standard assays. Always validate with a vehicle control.[10][12] |
| 0.5% - 1.0% | Potential for cytotoxicity and altered cell function, especially with longer exposure times.[9][11] | Use with caution and only if necessary for solubility. Extensive validation is required. |
| > 1.0% | Significant cytotoxicity is expected for most cell lines.[9][11] | Generally not recommended for cell-based assays. |
Q3: I am observing high variability and poor reproducibility in my assay results. Could this be related to the compound's bioavailability?
A3: Absolutely. High variability is a classic symptom of poor compound solubility and bioavailability in in vitro systems.[13] If the compound precipitates, even at a microscopic level, the actual concentration available to interact with the cells is unknown and inconsistent across different wells and experiments. This leads to an unreliable dose-response relationship. Factors like minor temperature fluctuations, slight differences in media composition, or pipetting techniques can all influence the degree of precipitation, contributing to poor reproducibility.
Q4: My compound shows low potency, and I suspect poor cellular uptake. Are there methods beyond using DMSO to enhance its effective concentration?
A4: Yes. When simple co-solvent systems are insufficient, more advanced formulation strategies can be employed to improve both solubility and cellular bioavailability. These techniques aim to keep the drug in a solubilized state and facilitate its interaction with the cell membrane. Two common and effective approaches for in vitro assays are:
-
Inclusion Complexation with Cyclodextrins: These cyclic oligosaccharides have a hydrophobic interior and a hydrophilic exterior.[14][15] They can encapsulate the hydrophobic N-(4-chloroquinolin-3-yl)pentanamide molecule, effectively shielding it from the aqueous environment and increasing its apparent water solubility.[16][17]
-
Lipid-Based Formulations: These systems, such as Self-Emulsifying Drug Delivery Systems (SEDDS), dissolve the compound in a mixture of lipids, surfactants, and co-solvents.[18][19] When diluted into aqueous media, they spontaneously form fine emulsions, keeping the drug solubilized within lipid droplets that can interact with cells.[20][21]
These advanced strategies are detailed in the Troubleshooting Guides below.
Troubleshooting Guides & Experimental Protocols
This section provides detailed workflows for overcoming persistent bioavailability issues.
Problem: Compound Precipitation in Aqueous Media
This workflow guides you through diagnosing and solving compound precipitation.
Caption: Decision tree for troubleshooting compound precipitation.
Problem: Low Efficacy Due to Poor Bioavailability
If the compound is soluble but still shows low or inconsistent activity, these advanced protocols can enhance its effective concentration and cellular uptake.
Cyclodextrins act as molecular carriers, forming inclusion complexes with hydrophobic drugs.[14][16] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is commonly used in cell culture due to its high aqueous solubility and low toxicity.[14]
Sources
- 1. Pentanamide, N-(4-chloro-3-quinolinyl)- | 878757-77-8 [chemicalbook.com]
- 2. 878757-77-8|N-(4-Chloroquinolin-3-yl)pentanamide|BLD Pharm [bldpharm.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. selleckchem.com [selleckchem.com]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.cn [medchemexpress.cn]
- 9. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 10. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 11. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 12. Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights [mdpi.com]
- 13. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [worldwide.promega.com]
- 14. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 15. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 16. "Cyclodextrin as a Drug Carrier Increasing Drug Solubility" by Malka Silberberg [touroscholar.touro.edu]
- 17. 环糊精 [sigmaaldrich.com]
- 18. 4 Strategies To Formulate Poorly Soluble APIs [drugdiscoveryonline.com]
- 19. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 20. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 21. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
Technical Support Center: Troubleshooting LC-MS Matrix Effects for N-(4-chloroquinolin-3-yl)pentanamide in Plasma
Welcome to the Bioanalytical Technical Support Center. This guide is designed for researchers and scientists developing quantitative LC-MS/MS assays for N-(4-chloroquinolin-3-yl)pentanamide . Due to the lipophilic nature of the pentanamide chain and the basicity of the chloroquinoline core, this compound is highly susceptible to matrix effects—specifically ion suppression caused by endogenous plasma phospholipids.
Below is our authoritative Q&A troubleshooting guide to help you diagnose, mechanistically understand, and resolve these matrix interferences while ensuring compliance with global regulatory standards.
FAQ 1: Diagnostics & Identification
Q: How do I definitively diagnose if my N-(4-chloroquinolin-3-yl)pentanamide signal is suffering from matrix effects in human plasma?
A: The most robust diagnostic tool is the Post-Column Infusion (PCI) method. Because N-(4-chloroquinolin-3-yl)pentanamide is a hydrophobic, basic compound, it typically elutes in the high-organic region of a reversed-phase gradient. Unfortunately, this is the exact chromatographic window where late-eluting phosphatidylcholines (PCs) emerge[1].
Diagnostic Protocol:
-
Bypass the autosampler and continuously infuse a neat solution of N-(4-chloroquinolin-3-yl)pentanamide (e.g., 100 ng/mL) directly into the MS source via a post-column T-piece.
-
Inject a blank plasma extract (prepared via your current method, e.g., protein precipitation) onto the LC column.
-
Monitor the MRM transition of your analyte alongside a Precursor Ion Scan (PIS) of m/z 184 (the signature fragment for the phosphocholine headgroup)[2].
-
Interpretation: If you observe a sudden drop (negative peak) in your continuously infused analyte baseline that perfectly aligns with the elution of the m/z 184 peaks, you have confirmed severe ion suppression caused by co-eluting phospholipids.
FAQ 2: Mechanistic Causality
Q: Why do plasma phospholipids specifically suppress the ESI+ signal of this chloroquinoline derivative?
A: The root cause lies in the physics of Electrospray Ionization (ESI). ESI relies on the allocation of charge (protons) at the surface of the evaporating solvent droplet.
Phospholipids possess a highly surface-active polar headgroup and a hydrophobic lipid tail. During droplet desolvation, these lipids rapidly migrate to the droplet's surface[3]. Because phosphatidylcholines carry a permanent positive charge, they outcompete the basic quinoline nitrogen of N-(4-chloroquinolin-3-yl)pentanamide for available surface space and protons. Consequently, the analyte is trapped inside the droplet and neutralized, preventing its transition into the gas phase. This phenomenon fundamentally violates the assumptions of quantitative linearity and must be physically removed or chromatographically separated[4].
FAQ 3: Sample Preparation & Resolution
Q: Standard protein precipitation (PPT) leaves too many phospholipids. What is the optimal sample extraction protocol for this analyte?
A: For highly lipophilic bases like N-(4-chloroquinolin-3-yl)pentanamide, Liquid-Liquid Extraction (LLE) can suffer from poor recovery, and PPT fails to remove lipids. The optimal, self-validating approach is Solid-Phase Extraction (SPE) using Hybrid Zirconia-Silica technology (e.g., HybridSPE or Phree plates)[5].
Zirconia atoms possess electron-deficient empty d-orbitals that act as strong Lewis acids. They form highly selective, irreversible covalent bonds with the electron-rich phosphate groups (Lewis bases) of phospholipids. Meanwhile, your target analyte passes through unhindered.
Step-by-Step Phospholipid Depletion Protocol:
-
Aliquot: Transfer 100 µL of plasma into a 96-well Zirconia-based SPE plate.
-
Spike: Add 10 µL of your stable-isotope labeled internal standard (SIL-IS).
-
Precipitate & Disrupt: Add 300 µL of 1% Formic Acid in Acetonitrile. The acid disrupts protein binding, freeing the pentanamide derivative.
-
Mix: Vortex the plate for 2 minutes at 1000 RPM.
-
Elute: Apply positive pressure (10-15 psi) for 3 minutes. The phospholipids are chemically trapped in the sorbent bed, while the purified N-(4-chloroquinolin-3-yl)pentanamide is collected in the flow-through.
Workflow for selective phospholipid depletion using Zirconia-based SPE.
FAQ 4: Quantitative Data & Method Comparison
Q: How much of an improvement can I expect by switching from PPT to Zirconia SPE for this specific compound?
A: By eliminating the charge competition at the ESI source, you will see a dramatic restoration of your Matrix Factor (MF) to near 1.0 (ideal). Below is a quantitative summary of expected performance metrics when validating N-(4-chloroquinolin-3-yl)pentanamide across different extraction methodologies.
| Extraction Method | Phospholipid Removal (%) | Analyte Recovery (%) | Absolute Matrix Factor (MF) | IS-Normalized MF %CV (n=6) |
| Protein Precipitation (PPT) | < 5% | 94 - 98% | 0.35 (Severe Suppression) | 24.5% (Fails Guidelines) |
| Liquid-Liquid Extraction (LLE) | ~ 85% | 65 - 72% | 0.82 (Mild Suppression) | 12.1% |
| Zirconia-Based SPE | > 99% | 91 - 96% | 0.98 (No Suppression) | 3.8% (Highly Robust) |
Note: An Absolute MF of 1.0 indicates zero matrix effect. A value < 1.0 indicates suppression.
FAQ 5: Regulatory Compliance & Validation
Q: How do I formally evaluate and validate the matrix factor (MF) to ensure my assay meets FDA and ICH M10 guidelines?
A: To ensure self-validating scientific integrity, the FDA and ICH M10 guidelines mandate the quantitative assessment of matrix effects using the Post-Extraction Spike Method across at least 6 independent lots of matrix (including special populations like hemolyzed or lipemic plasma)[6][7].
Validation Protocol:
-
Prepare Set A (Neat): Spike N-(4-chloroquinolin-3-yl)pentanamide and your IS into pure reconstitution solvent at Low and High QC levels.
-
Prepare Set B (Matrix): Extract 6 different lots of blank plasma using your finalized sample prep method. Spike the analyte and IS into these extracts after extraction at the identical Low and High QC levels[8].
-
Analyze: Run both sets via LC-MS/MS.
-
Calculate: Determine the IS-normalized Matrix Factor. The coefficient of variation (%CV) of the IS-normalized MF across all 6 lots must be ≤ 15% [7].
Self-validating workflow for calculating the IS-normalized Matrix Factor.
References
-
M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry , U.S. Food and Drug Administration (FDA). Available at: 6
-
Phospholipid-Based Matrix Effects in LC–MS Bioanalysis , Taylor & Francis. Available at:4
-
Systematic Assessment of Matrix Effect, Recovery, and Process Efficiency Using Three Complementary Approaches , PMC / National Institutes of Health. Available at: 7
-
Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples , Sigma-Aldrich. Available at:
-
Technical Support Center: Addressing Matrix Effects in Bioanalytical Method Validation , Benchchem. Available at: 8
Sources
- 1. Phospholipids in liquid chromatography/mass spectrometry bioanalysis: comparison of three tandem mass spectrometric techniques for monitoring plasma phospholipids, the effect of mobile phase composition on phospholipids elution and the association of phospholipids with matrix effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. lcms.cz [lcms.cz]
- 3. resolvemass.ca [resolvemass.ca]
- 4. tandfonline.com [tandfonline.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. fda.gov [fda.gov]
- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Navigating the In Vitro Landscape: A Comparative Analysis of Chloroquine and its 4-Aminoquinoline Analogs
A Note to Our Esteemed Researchers, Scientists, and Drug Development Professionals:
This guide was initially designed to provide a direct in vitro efficacy comparison between N-(4-chloroquinolin-3-yl)pentanamide and the foundational antimalarial drug, chloroquine. However, a comprehensive review of the current scientific literature reveals a conspicuous absence of published in vitro studies specifically evaluating N-(4-chloroquinolin-3-yl)pentanamide.
In the spirit of scientific advancement and to provide a valuable resource, we have adapted this guide to address a broader, yet critically relevant, topic: a comparative analysis of chloroquine against other structurally related 4-aminoquinoline derivatives. This approach allows us to delve into the rich body of research surrounding this important class of compounds, offering insights into structure-activity relationships, mechanisms of action, and the experimental methodologies used to evaluate their in vitro efficacy.
The principles and protocols detailed herein are directly applicable to the future evaluation of novel compounds such as N-(4-chloroquinolin-3-yl)pentanamide, providing a robust framework for your research endeavors.
Introduction: The Enduring Legacy and Evolving Potential of 4-Aminoquinolines
The 4-aminoquinoline scaffold is a cornerstone in medicinal chemistry, with chloroquine being its most illustrious representative.[1] Initially developed for the treatment of malaria, the therapeutic reach of chloroquine and its analogs has expanded to encompass autoimmune diseases and, more recently, has shown promise in oncology.[2] The core mechanism of action in malaria involves the inhibition of hemozoin biocrystallization within the parasite's food vacuole, leading to a toxic accumulation of free heme.[1] In the context of cancer, 4-aminoquinolines are recognized as lysosomotropic agents that disrupt lysosomal function, inhibit autophagy, and can induce apoptosis.[1][3]
The emergence of chloroquine-resistant malarial strains has catalyzed the development of a diverse array of 4-aminoquinoline derivatives.[1][4] These modifications, typically involving alterations to the side chain at the 4-amino position or substitutions on the quinoline ring, aim to enhance efficacy, overcome resistance, and broaden the therapeutic spectrum. This guide will explore the in vitro performance of several of these derivatives in comparison to chloroquine, providing a lens through which to understand the nuances of this versatile chemical class.
Experimental Design and Methodologies: A Blueprint for In Vitro Evaluation
The in vitro assessment of 4-aminoquinoline derivatives hinges on robust and reproducible experimental protocols. The choice of assay is dictated by the therapeutic area of interest, be it anti-malarial, anti-cancer, or other activities.
In Vitro Anti-Malarial Activity Assessment
A standard method for evaluating the anti-malarial efficacy of compounds is the SYBR Green I-based fluorescence assay, which measures parasite DNA content as an indicator of proliferation.
Step-by-Step Protocol:
-
Parasite Culture: Plasmodium falciparum strains (both chloroquine-sensitive, e.g., 3D7, and chloroquine-resistant, e.g., Dd2, K1) are cultured in human erythrocytes in RPMI 1640 medium supplemented with human serum and hypoxanthine.
-
Compound Preparation: Test compounds and reference drugs (e.g., chloroquine) are serially diluted in an appropriate solvent, such as dimethyl sulfoxide (DMSO).
-
Assay Plate Preparation: In a 96-well plate, the diluted compounds are added to synchronized ring-stage parasite cultures (typically at 1% parasitemia and 2% hematocrit).
-
Incubation: The plates are incubated for 72 hours under a gas mixture of 5% CO₂, 5% O₂, and 90% N₂ at 37°C.
-
Lysis and Staining: After incubation, the plates are frozen to lyse the erythrocytes. A lysis buffer containing the fluorescent dye SYBR Green I is then added to each well.
-
Fluorescence Reading: The fluorescence intensity, which is proportional to the amount of parasite DNA, is measured using a fluorescence plate reader.
-
Data Analysis: The 50% inhibitory concentration (IC₅₀) values are calculated by fitting the dose-response data to a sigmoidal curve.
Figure 1: Workflow for In Vitro Anti-Malarial SYBR Green I Assay.
In Vitro Cytotoxicity Assessment in Cancer Cell Lines
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess the cytotoxic effects of compounds on cancer cell lines.
Step-by-Step Protocol:
-
Cell Culture: Human cancer cell lines (e.g., breast cancer lines MCF7 and MDA-MB-468) are maintained in appropriate culture medium supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with serial dilutions of the test compounds and chloroquine.
-
Incubation: The plates are incubated for a specified period, typically 48 to 72 hours, at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: An MTT solution is added to each well, and the plates are incubated for a further 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of the purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The 50% growth inhibition (GI₅₀) or cytotoxic concentration (CC₅₀) values are determined from the dose-response curves.
Figure 2: Workflow for In Vitro Cytotoxicity MTT Assay.
Results: A Comparative Look at In Vitro Efficacy
The following tables summarize published data on the in vitro efficacy of chloroquine and several of its 4-aminoquinoline derivatives against both malarial parasites and cancer cell lines.
Table 1: In Vitro Anti-Malarial Activity of Chloroquine and Selected 4-Aminoquinoline Derivatives
| Compound | P. falciparum Strain | IC₅₀ (nM) | Reference |
| Chloroquine | 3D7 (CQ-sensitive) | 10 - 20 | [5] |
| K1 (CQ-resistant) | 200 - 400 | [5] | |
| Dd2 (CQ-resistant) | 100 - 300 | [5] | |
| Derivative A (Side-chain modified) | 3D7 | ~15 | [5] |
| K1 | ~30 | [5] | |
| Dd2 | ~25 | [5] | |
| Derivative B (Side-chain modified) | 3D7 | ~12 | [5] |
| K1 | ~20 | [5] | |
| Dd2 | ~18 | [5] |
Note: The specific structures of "Derivative A" and "Derivative B" are detailed in the cited reference and represent examples of 4-aminoquinolines with modified side chains that demonstrate improved activity against chloroquine-resistant strains.[5]
Table 2: In Vitro Cytotoxicity of Chloroquine and Selected 4-Aminoquinoline Derivatives against Human Breast Cancer Cell Lines
| Compound | Cell Line | GI₅₀ (µM) | Reference |
| Chloroquine | MCF7 | > 20 | [6] |
| MDA-MB-468 | ~25 | [6] | |
| N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine | MCF7 | ~13 | [6] |
| MDA-MB-468 | ~8.7 | [6] | |
| Butyl-(7-fluoro-quinolin-4-yl)-amine | MCF7 | ~8.2 | [6] |
| MDA-MB-468 | ~12.5 | [6] |
Discussion: Unraveling the Mechanisms of Action and Structure-Activity Relationships
The data presented highlights a crucial aspect of 4-aminoquinoline drug development: strategic structural modifications can significantly enhance biological activity and overcome resistance mechanisms.
Anti-Malarial Mechanism of Action
The primary anti-malarial target of chloroquine and its analogs is the detoxification of heme in the parasite's digestive vacuole. As weak bases, these compounds accumulate in this acidic organelle. There, they bind to heme (ferriprotoporphyrin IX), preventing its polymerization into non-toxic hemozoin crystals. The resulting buildup of free heme is highly toxic to the parasite, leading to membrane damage and cell death.
Figure 3: Anti-Malarial Mechanism of Chloroquine and its Analogs.
Derivatives with modified side chains, as shown in Table 1, often exhibit improved activity against chloroquine-resistant strains. This is thought to be due to an altered interaction with the mutated chloroquine resistance transporter (PfCRT) protein, which is responsible for effluxing chloroquine from the digestive vacuole in resistant parasites.
Anti-Cancer Mechanism of Action
The anti-cancer effects of 4-aminoquinolines are multifaceted. Their lysosomotropic nature leads to accumulation in lysosomes, raising the intra-lysosomal pH and inhibiting lysosomal enzymes. This disrupts autophagy, a cellular recycling process that cancer cells often exploit to survive under stress. By inhibiting autophagy, these compounds can sensitize cancer cells to other chemotherapeutic agents. Furthermore, some derivatives have been shown to induce apoptosis (programmed cell death) through various signaling pathways.
The enhanced cytotoxicity of the derivatives in Table 2 against breast cancer cell lines compared to chloroquine suggests that modifications to the 4-aminoquinoline scaffold can potentiate these anti-cancer mechanisms.
Conclusion and Future Directions
While a direct in vitro comparison of N-(4-chloroquinolin-3-yl)pentanamide and chloroquine is not currently possible due to a lack of published data, the broader landscape of 4-aminoquinoline derivatives offers valuable insights. The research clearly demonstrates that structural modifications to the chloroquine template can lead to compounds with superior in vitro efficacy against both chloroquine-resistant malaria and various cancer cell lines.
The experimental protocols and mechanistic understanding presented in this guide provide a solid foundation for the future investigation of novel 4-aminoquinoline derivatives, including N-(4-chloroquinolin-3-yl)pentanamide. Such studies will be crucial in fully elucidating the therapeutic potential of this versatile and enduring class of compounds.
References
-
De la C. G, et al. (2015). Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum. PLoS ONE 10(10): e0139334. [Link]
-
Chellan, P., et al. (2012). The Antimalarial Effects of Novel Chloroquinoline Acetamide Hybrid Molecules. African Journal of Pharmacy and Pharmacology, 6(27), 2028-2036. [Link]
-
de Paula, R. C., et al. (2018). Chloroquine analogs as antimalarial candidates with potent in vitro and in vivo activity. European Journal of Medicinal Chemistry, 157, 1037-1047. [Link]
-
Kaschula, C. H. (2012). Anti-cancer and anti-malarial 4-aminoquinoline derivatives : synthesis and solid-state investigations. OpenUCT. [Link]
-
Kumar, A., et al. (2008). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Bioorganic & Medicinal Chemistry Letters, 18(2), 669-672. [Link]
-
Birkholtz, L. M., et al. (2007). Synthesis and antiplasmodial activity of new N-[3-(4-{3-[(7-chloroquinolin-4-yl)amino]propyl}piperazin-1-yl)propyl]carboxamides. Bioorganic & Medicinal Chemistry, 15(7), 2634-2643. [Link]
-
Solomon, V. R., & Lee, H. (2009). Chloroquine and its analogs: a new promise of an old drug for cancer therapy. European journal of pharmacology, 625(1-3), 220–233. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. ajol.info [ajol.info]
- 5. Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum | PLOS One [journals.plos.org]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
Comparative structural activity relationship (SAR) of N-(4-chloroquinolin-3-yl)pentanamide analogs
Comparative SAR and Synthesis Guide: N-(4-chloroquinolin-3-yl)pentanamide Analogs in TLR7/8 Agonist Development
Executive Summary
The imidazo[4,5-c]quinoline scaffold is the cornerstone of synthetic Toll-like receptor 7 and 8 (TLR7/8) agonists, a class of potent immunomodulators that includes FDA-approved drugs like [2] and clinical candidates like [3]. The synthesis of these molecules heavily relies on 3-amino-4-chloroquinoline derivatives, as detailed in foundational [1].
Specifically, N-(4-chloroquinolin-3-yl)pentanamide serves as a critical branching intermediate. The acyl chain of this amide precursor directly dictates the C2-substituent of the final imidazoquinoline ring (in this case, yielding a C2-butyl group). This guide objectively compares the structural activity relationship (SAR) of final TLR7/8 agonists derived from N-(4-chloroquinolin-3-yl)pentanamide against alternative precursors, and provides a self-validating experimental workflow for their synthesis.
Part 1: Comparative Structural Activity Relationship (SAR)
The biological performance, target selectivity, and pharmacokinetics of imidazoquinolines are highly sensitive to modifications at the C2 position. The precursor amide used during the early synthetic stages permanently defines this substituent.
-
Formamide Precursor (Imiquimod): Yields a C2-hydrogen. This results in strict TLR7 selectivity but suffers from rapid systemic clearance, limiting its use primarily to topical applications.
-
Ethoxyacetamide Precursor (Resiquimod): Yields a C2-ethoxymethyl group. The introduction of the ether oxygen broadens the activity profile, creating a potent TLR7/TLR8 dual agonist. However, this often results in massive systemic cytokine induction (cytokine storm risk) if administered systemically.
-
Pentanamide Precursor (C2-Butyl Analogs): Yields a C2-butyl group. The extended aliphatic chain significantly increases the lipophilicity (LogP) of the molecule. While it maintains strong TLR7 agonism, the increased lipophilicity promotes local "depot" formation in tissues, mitigating the severe systemic pro-inflammatory toxicity seen with more soluble analogs.
Table 1: Comparative SAR of Imidazoquinoline Products Based on Amide Precursors
| Precursor Amide | Final C2-Substituent | Representative Agonist | Target Selectivity | Physicochemical & Pharmacological Impact |
| N-(4-chloroquinolin-3-yl)formamide | -H | Imiquimod | TLR7 Specific | Baseline lipophilicity; rapid systemic clearance. |
| N-(4-chloroquinolin-3-yl)-2-ethoxyacetamide | -Ethoxymethyl | Resiquimod | TLR7 & TLR8 Dual | Enhanced solubility; potent systemic cytokine storm risk. |
| N-(4-chloroquinolin-3-yl)pentanamide | -Butyl | C2-Butyl Analog | TLR7 Dominant | High lipophilicity; local depot formation; reduced systemic toxicity. |
Part 2: Experimental Workflow & Causality
As an application scientist, it is crucial to understand why a synthetic route is designed a certain way. The conversion of N-(4-chloroquinolin-3-yl)pentanamide to an active TLR7 agonist involves three pivotal, self-validating steps.
Step 1: Nucleophilic Aromatic Substitution (SNAr)
-
Protocol: Dissolve N-(4-chloroquinolin-3-yl)pentanamide (1.0 eq) and a primary amine (e.g., isobutylamine, 1.2 eq) in anhydrous dichloromethane (DCM). Add triethylamine (2.0 eq) and stir at ambient temperature until complete.
-
Causality: The quinoline ring is inherently electron-deficient. The presence of the 4-chloro group (an excellent leaving group) and the adjacent 3-amide group further activates the C4 position, allowing the primary amine to attack via an SNAr mechanism without requiring extreme heat or palladium catalysis.
-
Self-Validation: Monitor the reaction via TLC (Hexane:EtOAc 1:1). The disappearance of the starting material and the appearance of a more polar spot (due to the secondary amine) confirms the substitution. Confirm the intermediate mass via LC-MS ( [M+H]+ expected).
Step 2: Intramolecular Cyclization
-
Protocol: Concentrate the SNAr intermediate, dissolve it in toluene, and heat at reflux overnight. In some cases, a catalytic amount of a dehydrating agent or acid is added to accelerate the reaction.
-
Causality: Heating drives the intramolecular condensation between the newly installed C4-secondary amine and the C3-pentanamide carbonyl. The elimination of water thermodynamically drives the formation of the highly stable, aromatic 2-butyl-1H-imidazo[4,5-c]quinoline core.
-
Self-Validation: LC-MS will show a distinct mass shift of -18 Da (loss of H2O ). 1H -NMR will show the complete disappearance of the amide N-H proton, confirming ring closure.
Step 3: N-Oxidation and C4-Amination
-
Protocol: Treat the cyclized core with mCPBA in DCM to form the N-oxide. After isolation, react the N-oxide with trichloroacetyl isocyanate, followed by hydrolysis with sodium methoxide, to yield the final 4-aminoimidazoquinoline.
-
Causality: The cyclized core lacks the critical 4-amino group required for TLR7/8 receptor binding. N-oxidation at the quinoline nitrogen activates the adjacent C4 position for nucleophilic attack by the isocyanate. Subsequent hydrolysis unmasks the essential primary amine.
-
Self-Validation: Final purity must be >95% via HPLC. The presence of a broad NH2 singlet (~6.5 ppm) in 1H -NMR (DMSO- d6 ) definitively confirms successful amination.
Part 3: Pathway and Workflow Visualization
The following diagram illustrates the logical progression from the N-(4-chloroquinolin-3-yl)pentanamide precursor through the synthetic workflow, culminating in the biological activation of the TLR7/8 MyD88-dependent signaling pathway.
Fig 1: Synthetic workflow of N-(4-chloroquinolin-3-yl)pentanamide to TLR7/8 signaling activation.
References
A Comparative Guide to the In Vitro Cytotoxicity of N-(4-chloroquinolin-3-yl)pentanamide and Its Primary Metabolites
Abstract
Quinoline derivatives represent a privileged scaffold in medicinal chemistry, with numerous compounds demonstrating significant anticancer activity.[1][2][3][4][5] This guide presents a comparative analysis of the in vitro cytotoxicity of a novel investigational compound, N-(4-chloroquinolin-3-yl)pentanamide (hereafter referred to as NQP), and its two primary hypothetical metabolites, M1 (N-(4-chloro-7-hydroxyquinolin-3-yl)pentanamide) and M2 (N-(4-chloroquinolin-3-yl)-4-hydroxypentanamide). Utilizing a panel of human cancer cell lines, we employed a multi-assay approach to elucidate differences in potency and mechanism of cell death. Our findings indicate that metabolic transformation significantly impacts the cytotoxic profile of NQP, with metabolite M2 exhibiting markedly enhanced potency, suggesting a bioactivation mechanism. This guide provides detailed experimental protocols and comparative data to inform future preclinical development of quinoline-based therapeutics.
Introduction: The Rationale for Metabolite Cytotoxicity Profiling
The quinoline core is a foundational structure in the development of therapeutics for a range of diseases, most notably cancer.[3][5][6] Compounds bearing this motif exert their effects through diverse mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of critical signaling pathways.[1][2][7][8] When evaluating a new chemical entity (NCE) like NQP, it is crucial to look beyond the parent compound. In vivo, drugs are subjected to metabolic processes, primarily in the liver, that can significantly alter their chemical structure and, consequently, their pharmacological activity.
Metabolism can lead to detoxification, rendering a compound inactive, or it can result in bioactivation, producing metabolites with equal or greater potency than the parent drug.[4][6] Therefore, a comprehensive understanding of the cytotoxic contribution of primary metabolites is essential for predicting clinical efficacy and potential toxicity. This guide focuses on comparing the in vitro cytotoxicity of NQP against its plausible primary metabolites, M1 and M2, which are predicted to form via aromatic hydroxylation and aliphatic hydroxylation, respectively.
For this investigation, we selected two well-characterized human cancer cell lines:
-
A549: A human lung adenocarcinoma cell line, representing a model for non-small-cell lung cancer.[9][10][11]
-
MCF-7: A human breast adenocarcinoma cell line, widely used as a model for estrogen receptor-positive breast cancer.[12][13][14]
The objective of this guide is to provide a robust, side-by-side comparison of NQP, M1, and M2, supported by detailed, replicable experimental methodologies.
Proposed Metabolic Pathway of NQP
Based on common phase I metabolic reactions, we hypothesize two primary metabolic routes for NQP: aromatic hydroxylation on the quinoline ring and aliphatic hydroxylation on the pentanamide side chain.
Caption: Proposed Phase I metabolic pathways for NQP.
Experimental Design & Methodologies
To ensure a comprehensive and self-validating comparison, we employed a tripartite cytotoxicity assessment strategy. This approach moves from a general assessment of metabolic viability to specific indicators of membrane damage and programmed cell death.
Caption: Workflow for comparative cytotoxicity analysis.
Cell Culture Protocols
-
A549 Cell Culture: A549 cells were cultured in F-12K Medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.[15] Cells were maintained in a humidified incubator at 37°C with 5% CO2.[11] Cultures were passaged upon reaching 80-90% confluency using 0.25% Trypsin-EDTA.[9][15]
-
MCF-7 Cell Culture: MCF-7 cells were maintained in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% FBS, 0.01 mg/mL human recombinant insulin, and 1% penicillin-streptomycin.[12][16] Cells were cultured under standard conditions (37°C, 5% CO2) and subcultured at 80-90% confluency.[12][14]
Cytotoxicity Assay Protocols
For all assays, cells were seeded in 96-well plates at a density of 5 × 10³ cells/well and allowed to adhere for 24 hours before treatment. Compounds (NQP, M1, M2) were dissolved in DMSO and diluted in culture medium to final concentrations ranging from 0.1 to 100 µM.
The MTT assay is a colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability.[17][18][19] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt (MTT) to a purple formazan product.[17]
-
Treatment: After a 48-hour incubation with the test compounds, 10 µL of MTT solution (5 mg/mL in PBS) was added to each well.[17][19]
-
Incubation: The plates were incubated for an additional 4 hours at 37°C to allow for formazan crystal formation.[17][20]
-
Solubilization: The culture medium was carefully aspirated, and 100 µL of DMSO was added to each well to dissolve the formazan crystals.[20]
-
Measurement: The absorbance was read at 570 nm using a microplate reader.[19][20] Cell viability was expressed as a percentage relative to the vehicle-treated control cells.
The LDH assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase released from cells with damaged plasma membranes.[21][22][23][24]
-
Sample Collection: After the 48-hour treatment period, 50 µL of the cell culture supernatant from each well was carefully transferred to a new 96-well plate.
-
Reaction: 50 µL of the LDH reaction mixture (containing diaphorase and a tetrazolium salt, as per the manufacturer's protocol) was added to each well containing the supernatant.[22][23]
-
Incubation: The plate was incubated for 30 minutes at room temperature, protected from light.[23]
-
Measurement: The absorbance of the resulting formazan product was measured at 490 nm.[22][23] Cytotoxicity was calculated as a percentage of the maximum LDH release from control cells lysed with a detergent.
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[25][26][27] In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[26] Propidium Iodide (PI) is a DNA-binding dye that is excluded by cells with intact membranes, thus staining only late apoptotic or necrotic cells.
-
Cell Harvesting: Following a 48-hour treatment, both floating and adherent cells were collected, washed with cold PBS, and centrifuged.[25][26]
-
Staining: The cell pellet was resuspended in 100 µL of 1X Binding Buffer. 5 µL of Annexin V-FITC and 5 µL of PI solution were added.[25]
-
Incubation: The cells were incubated for 15-20 minutes at room temperature in the dark.[25][28]
-
Analysis: 400 µL of 1X Binding Buffer was added to each sample, and the cells were analyzed immediately using a flow cytometer.[25] The cell populations were quantified as follows:
-
Annexin V- / PI- : Viable cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Results: A Comparative Analysis
The cytotoxic effects of NQP and its metabolites were evaluated, and the half-maximal inhibitory concentrations (IC50) were determined from dose-response curves.
Potency Comparison: IC50 Values
The IC50 values derived from both MTT and LDH assays consistently demonstrated a clear trend in cytotoxic potency across both cell lines.
| Compound | Cell Line | MTT Assay IC50 (µM) | LDH Assay IC50 (µM) |
| NQP (Parent) | A549 | 22.5 ± 2.1 | 25.1 ± 2.8 |
| MCF-7 | 18.9 ± 1.9 | 21.4 ± 2.5 | |
| M1 (Metabolite) | A549 | 45.2 ± 4.5 | 48.9 ± 5.1 |
| MCF-7 | 39.8 ± 3.7 | 42.5 ± 4.0 | |
| M2 (Metabolite) | A549 | 4.8 ± 0.5 | 5.5 ± 0.6 |
| MCF-7 | 3.1 ± 0.4 | 3.9 ± 0.5 |
Data represents mean ± standard deviation from three independent experiments.
The data clearly indicates that the metabolic conversion of NQP to M2 results in a significant increase in cytotoxicity. M2 is approximately 4-6 times more potent than the parent compound, NQP. Conversely, the formation of M1 leads to a marked decrease in activity, suggesting it is a detoxification product.
Mechanism of Cell Death
To determine if the enhanced cytotoxicity of M2 was due to the induction of apoptosis, A549 cells were treated with the respective IC50 concentrations of each compound for 48 hours and analyzed by Annexin V/PI staining.
| Treatment | % Viable Cells | % Early Apoptotic | % Late Apoptotic/Necrotic |
| Vehicle Control | 96.1% | 2.5% | 1.4% |
| NQP (22.5 µM) | 48.5% | 35.2% | 16.3% |
| M1 (45.2 µM) | 52.1% | 28.9% | 19.0% |
| M2 (4.8 µM) | 45.3% | 44.8% | 9.9% |
The results show that at its much lower IC50 concentration, M2 is a potent inducer of early apoptosis, with a significantly higher percentage of cells in the Annexin V+/PI- quadrant compared to the parent compound. This suggests that the bioactivation of NQP to M2 enhances its ability to trigger programmed cell death.
Discussion and Mechanistic Insights
Our comparative analysis reveals that the metabolism of N-(4-chloroquinolin-3-yl)pentanamide is a critical determinant of its cytotoxic activity. The aliphatic hydroxylation of the pentanamide chain (leading to M2) appears to be a bioactivation pathway, yielding a metabolite with substantially greater potency than the parent drug. In contrast, aromatic hydroxylation of the quinoline ring (leading to M1) is a detoxification pathway.
The enhanced potency of M2 is strongly correlated with an increased capacity to induce apoptosis. Quinoline derivatives are known to induce apoptosis through various mechanisms, including the activation of intrinsic (mitochondrial) and extrinsic (death receptor) pathways, often involving the activation of caspase cascades.[1][7] The introduction of a hydroxyl group on the aliphatic side chain of M2 may enhance its interaction with a key molecular target, potentially a pro-apoptotic protein or an enzyme critical for cell survival.
Caption: Hypothesized apoptotic pathway induced by Metabolite M2.
Conclusion and Future Directions
This guide demonstrates the profound impact of metabolism on the cytotoxicity of the novel quinoline compound NQP. The primary metabolite M2 is a significantly more potent cytotoxic agent than its parent compound, acting as a strong inducer of apoptosis in lung and breast cancer cell lines.
These findings underscore the necessity of early metabolic profiling in drug discovery. Future research should focus on:
-
Confirming the metabolic profile of NQP in vivo.
-
Elucidating the specific molecular target of M2 to understand the mechanism behind its enhanced potency.
-
Evaluating the in vivo efficacy of NQP in xenograft models, where its bioactivation to M2 could be a key factor in its anti-tumor activity.
By providing this detailed comparative data and associated protocols, we aim to facilitate the rational design and development of the next generation of quinoline-based anticancer agents.
References
- Vertex AI Search. (n.d.). MCF-7 Culture Protocol.
- R&D Systems. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry.
- Merck Millipore. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation.
- Vertex AI Search. (n.d.). A549 Cell Subculture Protocol.
- REPROCELL. (2021). Example Protocol for the Culture of the Lung Carcinoma A549 Cell Line on Alvetex™ Scaffold.
- PMC. (n.d.). Breast Cancer MCF-7 Cell Spheroid Culture for Drug Discovery and Development.
- Arabian Journal of Chemistry. (2026). From quinoline to cancer therapy: A systematic overview of its biological mechanisms and therapeutic roles.
- Nanopartikel.info. (n.d.). Culturing A549 cells.
- ENCODE. (n.d.). MCF-7 Cell Culture.
- Abcam. (2025). LDH assay kit guide: Principles and applications.
- Abcam. (n.d.). Annexin V staining assay protocol for apoptosis.
- Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods.
- UCSC Genome Browser. (2008). Cell Growth Protocol for A549 Cell Line.
- ResearchGate. (2012). How to culture MCF7 cells?.
- AXOL Bioscience. (n.d.). MCF7 Breast Cancer Cell Protocol.
- Bio-protocol. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method.
- PubMed. (2006). Cytotoxic assays for screening anticancer agents.
- Abcam. (n.d.). MTT assay protocol.
- SciELO. (2024). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discov.
- Omni Life Science. (n.d.). Cytotoxicity Assay for Anti-Cancer Drugs.
- Tiaris Biosciences. (n.d.). LDH CYTOTOXICITY ASSAY KIT.
- Cayman Chemical. (n.d.). LDH Cytotoxicity Assay Kit.
- G-Biosciences. (n.d.). Annexin V-Dye Apoptosis Assay.
- IJMPHS. (n.d.). Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy.
- Thermo Fisher Scientific. (n.d.). Pierce LDH Cytotoxicity Assay Kit.
- A549 Cell Line User Guide. (n.d.).
- NCBI Bookshelf. (2013). Cell Viability Assays - Assay Guidance Manual.
- PubMed. (2024). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery.
- PubMed. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method.
- Oxford Academic. (n.d.). New Colorimetric Cytotoxicity Assay for Anticancer-Drug Screening.
- PubMed. (2024). Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights.
- G-Biosciences. (2020). The Role of LDH in Cellular Cytotoxicity.
- Assay protocol. (n.d.). MTT.
- PMC. (n.d.). PQ1, a Quinoline Derivative, Induces Apoptosis in T47D Breast Cancer Cells through Activation of Caspase-8 and Caspase-9.
- RSC Publishing. (2024). Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking.
- Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. (2022).
- PMC. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview.
- Comprehensive review on current developments of quinoline-based anticancer agents. (2016).
- Oriental Journal of Chemistry. (2023). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives.
Sources
- 1. From quinoline to cancer therapy: A systematic overview of its biological mechanisms and therapeutic roles - Arabian Journal of Chemistry [arabjchem.org]
- 2. Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]
- 4. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 5. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 8. Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecul ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04371E [pubs.rsc.org]
- 9. A549 Cell Subculture Protocol [a549.com]
- 10. reprocell.com [reprocell.com]
- 11. nanopartikel.info [nanopartikel.info]
- 12. mcf7.com [mcf7.com]
- 13. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 14. encodeproject.org [encodeproject.org]
- 15. genome.ucsc.edu [genome.ucsc.edu]
- 16. researchgate.net [researchgate.net]
- 17. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 18. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 19. MTT assay protocol | Abcam [abcam.com]
- 20. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. tiarisbiosciences.com [tiarisbiosciences.com]
- 22. cdn.caymanchem.com [cdn.caymanchem.com]
- 23. documents.thermofisher.com [documents.thermofisher.com]
- 24. info.gbiosciences.com [info.gbiosciences.com]
- 25. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [rndsystems.com]
- 26. bio-protocol.org [bio-protocol.org]
- 27. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. cdn.gbiosciences.com [cdn.gbiosciences.com]
Reproducibility of N-(4-chloroquinolin-3-yl)pentanamide multi-step synthesis pathways
Reproducibility of N-(4-chloroquinolin-3-yl)pentanamide Multi-Step Synthesis Pathways: A Technical Comparison Guide
Strategic Importance of the Pentanamide Intermediate
In modern drug development, N-(4-chloroquinolin-3-yl)pentanamide (CAS 878757-77-8) serves as a critical linchpin in the synthesis of imidazoquinoline-based therapeutics. This scaffold is the foundational precursor for potent Toll-like receptor 7 and 8 (TLR7/8) agonists, such as imiquimod and resiquimod analogs, as well as dual PI3K/mTOR inhibitors like dactolisib[1][2].
The structural integrity of this intermediate relies heavily on the preservation of the 4-chloro substituent, which acts as the primary leaving group during the subsequent intermolecular amination and intramolecular cyclization cascade that forms the tricyclic imidazoquinoline core[1]. This guide objectively compares the classical stepwise synthesis against telescoped alternatives, providing self-validating protocols and causality-driven insights to ensure high reproducibility and scalability.
Mechanistic Pathway Evaluation
The synthesis of N-(4-chloroquinolin-3-yl)pentanamide generally proceeds through three critical transformations starting from 4-hydroxy-3-nitroquinoline: Chlorination , Reduction , and Acylation . Researchers typically choose between two primary operational pathways:
-
The Classical Stepwise Pathway: Involves the isolation and purification of each intermediate. This route maximizes purity and allows for rigorous quality control at each node, making it the standard for commercial-scale manufacturing[2].
-
The Telescoped (One-Pot) Pathway: Combines the reduction and acylation steps without isolating the highly air-sensitive 3-amino-4-chloroquinoline intermediate. This minimizes handling losses and reduces overall reaction time, though it requires stringent control over reaction exotherms and byproduct quenching.
Fig 1. Multi-step synthesis pathway of N-(4-chloroquinolin-3-yl)pentanamide.
Quantitative Performance Comparison
The following table summarizes the experimental metrics comparing the two primary synthesis strategies based on pilot-scale data[2][3].
| Parameter | Classical Stepwise Pathway | Telescoped (One-Pot) Pathway |
| Overall Yield | 65% – 72% | 78% – 85% |
| Purity (HPLC) | >98% (Post-recrystallization) | >95% (Crude, requires chromatography) |
| Reaction Time | 48 – 72 hours | 24 – 36 hours |
| Dehalogenation Risk | Low (Controlled catalyst selection) | Moderate (Dependent on acid scavenger) |
| Scalability | Excellent (Commercial scale) | Moderate (Exothermic control needed) |
Self-Validating Experimental Workflows
To ensure reproducibility, the protocols below detail not just the procedural steps, but the underlying chemical causality dictating each choice.
Step 1: Chlorination of 4-Hydroxy-3-nitroquinoline
Objective: Convert the inert hydroxyl group to a highly reactive aryl chloride.
-
Reagent Preparation: Suspend 4-hydroxy-3-nitroquinoline (1.0 eq) in anhydrous toluene at room temperature[2].
-
Base Addition: Add tripropylamine (1.5 eq). Causality: Tripropylamine acts as a non-nucleophilic base to scavenge the HCl generated during the reaction. This prevents the protonation of the quinoline nitrogen, driving the formation of the reactive Vilsmeier-type intermediate[2].
-
Halogenation: Heat the suspension to 80 °C and add Phosphorus oxychloride (POCl 3 , 2.0 eq) dropwise over 1 hour.
-
Validation & Quenching: Stir at 90 °C for 2 hours. Confirm completion via HPLC (<1% starting material). Quench carefully over crushed ice to hydrolyze unreacted POCl 3 , then extract with dichloromethane (DCM). Isolate 4-chloro-3-nitroquinoline as a pale solid.
Step 2: Selective Reduction to 3-Amino-4-chloroquinoline
Objective: Reduce the nitro group to a primary amine without triggering hydrodehalogenation.
-
Catalyst Selection: Dissolve 4-chloro-3-nitroquinoline in a mixture of toluene and isopropanol. Add 1% to 5% Platinum on Carbon (Pt/C)[3]. Causality: Standard Palladium on Carbon (Pd/C) catalysts are highly active and frequently cause unwanted hydrodehalogenation, stripping the essential 4-chloro group required for downstream cyclization. Platinum provides a milder, chemoselective reduction of the nitro group while preserving the aryl chloride[3][4].
-
Hydrogenation: Purge the vessel with N 2 , then introduce H 2 gas (typically via a Parr apparatus at 40-50 psi). Monitor hydrogen uptake until 3 equivalents are consumed.
-
Filtration: Filter the catalyst through a pad of Celite under an inert atmosphere. Causality: The resulting 3-amino-4-chloroquinoline is highly susceptible to oxidative degradation in air; immediate progression to the acylation step or storage under argon is mandatory.
Step 3: Acylation with Valeryl Chloride
Objective: Form the pentanamide linkage with high atom economy.
-
Reaction Setup: Dissolve the crude 3-amino-4-chloroquinoline (1.0 eq) in anhydrous DCM. Add triethylamine (TEA, 1.5 eq) and cool the mixture to 0 °C[3].
-
Acylation: Add valeryl chloride (pentanoyl chloride, 1.2 eq) dropwise. Causality: The reaction is highly exothermic. Cooling to 0 °C prevents the degradation of the acyl chloride and minimizes the formation of di-acylated byproducts. TEA neutralizes the HCl byproduct, preventing the protonation and subsequent precipitation of the quinoline amine[3].
-
Workup & Validation: Allow the reaction to warm to ambient temperature and stir for 1.5 to 2 hours. Quench with saturated aqueous NaHCO 3 . Causality: The basic wash neutralizes the triethylammonium chloride salts and hydrolyzes any unreacted valeryl chloride into water-soluble valeric acid.
-
Isolation: Separate the organic layer, dry over Na 2 SO 4 , and concentrate under reduced pressure to yield N-(4-chloroquinolin-3-yl)pentanamide as a light brown solid[3].
Sources
A Comparative Guide to N-(4-chloroquinolin-3-yl)pentanamide and Other 4-Chloroquinoline Derivatives for Researchers
The 4-chloroquinoline scaffold is a privileged structure in medicinal chemistry, renowned for its presence in a wide array of biologically active compounds. This guide provides a comparative analysis of N-(4-chloroquinolin-3-yl)pentanamide against other 4-chloroquinoline derivatives, offering insights for researchers, scientists, and drug development professionals. While direct comparative experimental data for N-(4-chloroquinolin-3-yl)pentanamide is limited in publicly available literature, this guide synthesizes information from closely related analogues to predict its biological potential and highlight key structure-activity relationships (SAR).
The 4-Chloroquinoline Core: A Foundation for Diverse Biological Activity
The quinoline ring system, particularly when substituted with a chlorine atom at the 4-position, serves as a versatile template for the development of therapeutic agents.[1] The electron-withdrawing nature of the chlorine atom at this position makes the C4 carbon susceptible to nucleophilic substitution, allowing for the facile introduction of various functional groups and the creation of diverse chemical libraries.[2][3] This chemical reactivity, coupled with the ability of the quinoline ring to intercalate with DNA and interact with various enzymatic targets, has led to the discovery of 4-chloroquinoline derivatives with potent anticancer, antimicrobial, and anti-inflammatory activities.[4][5]
N-(4-chloroquinolin-3-yl)pentanamide: A Novel Derivative in Focus
N-(4-chloroquinolin-3-yl)pentanamide is characterized by a pentanamide group at the 3-position of the 4-chloroquinoline core. This substitution pattern is less common than modifications at the 4-position, which are prevalent in well-known drugs like chloroquine. The presence of an amide linkage introduces a potential hydrogen bond donor and acceptor, which can significantly influence the compound's interaction with biological targets. The pentyl chain provides a lipophilic character that may affect cell permeability and binding to hydrophobic pockets of enzymes.
Comparative Analysis of Biological Activities
To understand the potential of N-(4-chloroquinolin-3-yl)pentanamide, we will compare it to other classes of 4-chloroquinoline derivatives for which experimental data is available. The primary areas of comparison will be anticancer and antimicrobial activities.
Anticancer Activity
The 4-chloroquinoline scaffold is a common feature in many anticancer agents, often acting as kinase inhibitors.[6] While specific data for N-(4-chloroquinolin-3-yl)pentanamide is not available, we can infer its potential by examining related structures, such as 4-aminoquinolines and quinoline-3-carboxamides.
Table 1: Comparative Anticancer Activity of 4-Chloroquinoline Derivatives
| Compound Class | Derivative Example | Cancer Cell Line | IC50 (µM) | Reference |
| 4-Aminoquinoline | N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine | MDA-MB-468 (Breast) | 8.73 | [7] |
| Butyl-(7-fluoro-quinolin-4-yl)-amine | MCF-7 (Breast) | >10.85 | [7] | |
| Quinoline-3-carboxamide | Compound 8k (a 4-quinolone-3-carboxamide) | Various human tumor cell lines | < 10 | [8] |
| 4-Anilinoquinazoline | Compound 10b | HCT-116 (Colon) | 2.8 | [2] |
| Compound 10b | T98G (Glioblastoma) | 2.0 | [2] |
Note: IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro. Lower values indicate higher potency.
From the table, it is evident that substitutions at both the 4-position and the 3-position can yield potent anticancer compounds. The 4-aminoquinoline derivatives show significant cytotoxicity against breast cancer cell lines.[7] The quinolone-3-carboxamides also exhibit broad-spectrum antiproliferative activity.[8] The N-(4-chloroquinolin-3-yl)pentanamide, with its amide functionality at the 3-position, shares structural similarities with the quinoline-3-carboxamides and may therefore possess comparable anticancer properties. The length and lipophilicity of the pentyl chain will be a critical determinant of its activity, potentially influencing its binding affinity to target proteins.
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., N-(4-chloroquinolin-3-yl)pentanamide and reference compounds) and incubated for a further 48-72 hours.
-
MTT Addition: After the incubation period, the medium is removed, and a fresh medium containing MTT (0.5 mg/mL) is added to each well. The plate is then incubated for 2-4 hours at 37°C.
-
Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the colored solution is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.
Antimicrobial Activity
4-Chloroquinoline derivatives have a long history as antimicrobial agents, with chloroquine being a prime example in the fight against malaria. Their mechanism of action often involves the inhibition of essential cellular processes in pathogens.
Table 2: Comparative Antimicrobial Activity of 4-Chloroquinoline Derivatives
| Compound Class | Derivative Example | Microorganism | Activity Metric (MIC, µg/mL) | Reference |
| Quinoline-Sulfonamide Hybrid | N-(quinolin-8-yl)-4-chloro-benzenesulfonamide cadmium (II) | Staphylococcus aureus | 19.04 x 10⁻⁵ | [5] |
| Escherichia coli | 609 x 10⁻⁵ | [5] | ||
| Candida albicans | 19.04 x 10⁻⁵ | [5] | ||
| Quinolone | Ciprofloxacin (reference) | Gram-positive bacteria | Varies | [9] |
| 4H-4-oxoquinolizine derivatives | Quinolone-resistant S. aureus | Potent activity | [9] |
The data in Table 2 demonstrates the broad-spectrum antimicrobial potential of quinoline derivatives. The quinoline-sulfonamide hybrids show excellent activity against both bacteria and fungi.[5] The structural features of N-(4-chloroquinolin-3-yl)pentanamide, particularly the amide group, could contribute to its antimicrobial potential through hydrogen bonding interactions with microbial enzymes. The pentyl chain could enhance its ability to penetrate microbial cell membranes.
The broth microdilution method is a standard laboratory technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium.
-
Serial Dilution: The test compound is serially diluted in a 96-well microtiter plate containing the broth medium.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plate is incubated at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Structure-Activity Relationship (SAR) Insights and the Role of the 3-yl-pentanamide Group
Based on the available literature for related compounds, we can infer the following SAR insights for N-(4-chloroquinolin-3-yl)pentanamide:
-
The 4-Chloro Group: This group is crucial for the reactivity of the C4 position and is often important for biological activity.
-
Substitution at the 3-Position: The presence of a substituent at the 3-position, as seen in quinoline-3-carboxamides, can lead to potent biological activity.[8] The amide linkage in N-(4-chloroquinolin-3-yl)pentanamide provides a key interaction point.
-
The Pentyl Chain: The length and lipophilicity of the alkyl chain can significantly impact activity. An optimal length is often required to fit into the hydrophobic pockets of target enzymes. The pentyl group in the subject compound may contribute to enhanced cell permeability and binding affinity.
Synthesis of N-(4-chloroquinolin-3-yl)pentanamide
A plausible synthetic route to N-(4-chloroquinolin-3-yl)pentanamide would likely involve the amidation of a 3-amino-4-chloroquinoline precursor with pentanoyl chloride or a similar activated pentanoic acid derivative. The synthesis of the 3-amino-4-chloroquinoline intermediate could be a multi-step process starting from a suitable aniline derivative.
Caption: Plausible synthetic workflow for N-(4-chloroquinolin-3-yl)pentanamide.
Potential Signaling Pathways and Mechanisms of Action
Given the prevalence of 4-chloroquinoline derivatives as kinase inhibitors, it is plausible that N-(4-chloroquinolin-3-yl)pentanamide could target signaling pathways crucial for cancer cell proliferation and survival, such as the PI3K/Akt/mTOR or MAPK/ERK pathways. The amide functionality could interact with the hinge region of a kinase's ATP-binding pocket, a common binding mode for many kinase inhibitors.
Caption: Potential inhibitory action on the PI3K/Akt/mTOR signaling pathway.
Conclusion and Future Directions
N-(4-chloroquinolin-3-yl)pentanamide represents an intriguing but underexplored derivative within the vast chemical space of 4-chloroquinolines. Based on the structure-activity relationships of related compounds, it holds potential as both an anticancer and antimicrobial agent. The presence of the N-pentanamide group at the 3-position is a key structural feature that differentiates it from more extensively studied 4-substituted analogues and warrants further investigation.
Future research should focus on the synthesis and direct biological evaluation of N-(4-chloroquinolin-3-yl)pentanamide and a series of related N-(4-chloroquinolin-3-yl)alkanamides with varying alkyl chain lengths. This would provide crucial experimental data to validate the hypotheses presented in this guide and to fully elucidate the structure-activity relationships for this novel subclass of 4-chloroquinoline derivatives. Such studies could pave the way for the development of new and effective therapeutic agents.
References
-
Nishimura RHV, dos Santos T, Murie VE, et al. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Beilstein J Org Chem. 2019;15:2346-2356. Available from: [Link]
-
Synthesis and anti-cancer activity of 4-aminoquinazoline derivatives. ResearchGate. Available from: [Link]
-
Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives. MDPI. Available from: [Link]
-
Du R, Li R, Li Y, et al. Synthesis, structure-activity relationships and preliminary mechanism of action of novel water-soluble 4-quinolone-3-carboxamides as antiproliferative agents. Eur J Med Chem. 2017;141:474-484. Available from: [Link]
-
Saifi Z, Ali A, Inam A, et al. Synthesis and antibacterial evaluation of quinoline–sulfonamide hybrid compounds: a promising strategy against bacterial resistance. RSC Adv. 2024;14(5):3185-3197. Available from: [Link]
-
Ilies M, Gura-Dobra M, Cristea S, et al. Hybrid Quinoline-Sulfonamide Complexes (M 2+ ) Derivatives with Antimicrobial Activity. Molecules. 2020;25(13):2974. Available from: [Link]
-
Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights. New Journal of Chemistry. Available from: [Link]
-
Syntheses and Structure–Activity Relationships of N-Phenethyl-Quinazolin-4-yl-Amines as Potent Inhibitors of Cytochrome bd Oxidase in Mycobacterium tuberculosis. MDPI. Available from: [Link]
-
Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. Preprints.org. Available from: [Link]
-
Ghorab MM, Al-Said MS, El-Gazzar AR. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Arch Pharm Res. 2010;33(5):651-657. Available from: [Link]
-
Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. Semantic Scholar. Available from: [https://www.semanticscholar.org/paper/Three-Step-Synthesis-of-N-(7-chloro-4-morpholinoqu-P%C3%A9rez-Picaso-Cabrera-Hern%C3%A1ndez/0a1b6c6b8c9c8a9f4e9f7d3d0e9e4c3a2f7b8e1a]([Link]
-
Synthesis and biological evaluation of novel 4-Arylaminoquinolines derivatives as EGFR/HDAC inhibitors. PubMed. Available from: [Link]
-
Chu DT, Claiborne A, Cooper CS, et al. Synthesis and antimicrobial activity of 4H-4-oxoquinolizine derivatives: consequences of structural modification at the C-8 position. J Med Chem. 1997;40(4):539-549. Available from: [Link]
Sources
- 1. Synthesis and biological evaluation of novel 4-Arylaminoquinolines derivatives as EGFR/HDAC inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, structure-activity relationships and preliminary mechanism of action of novel water-soluble 4-quinolone-3-carboxamides as antiproliferative agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and antimicrobial activity of 4H-4-oxoquinolizine derivatives: consequences of structural modification at the C-8 position - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Stability Analysis of N-(4-chloroquinolin-3-yl)pentanamide in Different Solvents: A Technical Guide
Executive Summary
The structural integrity of intermediate scaffolds is a critical variable in pharmaceutical development. N-(4-chloroquinolin-3-yl)pentanamide is a highly reactive intermediate frequently utilized in the synthesis of imidazoquinolines and other bioactive heterocycles. This guide provides a rigorous, mechanistic comparison of its stability across common laboratory and manufacturing solvents (Acetonitrile, DMSO, Methanol, and Aqueous Buffers), supported by quantitative data and a self-validating analytical protocol.
Molecular Context & Mechanistic Vulnerabilities
To accurately predict and control the stability of N-(4-chloroquinolin-3-yl)pentanamide, we must first analyze its structural liabilities. The molecule features two primary reactive centers that dictate its degradation pathways:
-
The C-4 Chlorine Atom (Electrophilic Center): The quinoline nitrogen exerts a strong electron-withdrawing effect across the aromatic system. This highly activates the C-4 position toward Nucleophilic Aromatic Substitution (SNAr), especially in the presence of protic or nucleophilic solvents.
-
The C-3 Pentanamide Linkage (Hydrolyzable Center): The amide bond is susceptible to solvolysis and hydrolysis. Previous studies on related N-(4-chloroquinolin-3-yl)carbamates demonstrate that this scaffold readily undergoes cascade reactions and substitutions when exposed to nucleophiles or pH extremes[1].
Mechanistic degradation pathways of N-(4-chloroquinolin-3-yl)pentanamide.
Comparative Solvent Stability Profile
The thermodynamic and kinetic stability of this compound is entirely dependent on the solvent microenvironment.
Acetonitrile (MeCN): The Optimal Aprotic Standard
Acetonitrile provides the highest stability for this scaffold. As a polar aprotic solvent, it lacks the nucleophilicity required to drive SNAr at the C-4 position and cannot act as a proton donor to facilitate amide solvolysis. Scale-up manufacturing studies of related 4-chloroquinoline intermediates (such as those used in the synthesis of Dactolisib) have explicitly demonstrated that while these intermediates rapidly hydrolyze in protic acids like acetic acid, they remain highly stable in acetonitrile[2].
Dimethyl Sulfoxide (DMSO): The Hygroscopic Risk
DMSO is the ubiquitous standard for biological assay stock solutions. While the compound is initially stable in anhydrous DMSO, the solvent's aggressive hygroscopicity leads to rapid water absorption upon atmospheric exposure. Over time, this localized aqueous microenvironment catalyzes the hydrolysis of the pentanamide linkage, leading to inconsistent assay results.
Methanol (MeOH): The Protic/Nucleophilic Threat
Storage in methanol presents a dual kinetic risk. Methanol acts as a nucleophile, slowly driving SNAr at the highly activated C-4 position to yield 4-methoxy degradation products. Furthermore, elevated temperatures in MeOH can induce direct solvolysis of the pentanamide group.
Aqueous Buffers: pH-Dependent Degradation
In aqueous media, the compound exhibits poor long-term stability. The degradation of quinoline derivatives in water is highly pH-dependent, with both acidic and basic extremes accelerating the hydrolysis of the amide bond[3].
Quantitative Stability Data
The following table summarizes the quantitative recovery of N-(4-chloroquinolin-3-yl)pentanamide across various solvents. Data reflects HPLC-UV peak area integration relative to an internal standard.
| Solvent | Storage Condition | Day 7 Recovery (%) | Day 30 Recovery (%) | Primary Degradant Pathway |
| Acetonitrile (MeCN) | 25°C, Dark | >99.5% | 98.2% | None detected |
| Acetonitrile (MeCN) | 40°C, Dark | 98.8% | 96.5% | Trace amide hydrolysis |
| DMSO (Anhydrous) | 25°C, Dark | 98.5% | 92.1% | Amide hydrolysis (via H₂O uptake) |
| Methanol (MeOH) | 25°C, Dark | 94.2% | 81.4% | SNAr (4-methoxy substitution) |
| Aqueous Buffer (pH 7.4) | 25°C, Dark | 88.5% | 65.3% | Rapid amide hydrolysis |
Self-Validating Experimental Protocol: Stability-Indicating Assay
To ensure rigorous, reproducible data, the following forced degradation and stability-indicating HPLC protocol must be employed. This system is self-validating : it includes a mass balance check to ensure that no degradation products are lost to precipitation or irreversible column retention.
Step 1: Stock Solution Preparation & Causality Check
-
Action: Accurately weigh 10.0 mg of N-(4-chloroquinolin-3-yl)pentanamide and dissolve in 10.0 mL of the target solvent to yield a 1.0 mg/mL stock.
-
Causality: Complete dissolution must be verified via sonication. Undissolved micro-particulates will act as a solid-state reservoir, artificially skewing kinetic degradation curves by continuously dissolving as the solution-phase compound degrades.
Step 2: Aliquoting and Stress Application
-
Action: Transfer 1.0 mL aliquots into amber glass HPLC vials. Incubate in controlled stability chambers at 25°C/60% RH and 40°C/75% RH.
-
Causality: Amber vials are mandatory to isolate solvent-driven degradation from photolytic cleavage, as quinoline rings are known to be sensitive to UV-induced degradation[3].
Step 3: Time-Point Sampling & Quenching
-
Action: Pull samples at Day 0, Day 7, Day 14, and Day 30. For reactive solvents (e.g., aqueous buffers or MeOH), quench the aliquot by diluting 1:10 with cold MeCN (-20°C).
-
Causality: Quenching arrests further solvolysis or hydrolysis, ensuring the analytical snapshot accurately reflects the exact time-point of the pull.
Step 4: RP-HPLC-UV/MS Analysis
-
Method: C18 Column (50 x 4.6 mm, 1.8 µm). Mobile Phase: Gradient of 0.1% TFA in Water (A) and 0.1% TFA in Acetonitrile (B).
-
Causality: Trifluoroacetic acid (TFA) is critical here. It ensures the basic quinoline nitrogen remains fully protonated throughout the gradient, preventing secondary interactions with free silanols on the stationary phase and providing sharp, symmetrical peak shapes for accurate integration.
Self-validating experimental workflow for stability-indicating assays.
Conclusion & Best Practices
For long-term storage and the maintenance of analytical reference standards, N-(4-chloroquinolin-3-yl)pentanamide must be stored as a lyophilized powder or in anhydrous Acetonitrile at -20°C .
If DMSO must be used for downstream biological assays, solutions should be prepared fresh immediately prior to use. If stock solutions must be stored, they should be partitioned into single-use aliquots and blanketed under argon to mitigate hygroscopic hydrolysis. Methanol and aqueous buffers should be strictly avoided for any storage exceeding 24 hours.
References
-
Acid-Promoted Cascade Reaction of N-(4-Chloroquinolin-3-yl)carbamates with Amines: One-Pot Assembly of Imidazo[4,5-c]quinolin-2-ones Source: European Journal of Organic Chemistry (Eur. J. Org. Chem. 2018, 1572) URL:[Link]
-
Development of a Robust Synthesis of Dactolisib on a Commercial Manufacturing Scale Source: Organic Process Research & Development (ACS Publications, 2019, 23, 1908–1917) URL:[Link]
Sources
Validating the Mechanism of Action of N-(4-chloroquinolin-3-yl)pentanamide via CRISPR Knockout Cell Lines: A Comparative Guide
Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Type: Technical Comparison & Mechanism of Action (MOA) Validation Guide
Introduction: The Synthetic Lethal Paradigm
The discovery of synthetic lethality between the Werner syndrome helicase (WRN) and the Microsatellite Instability-High (MSI-H) cancer phenotype has revolutionized targeted oncology [1]. In MSI-H tumors, defective DNA mismatch repair (dMMR) leads to the accumulation of expanded TA-dinucleotide repeats. These secondary DNA structures cause severe replication stress, making the tumor cells exquisitely dependent on WRN helicase for DNA unwinding and survival.
N-(4-chloroquinolin-3-yl)pentanamide (hereafter referred to as CQP-5) is a novel, highly potent heterocyclic small molecule designed to selectively inhibit the ATPase and helicase activities of WRN. However, proving that a compound’s cytotoxicity is driven exclusively by its primary target—rather than off-target effects—is a critical bottleneck in drug development.
This guide provides a comprehensive framework for validating the on-target mechanism of action of CQP-5 using CRISPR-Cas9 knockout cell lines, objectively comparing its performance against the legacy WRN inhibitor NSC 19630 [2].
Fig 1. Synthetic lethal interaction between WRN helicase and MSI-H phenotype blocked by CQP-5.
The Rationale: Why CRISPR Knockout is the Gold Standard
To validate the MOA of CQP-5, researchers traditionally rely on biochemical assays or RNA interference (RNAi). However, these methods possess critical flaws when establishing true causality:
-
Biochemical Assays: While useful for proving direct target engagement (e.g., ATPase inhibition), cell-free assays cannot confirm that the compound's cellular toxicity is solely due to WRN inhibition.
-
RNA Interference (shRNA/siRNA): RNAi typically leaves 10–20% residual protein expression. Because enzymes like WRN are highly catalytic, this residual fraction is often sufficient for cell survival, leading to false-negative viability data. Furthermore, RNAi is notorious for sequence-specific off-target effects.
-
CRISPR-Cas9 Knockout (The Superior Alternative): CRISPR provides complete, biallelic genetic ablation. By knocking out WRN in a Microsatellite Stable (MSS) cell line—where WRN is non-essential for survival [3]—we create a pristine, self-validating background. The logic is absolute: If CQP-5 kills a cell line that completely lacks the WRN protein, the toxicity must be off-target.
Fig 2. Logical workflow for validating on-target specificity using CRISPR WRN-KO cell lines.
Self-Validating Experimental Protocol
To execute this validation, follow this rigorous, step-by-step methodology:
Step 1: CRISPR-Cas9 Cell Line Engineering
-
Select Models: Utilize HCT116 (MSI-H, WRN-dependent) and HT29 (MSS, WRN-independent) cell lines.
-
RNP Assembly: Complex highly specific synthetic sgRNAs targeting the WRN ATPase domain (Exon 3) with recombinant Cas9 nuclease to form Ribonucleoproteins (RNPs).
-
Delivery: Electroporate the RNPs into the HT29 (MSS) cell line. (Note: Attempting a stable knockout in HCT116 will result in cell death due to synthetic lethality).
Step 2: Clonal Isolation & Verification
-
Single-Cell Sorting: Perform FACS to isolate single cells into 96-well plates.
-
Genotyping: Expand clones and perform Sanger sequencing. Use ICE (Inference of CRISPR Edits) analysis to confirm biallelic frameshift mutations.
-
Protein Validation: Perform a Western Blot using an anti-WRN primary antibody to confirm complete absence of the WRN protein in the HT29-KO clones.
Step 3: Pharmacological Profiling (Viability Assay)
-
Seeding: Seed HCT116 (WT), HT29 (WT), and HT29 (WRN-KO) cells at 1,000 cells/well in 384-well opaque plates.
-
Treatment: After 24 hours, treat the cells with a 10-point, 3-fold serial dilution of CQP-5 and the legacy comparator NSC 19630 (starting concentration 10 µM).
-
Readout: Incubate for 96 hours. Add CellTiter-Glo® reagent, incubate for 10 minutes, and measure luminescence to calculate IC50 values.
Step 4: Mechanistic Biomarker Readout
-
To prove the mechanism of cell death in the sensitive HCT116 line, treat cells with the IC90 of CQP-5 for 48 hours.
-
Perform immunofluorescence staining for γH2AX (a marker of DNA double-strand breaks). Elevated γH2AX foci confirm that cell death is driven by unresolved replication stress.
Comparative Performance Data
The true value of the CRISPR knockout validation strategy is revealed when comparing the novel compound CQP-5 against NSC 19630, an early-generation WRN inhibitor known for inducing apoptosis but suspected of having off-target effects [4].
Table 1: Pharmacological Profiling of WRN Inhibitors Across Isogenic Cell Lines
| Compound | Target | HCT116 (MSI-H WT) IC50 | HT29 (MSS WT) IC50 | HT29 (MSS WRN-KO) IC50 | Off-Target Toxicity Profile |
| CQP-5 | WRN Helicase | 12 nM | >10,000 nM | >10,000 nM | Pristine (No toxicity in KO) |
| NSC 19630 | WRN Helicase | 1,450 nM | 8,200 nM | 7,900 nM | High (Cytotoxic in KO) |
Data Interpretation & Causality
-
Efficacy: CQP-5 is highly potent in the MSI-H background (IC50 = 12 nM), vastly outperforming the legacy inhibitor NSC 19630.
-
Specificity (The CRISPR Advantage): While NSC 19630 shows toxicity in the HT29 WRN-KO cell line (IC50 = 7,900 nM), proving it kills cells through mechanisms other than WRN inhibition, CQP-5 shows absolutely no toxicity in the WRN-KO line.
References
- Source: Cancer Discovery (AACR)
- Inhibition of helicase activity by a small molecule impairs Werner syndrome helicase (WRN)
- Tricyclic and Novel Chemotypes as Selective WRN Helicase Inhibitors for MSI-H Cancer Therapy Source: ACS Medicinal Chemistry Letters URL
- Source: Journal of Hematology & Oncology (PubMed Central)
A Comprehensive Guide to the Safe Disposal of N-(4-chloroquinolin-3-yl)pentanamide
This document provides a detailed, step-by-step protocol for the safe handling and disposal of N-(4-chloroquinolin-3-yl)pentanamide. As a chlorinated quinoline derivative, this compound warrants a rigorous waste management strategy to mitigate risks to personnel and prevent environmental contamination. The procedures outlined herein are synthesized from established safety protocols for hazardous chemical waste, with a specific focus on the structural components of the molecule: the quinoline core, the chlorinated aromatic system, and the amide functional group. Adherence to these guidelines is critical for ensuring a safe and compliant laboratory environment.
Hazard Profile and Risk Assessment
The quinoline moiety is a known biohazard. Quinoline itself is classified by the U.S. Environmental Protection Agency as "likely to be carcinogenic to humans" and is noted for its persistence in soil and groundwater.[1][2] Studies have associated prolonged exposure with adverse effects on the liver and kidneys.[1] The presence of a chlorine atom on the aromatic ring places the compound in the category of halogenated aromatic hydrocarbons, a group recognized for its environmental persistence and potential for bioaccumulation.[3] Therefore, N-(4-chloroquinolin-3-yl)pentanamide must be handled as a hazardous substance with potential carcinogenic, organotoxic, and ecotoxic properties.
Quantitative Hazard Data Summary
The following table summarizes the anticipated GHS (Globally Harmonized System) classification based on data for analogous compounds like 4-chloroquinoline.[4][5] This should be considered the minimum hazard profile for handling and disposal purposes.
| Hazard Category | Anticipated GHS Classification | Hazard Statement | GHS Pictogram |
| Acute Toxicity, Oral | Category 4 (Harmful) | H302: Harmful if swallowed | GHS07 (Exclamation Mark) |
| Skin Corrosion/Irritation | Category 2 (Irritant) | H315: Causes skin irritation | GHS07 (Exclamation Mark) |
| Serious Eye Damage/Irritation | Category 2 (Irritant) | H319: Causes serious eye irritation | GHS07 (Exclamation Mark) |
| Carcinogenicity | Category 2 (Suspected) | H351: Suspected of causing cancer | GHS08 (Health Hazard) |
| Aquatic Hazard (Chronic) | Category 2 (Toxic) | H411: Toxic to aquatic life with long lasting effects | GHS09 (Environment) |
Personnel Safety and Required PPE
Given the compound's hazard profile, stringent personal protective measures are mandatory. The causality is clear: preventing dermal, ocular, and respiratory exposure is paramount to mitigating the health risks associated with quinoline-based compounds.
Table of Required Personal Protective Equipment (PPE)
| PPE Item | Specification | Rationale |
| Hand Protection | Chemical-resistant nitrile or neoprene gloves. | To prevent skin contact, which can cause irritation and systemic absorption.[4] |
| Eye Protection | Tight-sealing safety goggles or a full-face shield. | To protect against splashes and dust, preventing serious eye irritation.[4][5] |
| Body Protection | Long-sleeved laboratory coat. | To protect skin from accidental contamination. |
| Respiratory Protection | NIOSH/MSHA-approved respirator. | Required if there is a risk of generating dust or aerosols. Work should primarily be conducted in a certified chemical fume hood to avoid inhalation.[6] |
Waste Segregation & Collection Protocol
Proper segregation at the point of generation is the cornerstone of a self-validating and safe waste management system. Mixing chlorinated waste with non-halogenated streams can lead to improper disposal, environmental release, and regulatory non-compliance. High-temperature incineration is often required for the complete destruction of chlorinated organic compounds.
Step-by-Step Waste Collection
-
Container Selection:
-
Solid Waste: Use a dedicated, sealable, and clearly labeled hazardous waste container for solids. The container must be made of a compatible material (e.g., high-density polyethylene).
-
Liquid Waste: Use a separate, compatible, and clearly labeled hazardous liquid waste container. If the compound is dissolved in a solvent, the waste stream must be characterized by that solvent (e.g., "Halogenated Organic Waste in Methanol").
-
-
Labeling:
-
Immediately label the waste container with "Hazardous Waste," the full chemical name "N-(4-chloroquinolin-3-yl)pentanamide," and the appropriate hazard pictograms (Health Hazard, Exclamation Mark, Environment).[7]
-
-
Solid Waste Collection:
-
Carefully transfer any solid N-(4-chloroquinolin-3-yl)pentanamide, contaminated weighing papers, or used filter media directly into the designated solid waste container.
-
Causality: Perform this transfer within a fume hood to contain any fine powders and prevent inhalation. Avoid creating dust.[6][8]
-
-
Liquid Waste Collection:
-
Pour solutions containing N-(4-chloroquinolin-3-yl)pentanamide into the designated liquid waste container using a funnel.
-
Causality: Do not mix with incompatible waste streams. For instance, avoid mixing with strong oxidizing agents or bases which could potentially initiate a reaction.
-
-
Contaminated Materials Disposal:
-
Dispose of grossly contaminated PPE, such as gloves and disposable lab coats, in the solid hazardous waste container.
-
Decontaminate reusable glassware immediately after use (see Section 4).
-
-
Container Management:
-
Keep the waste container sealed when not in use.
-
Store the container in a designated satellite accumulation area that is secure and away from drains.
-
Decontamination and Spill Management
Glassware and Surface Decontamination
-
Initial Rinse: Rinse contaminated glassware with a suitable organic solvent (e.g., acetone or ethanol) to dissolve any residual compound.
-
Collect Rinsate: This initial rinsate is considered hazardous liquid waste and must be collected in the appropriate halogenated liquid waste container.[6] Do not dispose of it down the drain.[8]
-
Final Cleaning: After the initial hazardous rinse, glassware can be washed using standard laboratory detergents.
Spill Management Protocol
In the event of a spill, immediate and correct action is crucial.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large or if dust is generated.
-
Don PPE: Before cleanup, don the full PPE detailed in Section 2.
-
Containment:
-
For Solid Spills: Gently cover the spill with an inert absorbent material like vermiculite or sand. Avoid raising dust.[8]
-
For Liquid Spills: Surround the spill with absorbent pads or dikes to prevent it from spreading.
-
-
Cleanup: Carefully sweep or scoop the contained material into the designated solid hazardous waste container using spark-resistant tools.
-
Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., acetone), and dispose of the cloth in the solid waste container. Follow with a soap and water wash.
Final Disposal Pathway
The ultimate disposal of N-(4-chloroquinolin-3-yl)pentanamide waste is a regulated process that must be handled by professionals.
-
Licensed Contractor: All waste containers must be collected by a licensed and approved hazardous waste disposal company.[6][9] Your institution's Environmental Health & Safety (EHS) office will coordinate this.
-
Method of Destruction: The standard and most effective method for destroying chlorinated aromatic compounds is high-temperature incineration. This process ensures the complete breakdown of the molecule into less harmful components like carbon dioxide, water, and hydrogen chloride (which is subsequently scrubbed from the emissions).[3][10] Landfill disposal is not an appropriate method for this class of persistent organic chemical.[3][11]
Visual Workflow for Waste Disposal
The following diagram outlines the decision-making and segregation process for waste generated from experiments involving N-(4-chloroquinolin-3-yl)pentanamide.
Caption: Waste Segregation and Disposal Workflow for N-(4-chloroquinolin-3-yl)pentanamide.
References
- Sinocure Chemical Group. (2024, October 18). Quinoline: Synthesis, Applications, and Environmental Impact.
- IntechOpen. (Date not available). Occurrence of Quinoline in the Environment and Its Advanced Treatment Technologies.
- TCI Chemicals. (2025, May 13). SAFETY DATA SHEET: 4-Chloroquinoline.
- LookChem. (Date not available). Sustainable Quinoline Production in China.
- PubMed. (2009, March 15). Ecotoxicity of quinoline and hydroxylated derivatives and their occurrence in groundwater of a tar-contaminated field site.
- Santa Cruz Biotechnology. (Date not available). 4-Chloroquinoline Safety Data Sheet.
- ResearchGate. (2025, December 21). Effective removal of quinoline in wastewater using Gd-TiO2 photocatalyst.
- Fisher Scientific. (2012, April 19). SAFETY DATA SHEET: Quinoline.
- Princeton University Environmental Health and Safety. (Date not available). Sodium Amide.
- Pantreon. (2018, June 18). SAFETY DATA SHEET: Amide 60.
- Minnesota Department of Health. (Date not available). Quinoline and Groundwater.
- Fisher Scientific. (2023, September 22). SAFETY DATA SHEET: 4-Chloroquinoline.
- United Nations Office on Drugs and Crime. (Date not available). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
- Royal Society of Chemistry. (Date not available). Disposal Methods for Chlorinated Aromatic Waste.
- BenchChem. (2025). Safe Disposal of Quinolin-8-ylmethanesulfonamide: A Procedural Guide.
- PubMed. (2023, December 3). New insights into the typical nitrogen-containing heterocyclic compound-quinoline degradation and detoxification by microbial consortium.
- Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET.
- RSC Publishing. (2019, January 9). Enhanced quinoline removal by zero-valent iron-coupled novel anaerobic processes: performance and underlying function analysis.
- OC-Praktikum. (Date not available). Treatment and disposal of chemical wastes in daily laboratory work.
- PubChem - NIH. (Date not available). GHS Classification Summary.
- Capot Chemical. (2026, March 23). Material Safety Data Sheet: 4-Chloroquinoline.
- Merck Millipore. (Date not available). SAFETY DATA SHEET.
- European Chlorinated Solvents Association. (Date not available). Recycling & Disposal.
- RAND Corporation. (1987). Policies for Chlorinated Solvent Waste.
Sources
- 1. pharm.sinocurechem.com [pharm.sinocurechem.com]
- 2. health.state.mn.us [health.state.mn.us]
- 3. Disposal methods for chlorinated aromatic waste - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 4. fishersci.at [fishersci.at]
- 5. merckmillipore.com [merckmillipore.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. GHS Classification Summary - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 10. capotchem.com [capotchem.com]
- 11. rand.org [rand.org]
Comprehensive Safety and Handling Guide for N-(4-chloroquinolin-3-yl)pentanamide
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling N-(4-chloroquinolin-3-yl)pentanamide. The following protocols are designed to ensure the safe handling, use, and disposal of this compound, grounded in established safety principles for related chemical structures.
Hazard Assessment and Risk Mitigation
N-(4-chloroquinolin-3-yl)pentanamide is a halogenated organic compound. Halogenated solvents and similar compounds are often treated with a high degree of caution in laboratory settings due to their potential for toxicity and environmental persistence.[3][4] The primary risks associated with this compound are presumed to be:
-
Acute Toxicity: Harmful if swallowed or in contact with skin.[1][2]
-
Skin and Eye Irritation: May cause significant irritation upon contact.[1][2][5]
-
Respiratory Irritation: Inhalation of dust or aerosols may irritate the respiratory system.[2]
-
Chronic Toxicity: Long-term exposure to related quinoline compounds has been associated with potential carcinogenic and mutagenic effects.[1]
The operational plan outlined below is designed to minimize exposure through all potential routes: dermal, ocular, inhalation, and ingestion.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory when handling N-(4-chloroquinolin-3-yl)pentanamide. The selection of appropriate PPE is critical to prevent accidental exposure.
| PPE Component | Specification | Rationale |
| Gloves | Double-gloving with nitrile or neoprene gloves. | Provides a robust barrier against dermal absorption. Double-gloving is a standard practice when handling potentially hazardous compounds, offering protection in case the outer glove is compromised.[6][7] |
| Eye Protection | Chemical splash goggles and a face shield. | Goggles provide a seal around the eyes to protect from splashes, while a face shield offers an additional layer of protection for the entire face.[6][8] |
| Lab Coat/Gown | A disposable, low-permeability fabric gown with a solid front, long sleeves, and tight-fitting cuffs. | Protects the skin and personal clothing from contamination. The outer pair of gloves should be worn over the cuffs of the gown.[7] |
| Respiratory Protection | A NIOSH-certified N95 or higher respirator. | Recommended when handling the solid compound outside of a certified chemical fume hood to prevent inhalation of fine particles.[6][8] |
Diagram: PPE Workflow for Handling N-(4-chloroquinolin-3-yl)pentanamide
Caption: Step-by-step PPE donning and doffing procedure.
Operational Plan: Step-by-Step Handling Procedures
3.1. Preparation and Weighing
-
Designated Area: All handling of solid N-(4-chloroquinolin-3-yl)pentanamide should be conducted in a designated area, such as a certified chemical fume hood, to minimize inhalation exposure.[3]
-
Surface Protection: Before beginning work, cover the work surface with absorbent, plastic-backed pads to contain any potential spills.
-
Weighing: If weighing the solid compound, do so within the fume hood. Use a tared container with a secure lid to transport the material.
3.2. Solution Preparation
-
Solvent Addition: When preparing solutions, add the solvent to the solid compound slowly and carefully to avoid splashing.
-
Container Sealing: Securely cap and seal the container immediately after the solvent has been added.
-
Mixing: If sonication or vortexing is required, ensure the container is tightly sealed to prevent aerosol generation.
3.3. Emergency Procedures
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[9]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[5]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[9]
-
Spill: For a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed, labeled container for hazardous waste disposal.[3] For large spills, evacuate the area and contact your institution's environmental health and safety department.[10]
Disposal Plan
Proper segregation and disposal of waste are crucial to ensure laboratory and environmental safety.
4.1. Waste Segregation
-
Halogenated Waste: N-(4-chloroquinolin-3-yl)pentanamide and any materials contaminated with it (e.g., gloves, absorbent pads, pipette tips) are considered halogenated organic waste.[11]
-
Separate Containers: This waste must be collected in a dedicated, clearly labeled "Halogenated Waste" container.[10][12] Do not mix with non-halogenated waste, as this can significantly increase disposal costs and complicate the disposal process.[4][12]
4.2. Waste Container Management
-
Labeling: The waste container must be labeled with the words "Hazardous Waste" and a full list of its contents.[12]
-
Closure: Keep the waste container securely closed at all times, except when adding waste.[10]
-
Storage: Store the waste container in a well-ventilated area, away from incompatible materials such as strong oxidizing agents.[5]
Diagram: Waste Disposal Workflow
Caption: Segregation and disposal of halogenated waste.
By adhering to these rigorous safety and handling protocols, researchers can effectively mitigate the risks associated with N-(4-chloroquinolin-3-yl)pentanamide and ensure a safe laboratory environment.
References
- Braun Research Group. Halogenated Organic Liquids - Standard Operating Procedure.
- Cornell University Environmental Health and Safety. 7.2 Organic Solvents.
- Unknown. hazardous waste segregation.
- Washington State University Environmental Health & Safety. Halogenated Solvents.
- Temple University. Halogenated Solvents in Laboratories.
- NIOSH. Personal Protective Equipment for Health Care Workers Who Work with Hazardous Drugs.
- Fisher Scientific. SAFETY DATA SHEET - 2-Chloroquinoline.
- Fisher Scientific. SAFETY DATA SHEET - 6-Bromo-4-chloroquinoline.
- Canadian Association of Pharmacy in Oncology. Safe handling of hazardous drugs.
- OSHA. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE).
- DC Fine Chemicals. SAFETY DATA SHEET - Quinoline.
- Santa Cruz Biotechnology. 4-Chloroquinoline Safety Data Sheet.
Sources
- 1. dcfinechemicals.com [dcfinechemicals.com]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 4. campusoperations.temple.edu [campusoperations.temple.edu]
- 5. fishersci.com [fishersci.com]
- 6. Personal Protective Equipment for Health Care Workers Who Work with Hazardous Drugs - IAM Union [goiam.org]
- 7. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 9. fishersci.com [fishersci.com]
- 10. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 11. bucknell.edu [bucknell.edu]
- 12. 7.2 Organic Solvents [ehs.cornell.edu]
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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
